molecular formula C7H14O3 B071328 2-(Pentan-3-yloxy)acetic acid CAS No. 189955-91-7

2-(Pentan-3-yloxy)acetic acid

Cat. No.: B071328
CAS No.: 189955-91-7
M. Wt: 146.18 g/mol
InChI Key: PRWBVHWCYMYORG-UHFFFAOYSA-N
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Description

2-(Pentan-3-yloxy)acetic acid is a versatile carboxylic acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a unique ether side chain (pentan-3-yloxy) attached to the acetic acid backbone, which influences its physicochemical properties, including lipophilicity and steric bulk. Its primary research value lies in its role as a key synthetic intermediate or building block for the construction of more complex molecules. Researchers utilize this compound in the development of novel agrochemicals, pharmaceuticals, and functional materials, where it can be incorporated to modulate solubility, bioavailability, or receptor binding affinity. The carboxylic acid group allows for straightforward derivatization into amides, esters, and other functional groups, while the ether linkage provides metabolic stability. Its mechanism of action is context-dependent on the final synthesized compound but often involves interactions with biological targets through hydrogen bonding and van der Waals forces facilitated by its distinct molecular architecture. This product is presented with high purity and is strictly intended for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentan-3-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-6(4-2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWBVHWCYMYORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Pentan-3-yloxy)acetic Acid: A Focus on Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Pentan-3-yloxy)acetic acid is a synthetic carboxylic acid derivative with potential applications in metabolic research and drug discovery.[1] While direct mechanistic studies on this specific molecule are not extensively available in the public domain, its structural analogy to endogenous fatty acids and other synthetic acetic acid derivatives suggests a plausible mechanism of action centered around the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This guide synthesizes the available evidence on related compounds to propose a detailed, testable hypothesis for the mechanism of action of this compound, focusing on its potential role as a PPAR agonist and its downstream metabolic consequences. We will delve into the rationale for this hypothesis, propose key experiments for its validation, and discuss the potential therapeutic implications.

Introduction: The Therapeutic Potential of Modulating Metabolic Pathways

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A key strategy in the development of therapeutics for these conditions is the modulation of nuclear receptors that act as master regulators of lipid and glucose metabolism. Among these, the Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as prominent drug targets.[2][3] PPARs are ligand-activated transcription factors that, upon activation by fatty acids and their derivatives, regulate the expression of a vast array of genes involved in energy homeostasis.

This compound, by virtue of its structure, which combines a pentanyloxy lipophilic tail with a hydrophilic acetic acid headgroup, is a candidate for interaction with the ligand-binding domain of PPARs. This guide will explore this putative mechanism in detail.

Proposed Mechanism of Action: this compound as a PPAR Agonist

We hypothesize that this compound functions as a selective or pan-PPAR agonist. PPARs exist as three isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ), each with distinct tissue distribution and physiological roles.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and β-oxidation.

  • PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.[2]

  • PPARδ: Ubiquitously expressed, it plays a role in fatty acid oxidation and energy expenditure in skeletal muscle and adipose tissue.

The activation of these receptors by this compound would be expected to initiate a cascade of transcriptional events leading to significant metabolic reprogramming.

Structural Rationale for PPAR Interaction

The ligand-binding pocket of PPARs is known to accommodate a variety of natural and synthetic fatty acid-like molecules.[2] The general structure of a PPAR agonist consists of a carboxylic acid headgroup, a linker, and a lipophilic tail. This compound fits this pharmacophore model. The carboxylic acid moiety can form hydrogen bonds with key amino acid residues in the ligand-binding domain, while the pentanyloxy group can occupy the hydrophobic pocket.

Downstream Signaling Pathways

Upon binding of this compound, the PPAR would undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

Diagram of the Proposed Signaling Pathway:

PPAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Pentan_3_yloxy_acetic_acid This compound PPAR PPAR (α, γ, or δ) 2_Pentan_3_yloxy_acetic_acid->PPAR Binding RXR RXR PPAR->RXR Heterodimerization Corepressor Corepressor PPAR->Corepressor Dissociation Coactivator Coactivator PPAR->Coactivator Recruitment PPRE PPRE (Promoter Region) PPAR->PPRE Binding RXR->PPRE Binding Target_Genes Target Genes (e.g., CPT1, FABP, UCP1) PPRE->Target_Genes Gene Transcription mRNA mRNA Target_Genes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation, ↑ Insulin Sensitivity) Proteins->Metabolic_Effects

Caption: Proposed signaling pathway of this compound via PPAR activation.

Experimental Validation of the Proposed Mechanism

To validate the hypothesis that this compound acts as a PPAR agonist, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
Experiment Objective Methodology Expected Outcome
Ligand Binding Assay To determine if this compound directly binds to PPAR isotypes.Competitive radioligand binding assay using purified PPAR ligand-binding domains (LBDs) and a known radiolabeled agonist.Displacement of the radioligand by this compound, allowing for the determination of its binding affinity (Ki).
Reporter Gene Assay To assess the ability of this compound to activate PPAR-mediated gene transcription.Transfection of cells with a plasmid containing a PPRE-driven luciferase reporter gene and a PPAR expression vector.Increased luciferase activity in the presence of this compound, indicating transcriptional activation.
Target Gene Expression Analysis To measure the effect of this compound on the expression of known PPAR target genes.Treatment of relevant cell lines (e.g., HepG2 for liver, 3T3-L1 for adipocytes) with the compound, followed by qPCR or microarray analysis.Upregulation of genes involved in fatty acid metabolism (e.g., CPT1, ACOX1) and insulin sensitization (e.g., GLUT4, ADIPOQ).
Adipocyte Differentiation Assay To evaluate the effect of this compound on adipogenesis, a hallmark of PPARγ activation.Induction of differentiation in 3T3-L1 preadipocytes in the presence of the compound, followed by Oil Red O staining to visualize lipid accumulation.Enhanced adipocyte differentiation and lipid droplet formation.

Experimental Workflow for In Vitro Validation:

in_vitro_workflow start Start binding_assay Ligand Binding Assay (PPARα, γ, δ) start->binding_assay reporter_assay Reporter Gene Assay (Luciferase) binding_assay->reporter_assay If binding confirmed gene_expression Target Gene Expression (qPCR/Microarray) reporter_assay->gene_expression If activation confirmed adipogenesis_assay Adipocyte Differentiation (Oil Red O) gene_expression->adipogenesis_assay If target genes upregulated end End adipogenesis_assay->end

Caption: Step-wise in vitro workflow to validate the PPAR agonist activity of this compound.

In Vivo Studies

Following in vitro validation, in vivo studies in animal models of metabolic disease are crucial.

Experiment Objective Animal Model Key Parameters to Measure
Oral Glucose Tolerance Test (OGTT) To assess the effect on glucose homeostasis and insulin sensitivity.Diet-induced obese (DIO) mice or db/db mice.Blood glucose and insulin levels at various time points after a glucose challenge.
Lipid Profile Analysis To determine the impact on circulating lipids.DIO mice or hyperlipidemic hamster models.Serum triglycerides, total cholesterol, HDL, and LDL levels.
Hepatic Steatosis Assessment To evaluate the effect on liver fat accumulation.DIO mice on a high-fat diet.Liver histology (H&E and Oil Red O staining), liver triglyceride content.
Gene Expression in Tissues To confirm target engagement in relevant tissues.Treated animals from the above studies.qPCR analysis of PPAR target gene expression in the liver, adipose tissue, and skeletal muscle.

Potential Therapeutic Implications and Future Directions

If the hypothesis is confirmed, this compound could represent a novel therapeutic agent for the treatment of metabolic disorders. Depending on its selectivity profile for the different PPAR isotypes, it could have distinct therapeutic applications:

  • PPARα agonism: Primarily for dyslipidemia, by lowering triglycerides and increasing HDL.

  • PPARγ agonism: For type 2 diabetes, by improving insulin sensitivity.

  • PPARδ agonism: For obesity and metabolic syndrome, by increasing fatty acid oxidation and energy expenditure.

  • Pan-PPAR agonism: A broader therapeutic effect on multiple aspects of the metabolic syndrome.

Future research should focus on determining the precise selectivity profile of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its long-term efficacy and safety in preclinical models. The structural backbone of this compound could also serve as a scaffold for the development of a new class of selective PPAR modulators with improved therapeutic indices.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its chemical structure strongly suggests a role as a PPAR agonist. This in-depth guide has outlined a plausible, scientifically-grounded hypothesis for its mechanism, centered on the activation of PPARs and the subsequent modulation of metabolic pathways. The proposed experimental workflows provide a clear roadmap for the validation of this hypothesis. Further investigation into this and related compounds could pave the way for novel therapeutic interventions for a range of metabolic diseases.

References

  • Cas 189955-91-7, this compound | lookchem. (n.d.). Retrieved from [Link]

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  • Yamashita, H. (2016). Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. Critical Reviews in Food Science and Nutrition, 56(sup1), S171-S175.
  • Liberato, M. V., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLOS ONE, 7(5), e36297.
  • Ahmad, V. U., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Lee, J. H., et al. (2011). Design and Synthesis of alkoxyindolyl-3-acetic Acid Analogs as Peroxisome Proliferator-Activated receptor-γ/δ Agonists. Bioorganic & Medicinal Chemistry Letters, 21(17), 5049-5053.
  • Chapleau, M., et al. (2024). Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function. International Journal of Molecular Sciences, 25(3), 1435.
  • Synthesis and Biological Activity of Antimicrobial Agents. (2022). Molecules, 27(5), 1634.
  • Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. (2012). PLoS One, 7(5), e36297.
  • Mottillo, E. P., et al. (2012). Lipolytic Products Activate Peroxisome Proliferator-activated Receptor (PPAR) α and δ in Brown Adipocytes to Match Fatty Acid Oxidation with Supply. Journal of Biological Chemistry, 287(31), 25038-25048.
  • Wang, T., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry, 72(15), 7401-7409.
  • Wolf, C. J., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 129(10), 107005.
  • Biological Function of Acetic Acid- Improvement of Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. (2016). Critical Reviews in Food Science and Nutrition, 56(Suppl 1), S171-5.
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Sources

Biological activity of aryloxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Aryloxyacetic Acid Derivatives

Executive Summary

The aryloxyacetic acid scaffold is a remarkably versatile chemical framework that has given rise to a vast array of compounds with significant biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and structure-activity relationships of these derivatives. We will explore their profound impact on both agriculture, primarily as potent herbicides, and medicine, with demonstrated efficacy as anticancer, lipid-lowering, neuroprotective, and anti-inflammatory agents. This document moves beyond a simple listing of facts to explain the causal relationships behind experimental designs and biological outcomes, providing detailed protocols and data-driven insights to empower future research and development in this dynamic field.

Part 1: The Aryloxyacetic Acid Scaffold: Synthesis and Physicochemical Properties

Core Chemical Structure and Versatility

The aryloxyacetic acid core consists of a phenyl ring linked to a carboxylic acid moiety through an ether bond. This simple-looking structure is a powerhouse of chemical diversity. The aromatic ring can be substituted at various positions, and the acetic acid portion can be modified into esters, amides, hydrazides, and other functional groups. This high degree of "tunability" allows for the fine-tuning of physicochemical properties like lipophilicity, electronic effects, and steric bulk, which in turn dictates the compound's interaction with specific biological targets.

Comparative Analysis of Synthetic Methodologies

The synthesis of the aryloxyacetic acid backbone is a cornerstone of its development. The choice of method depends on factors like desired yield, reaction time, and available resources.[1] Traditional methods often suffer from long reaction times and low yields. However, modern techniques like microwave-assisted synthesis have significantly improved efficiency.[1]

Table 1: Comparison of Key Synthesis Methods for Aryloxyacetic Acid Derivatives

Synthesis Method Typical Reaction Time Typical Yield (%) Key Reagents General Conditions
Williamson Ether Synthesis 1 - 8 hours 50 - 95% Phenol, Haloacetic Acid, Base (e.g., KOH) Reflux in a suitable solvent (e.g., water) at 50-100 °C.[1]
Ullmann Condensation Several hours to a day Moderate to good Aryl Halide, Phenol, Copper Catalyst, Base High temperatures (>210 °C) in polar aprotic solvents.[1]

| Microwave-Assisted Synthesis | 5 - 15 minutes | 80 - 97% | Phenol, Haloacetic Acid, Base, Phase Transfer Catalyst | Microwave irradiation in a suitable solvent.[1] |

Experimental Protocol: Microwave-Assisted Synthesis of Aryloxyacetic Acids

This protocol describes a rapid and high-yield, one-pot synthesis method. The causality behind using microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, dramatically accelerating the rate of both the initial ether formation and the subsequent ester hydrolysis. The phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-transparent vessel, combine the substituted phenol (1 mmol), methyl chloroacetate (1.2 mmol), a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol), and a catalytic amount of potassium iodide (KI) in a suitable solvent.

  • Initial Irradiation: Subject the mixture to microwave irradiation (e.g., 2450 MHz) for 3-5 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Hydrolysis: After the initial reaction is complete, add an aqueous solution of sodium hydroxide (NaOH) directly to the vessel.

  • Final Irradiation: Irradiate the mixture again for an additional 2-3 minutes to facilitate the hydrolysis of the intermediate methyl aryloxyacetate ester.

  • Work-up: Cool the reaction mixture to room temperature. Acidify with hydrochloric acid (HCl) to a pH of 3-4.

  • Isolation: The aryloxyacetic acid product will precipitate out of the solution. Filter the precipitate and recrystallize from water to obtain the pure product.

G cluster_0 One-Pot Microwave Synthesis phenol Substituted Phenol + Methyl Chloroacetate + Phase Transfer Catalyst microwave1 Microwave Irradiation (3-5 min) phenol->microwave1 intermediate Intermediate: Methyl Aryloxyacetate microwave1->intermediate naoh Add NaOH Solution intermediate->naoh microwave2 Microwave Irradiation (2-3 min) naoh->microwave2 hydrolysis Hydrolysis microwave2->hydrolysis acidify Acidify with HCl hydrolysis->acidify product Pure Aryloxyacetic Acid Product acidify->product

Caption: Workflow for microwave-assisted synthesis of aryloxyacetic acids.

Part 2: Herbicidal Activity: A Primary Application

The first and most commercially significant application of aryloxyacetic acid derivatives was as selective herbicides, famously including 2,4-Dichlorophenoxyacetic acid (2,4-D).[2] These compounds mimic plant growth hormones, causing uncontrolled growth and eventual death in broadleaf weeds.[2][3] More recent research has focused on a different, highly effective mechanism: the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][4]

Mechanism of Action: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)

HPPD is a critical non-heme Fe(II)-containing enzyme found in the tyrosine catabolism pathway in plants.[2] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). HGA is a precursor for the synthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant protection. By competitively inhibiting the binding of the natural substrate (HPPA) to the enzyme's active site, aryloxyacetic acid derivatives block this pathway.[2] This leads to an accumulation of phytoene, which causes the characteristic bleaching or whitening of the plant tissue, followed by necrosis and death.

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme (Fe-II Dependent) HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Blocked Pathway Blocked Plastoquinone Plastoquinone & Vitamin E Biosynthesis HGA->Plastoquinone Photosynthesis Normal Photosynthesis & Growth Plastoquinone->Photosynthesis Inhibitor Aryloxyacetic Acid Derivative (Inhibitor) Inhibitor->HPPD Competitive Inhibition Bleaching Bleaching & Plant Death Blocked->Bleaching

Caption: Mechanism of HPPD inhibition by aryloxyacetic acid derivatives.

Structure-Activity Relationship (SAR) Studies

The potency of HPPD inhibition is highly dependent on the substitution pattern of the aryloxyacetic acid core. Quantitative structure-activity relationship (QSAR) and docking studies have provided invaluable insights for designing more effective herbicides.[5][6]

  • Aromatic Ring Substituents: Electron-withdrawing groups on the aromatic ring generally enhance herbicidal activity.[2]

  • Steric Effects: The presence of bulky halogen atoms (Br, Cl) at the 2-, 3-, 4-, and 6-positions of the phenyl ring appears to be favorable for HPPD inhibition.[5][6] Conversely, smaller groups like methyl (Me) and methoxy (OMe) can decrease activity.[5][6]

  • Lipophilicity: Higher lipophilicity in some proposed derivatives suggests they would have low mobility in soil, reducing the risk of leaching into groundwater.[6]

Data Presentation: Herbicidal Efficacy

The efficacy of these compounds is quantified by their inhibitory constant (Ki) against the target enzyme and their performance in greenhouse herbicidal assays.

Table 2: In Vitro HPPD Inhibition and Herbicidal Activity of Select Derivatives

Compound ID Ki against AtHPPD (μM) Greenhouse Herbicidal Activity (at 150 g ai/ha) Reference
Mesotrione (Commercial Standard) 0.013 Strong, broad-spectrum weed control [2][4]
I12 0.011 Good activity, but less than expected from Ki [2][4]
I23 0.012 Good activity [2][3]
II4 0.023 High pre-emergence activity, slightly better than mesotrione [2][3][4]
I28 Not specified Significant improvement in herbicidal activity [2]

| I29 | Not specified | Significant improvement in herbicidal activity |[2] |

AtHPPD: Arabidopsis thaliana HPPD

Part 3: Therapeutic Potential in Human Health

Beyond agriculture, the aryloxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for drugs with diverse therapeutic applications.

Anticancer Activity

Recent studies have highlighted a new class of aryloxyacetic acid hydrazide derivatives as potent anticancer agents.[7][8] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including gastric (MKN45), cervical (HeLa), and breast (MDA-MB-231) cancers.[7][9]

The primary anticancer mechanism identified for these derivatives is the induction of apoptosis, or programmed cell death.[7][8] Specifically, compounds like 3b and 3g have been shown to enhance the expression and activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[7][8][9] Activation of caspase-3 leads to the cleavage of critical cellular proteins, dismantling the cell in a controlled manner and preventing the inflammatory response associated with necrotic cell death.

Apoptosis_Pathway Compound Aryloxyacetic Acid Hydrazide Derivative Cell Cancer Cell Compound->Cell Procaspase3 Pro-caspase-3 (Inactive) Cell->Procaspase3 Upregulates Expression Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis (Programmed Cell Death) Substrates->Apoptosis

Caption: Caspase-3 mediated apoptosis induced by aryloxyacetic acid derivatives.

The potency of these anticancer agents is measured by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of the cancer cells.

Table 3: IC50 Values of Lead Anticancer Aryloxyacetic Acid Hydrazides (μM)

Compound ID MKN45 (Gastric) HeLa (Cervical) MDA-MB-231 (Breast) Reference
3g 1.471 2.38 9.72 [7][8]

| 3b | Potent | 2.56 | 4.93 |[7][8] |

Importantly, these compounds show greater selectivity for cancer cells compared to non-cancerous cell lines (e.g., NIH/3T3 mouse fibroblasts), which is a critical attribute for a potential therapeutic agent.[8]

The MTT assay is a standard colorimetric assay for assessing cell viability. The causality is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MKN45, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aryloxyacetic acid derivatives for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Lipid-Lowering and Multi-Target Metabolic Effects

Aryloxyacetic acid derivatives have long been investigated as hypolipidemic agents. Their structural similarity to fibrates, a class of lipid-lowering drugs, is notable.

Many of these compounds exert their effects by acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[10][11][12] PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.

  • PPARα activation primarily leads to increased fatty acid oxidation and is the target for fibrate drugs used to lower triglycerides.

  • PPARγ activation improves insulin sensitivity and is the target for thiazolidinedione drugs used in diabetes.

Some aryloxyacetic acid derivatives have shown dual PPARα/γ agonist activity, making them attractive candidates for treating metabolic syndrome.[10]

Intriguingly, some PPAR-active aryloxyacetic acids also inhibit other enzymes, such as Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE).[10][11] This multi-target profile is being explored as a novel therapeutic strategy for multifactorial diseases like Alzheimer's, where metabolic dysregulation, neuroinflammation, and cholinergic deficits are all contributing factors.[10][12]

Neuroprotective Properties

A series of aryloxyacetamide derivatives have been synthesized and evaluated for their ability to protect against glutamate-induced cell death in neuronal cell lines (PC12).[13] This is a key model for studying the excitotoxicity that occurs during a cerebral ischemic stroke. Several compounds were found to significantly decrease apoptosis, also via the caspase-3 pathway, suggesting a potential therapeutic application in neuroprotection.[13]

Part 4: Conclusion and Future Directions

The aryloxyacetic acid scaffold is a testament to the power of a versatile chemical core. Its derivatives have proven to be highly effective herbicides that are crucial for global food security and have emerged as promising candidates in oncology, metabolic disease, and neurology. The ability to systematically modify the core structure allows for the optimization of activity against specific targets while fine-tuning pharmacokinetic and safety profiles.

Future research should focus on:

  • Developing next-generation HPPD inhibitors with improved crop safety profiles and novel resistance-breaking mechanisms.

  • Optimizing anticancer derivatives for enhanced selectivity and in vivo efficacy, potentially through targeted delivery systems.

  • Exploring multi-target ligands for complex diseases, leveraging the scaffold's ability to interact with diverse biological targets like PPARs, FAAH, and caspases.

  • Expanding the scope of biological activity , investigating potential applications as antiviral, anti-parasitic, or immunomodulatory agents.

The continued exploration of aryloxyacetic acid chemistry, guided by mechanistic insights and rational design, promises to deliver innovative solutions for significant challenges in both agriculture and human health.

References

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (n.d.). Vertex AI Search.
  • Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. (2019, November 28). Beilstein Archives.
  • A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. (n.d.). Semantic Scholar.
  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (n.d.). National Institutes of Health.
  • Comparative study of synthesis methods for aryloxyacetic acid derivatives. (n.d.). Benchchem.
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). PubMed Central (PMC).
  • Computer-Assisted Proposition of Promising Aryloxyacetic Acid Derivatives as HPPD Inhibitors. (2022, July 7). American Chemical Society.
  • Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. (2021, July 5). Taylor & Francis Online.
  • Computer-Assisted Proposition of Promising Aryloxyacetic Acid Derivatives as HPPD Inhibitors. (2022, July 18). Journal of Agricultural and Food Chemistry - ACS Publications.
  • Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. (2021, July 5). Synthetic Communications - Taylor & Francis Online.
  • Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. (2025, July 28). Indian Journal of Biochemistry and Biophysics (IJBB).
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  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). Semantic Scholar.
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Sources

A Guide to the Spectroscopic Characterization of 2-(Pentan-3-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(pentan-3-yloxy)acetic acid, a molecule integrating both ether and carboxylic acid functionalities. This document is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for molecular structure elucidation and characterization. By leveraging fundamental principles and comparative data from analogous structures, we will predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique structure where a pentan-3-yl group is linked via an ether oxygen to an acetic acid moiety. This combination of a flexible alkyl chain, an ether linkage, and a carboxylic acid group gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and analysis in various chemical and biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electronegative ether oxygen and the carboxylic acid group will significantly influence the chemical shifts of adjacent protons. Protons on carbons next to an ether oxygen are typically shifted downfield to the 3.4 to 4.5 ppm region[1][2][3]. The acidic proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 9-12 ppm range[4].

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Ha (-COOH)9.0 - 12.0broad singlet1H
Hb (-O-CH₂-COOH)~4.1singlet2H
Hc (-O-CH(CH₂CH₃)₂)~3.4quintet1H
Hd (-CH(CH₂CH₃)₂)~1.5sextet/multiplet4H
He (-CH(CH₂CH₃)₂)~0.9triplet6H

Causality Behind Assignments:

  • Ha: The carboxylic acid proton is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, leading to its characteristic downfield and broad appearance.

  • Hb: These methylene protons are directly attached to a carbon adjacent to both an ether oxygen and a carbonyl group, resulting in a significant downfield shift.

  • Hc: The methine proton is directly attached to the ether oxygen, causing a downfield shift into the typical range for such protons[1][2][3].

  • Hd & He: These protons belong to the ethyl groups of the pentan-3-yl moiety and will exhibit splitting patterns based on their neighboring protons, appearing in the typical upfield alkyl region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-185 ppm region[4][5]. Carbons attached to the ether oxygen also experience a downfield shift, typically appearing in the 50-80 ppm range[1][2].

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-COOH)170 - 185
C2 (-O-CH₂-COOH)65 - 75
C3 (-O-CH(CH₂CH₃)₂)75 - 85
C4 (-CH(CH₂CH₃)₂)25 - 35
C5 (-CH(CH₂CH₃)₂)10 - 15

Causality Behind Assignments:

  • C1: The carbonyl carbon is the most deshielded carbon due to the direct attachment of two electronegative oxygen atoms.

  • C2 & C3: These carbons are directly bonded to the ether oxygen, resulting in their downfield chemical shifts.

  • C4 & C5: These represent the alkyl carbons of the pentan-3-yl group and will appear in the typical upfield region for sp³ hybridized carbons.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton[6].

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of at least 300 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon environment. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ether groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
2500-3300Carboxylic AcidO-H stretchStrong, very broad
2850-2960Alkyl C-HC-H stretchMedium to strong
~1710Carboxylic AcidC=O stretchStrong
1050-1150EtherC-O stretchStrong

Interpretation of Key Absorptions:

  • O-H Stretch: The most prominent feature will be a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[7][8][9]. This broadness is a key diagnostic feature.

  • C=O Stretch: A strong, sharp absorption is expected around 1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid[9][10].

  • C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range will indicate the C-O stretching vibration of the ether linkage[1][2][3][11].

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film between two salt plates (e.g., NaCl) is suitable.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder or the pure solvent to subtract from the sample spectrum.

  • Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molar mass: 146.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

m/z Proposed Fragment Fragmentation Pathway
146[M]⁺Molecular Ion
117[M - C₂H₅]⁺α-cleavage at the ether, loss of an ethyl radical
87[M - COOH - H]⁺Loss of the carboxylic acid group and a hydrogen
71[C₅H₁₁O]⁺Cleavage of the bond between the ether oxygen and the acetyl group
59[CH₂COOH]⁺Cleavage of the ether C-O bond
45[COOH]⁺Loss of the pentan-3-yloxy group

Causality Behind Fragmentation:

  • α-Cleavage: Ethers commonly undergo cleavage of the C-C bond adjacent to the oxygen atom[12][13]. The loss of an ethyl radical (29 Da) from the pentyl group is a likely fragmentation pathway.

  • Loss of Carboxylic Acid Group: Carboxylic acids can fragment through the loss of the -COOH group (45 Da)[12][14].

  • The fragmentation of ethers can be initiated by homolytic or heterolytic cleavage of the carbon-oxygen or carbon-carbon bonds[15].

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for volatile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Integrated Spectroscopic Analysis Workflow

The most confident structural elucidation comes from the synergistic use of all three spectroscopic techniques. The following workflow illustrates the logical progression of analysis.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis cluster_Structure Structural Elucidation NMR_H ¹H NMR: Proton Environments & Connectivity NMR_C ¹³C NMR: Carbon Skeleton NMR_H->NMR_C Correlates H & C Structure Proposed Structure: This compound NMR_H->Structure Defines Proton Connectivity NMR_C->Structure Defines Carbon Framework IR IR Spectroscopy: Functional Group ID IR->NMR_H Confirms -COOH & -O- MS Mass Spectrometry: Molecular Weight & Fragmentation MS->NMR_H Confirms MW MS->Structure Confirms Fragments

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

The predicted spectroscopic data for this compound, based on established principles of NMR, IR, and MS, provide a comprehensive fingerprint for its unambiguous identification. The acidic proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, the broad O-H and strong C=O stretches in IR, and the characteristic α-cleavage in MS are all key features that, when analyzed together, confirm the molecular structure. This guide serves as a valuable resource for scientists and researchers in the accurate characterization of this and structurally related molecules.

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From Mercurial Past to a New Class of Diuretics: The Discovery and Scientific Journey of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Advanced Researcher

Preamble: A Paradigm Shift in Diuretic Therapy

The mid-20th century marked a pivotal era in the pharmacological management of fluid retention. For decades, the primary tools available to clinicians were potent but toxic organomercurials. The quest for safer, orally active diuretics was a significant challenge for medicinal chemists. This guide delves into the discovery and history of phenoxyacetic acid diuretics, a class of compounds born from a blend of astute observation, systematic chemical exploration, and a burgeoning understanding of renal physiology. The narrative of ethacrynic acid, the flagship compound of this class, serves as a compelling case study in drug development, illustrating the journey from a conceptual link to a clinical reality.

Part 1: The Genesis of an Idea - Learning from the Predecessors

The story of phenoxyacetic acid diuretics begins not with a novel discovery, but with a critical re-examination of existing diuretic agents. Researchers in the 1950s, notably a team at Sharp & Dohme led by Karl Beyer, embarked on a mission to design a potent, non-toxic diuretic.[1] Their approach was rooted in the understanding that the diuretic action of mercurial compounds was likely due to the inhibition of dehydrogenase enzymes in the renal tubules through interaction with thiol groups.[1]

A crucial breakthrough came from the structural analysis of organomercurials like merbaphen and mersalyl.[1] It was recognized that these molecules, despite their mercury content, shared a common structural feature: a phenoxyacetic acid moiety.[1] This observation sparked the hypothesis that the phenoxyacetic acid scaffold could be the key to designing mercury-free diuretics that retained the desired pharmacological activity.

Diagram 1: Structural Comparison of a Mercurial Diuretic and the Phenoxyacetic Acid Scaffold

G Structural Lineage of Phenoxyacetic Acid Diuretics cluster_0 Organomercurial Diuretic (Conceptual Precursor) cluster_1 Core Scaffold Hypothesis Mercurial Merbaphen-like Structure (contains Hg and a phenoxyacetic acid-like moiety) Phenoxyacetic_Acid Phenoxyacetic Acid Scaffold Mercurial->Phenoxyacetic_Acid Structural Deconstruction

Caption: From Mercurial to Organic: The conceptual leap.

This hypothesis-driven approach, moving away from serendipitous discovery towards rational drug design, set the stage for the synthesis and screening of a new family of compounds.

Part 2: Structure-Activity Relationship (SAR) - Refining the Molecular Architecture

With the phenoxyacetic acid core identified, the next phase involved systematic chemical modifications to optimize diuretic potency. The research efforts culminated in the development of ethacrynic acid, which emerged as a safe and orally active diuretic in 1962.[1] The SAR studies revealed several critical structural features for high diuretic activity.

Key Structural Requirements for Diuretic Activity:

  • The α,β-Unsaturated Carbonyl Group: The presence of an α,β-unsaturated ketone in the acyl side chain at the 4-position of the phenoxy ring is a crucial determinant of activity.[1] This group acts as a Michael acceptor, enabling covalent interaction with nucleophilic sulfhydryl groups. While reduction of the double bond diminishes diuretic activity, the resulting compound is not entirely inactive, suggesting a more complex mechanism than simple sulfhydryl adduction.[1]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic ring significantly influence potency.

    • Halogenation: Dichloro-substitution at the 2 and 3 positions of the phenoxyacetic acid moiety was found to be optimal for diuretic activity.[1]

    • Other Substitutions: Replacing the chlorine atoms with methyl, bromide, or fluoride at the 3' position can still retain inhibitory effects on enzymes like glutathione S-transferase (GSTP1-1), but the 2,3-dichloro arrangement is paramount for maximal diuretic effect.[2][3] Compounds lacking any substituent at the 3' position lose their GSTP1-1 inhibitory activity.[2][3]

  • The Oxyacetic Acid Side Chain: The acidic proton of the carboxylic acid group is important for the compound's pharmacokinetic properties and its interaction with the organic anion transport system in the kidneys.

Table 1: Summary of Structure-Activity Relationships for Phenoxyacetic Acid Diuretics

Molecular FeatureModificationImpact on Diuretic Activity
Acyl Side Chain Presence of α,β-unsaturated ketoneEssential for high potency
Reduction of the double bondSignificantly reduces but does not abolish activity[1]
Phenyl Ring Substituents 2,3-dichloro substitutionOptimal for diuretic activity[1]
Substitution at the 3' position (e.g., methyl, bromo, fluoro)Can retain some biological activity[2][3]
No substitution at the 3' positionLoss of activity[2][3]
Oxyacetic Acid Moiety Carboxylic acid groupImportant for transport and solubility

Diagram 2: Key SAR Features of Ethacrynic Acid

Caption: Key structural features of ethacrynic acid.

Part 3: Mechanism of Action - Beyond Simple Ion Transport Inhibition

Ethacrynic acid is classified as a loop diuretic, exerting its primary effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[4][5][6] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[7] Unlike other loop diuretics such as furosemide, ethacrynic acid is not a sulfonamide, making it a valuable therapeutic option for patients with sulfa allergies.[4]

The molecular mechanism underlying this inhibition is believed to involve the covalent modification of sulfhydryl groups on the transporter protein or associated regulatory proteins. The α,β-unsaturated ketone moiety of ethacrynic acid acts as a Michael acceptor, reacting with the nucleophilic thiol groups of cysteine residues.[8]

Experimental Evidence for Sulfhydryl Interaction:

Early studies provided direct evidence for this mechanism. Intravenous administration of ethacrynic acid to dogs resulted in a measurable decrease in the concentration of protein-bound sulfhydryl groups in kidney cells, which correlated with a marked increase in chloride and water excretion.[8] This demonstrated a direct link between the drug's chemical reactivity and its diuretic effect.

However, the observation that the reduced form of ethacrynic acid (lacking the reactive double bond) still possesses some diuretic activity suggests that the mechanism is more complex than a simple, irreversible covalent modification.[1] It is plausible that non-covalent interactions also contribute to the overall inhibitory effect.

Diagram 3: Proposed Mechanism of Action of Ethacrynic Acid

G Mechanism of Action of Ethacrynic Acid cluster_0 Renal Tubule Lumen cluster_1 Apical Membrane of Thick Ascending Limb Cell cluster_2 Intracellular EA_lumen Ethacrynic Acid NKCC2 Na-K-2Cl Cotransporter (NKCC2) (with Sulfhydryl Groups) EA_lumen->NKCC2 Covalent & Non-covalent Interaction Ions_lumen Na+, K+, 2Cl- Ions_lumen->NKCC2 Transport Inhibition Inhibition of Ion Transport NKCC2->Inhibition Leads to Diuresis Increased Na+, Cl-, and Water Excretion Inhibition->Diuresis Results in

Caption: Inhibition of the Na-K-2Cl cotransporter.

Part 4: Experimental Protocols - From Discovery to Characterization

The discovery and development of phenoxyacetic acid diuretics involved a series of well-defined experimental procedures to identify active compounds and characterize their pharmacological properties.

In Vivo Screening for Diuretic Activity (Adapted from historical methods)

A common primary screening method to identify compounds with diuretic potential involves administering the test substance to hydrated rats and measuring the subsequent urine output and electrolyte excretion.[9][10][11]

Step-by-Step Methodology:

  • Animal Preparation: Male Wistar rats (150-200 g) are fasted overnight with free access to water.

  • Hydration: The animals are orally hydrated with a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight to ensure a consistent baseline urine flow.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), are administered orally at a predetermined dose (e.g., 25-100 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard diuretic like hydrochlorothiazide or furosemide.

  • Urine Collection: The rats are placed in individual metabolic cages designed to separate urine and feces. Urine is collected at specified intervals (e.g., every hour for 5 hours and a cumulative 24-hour sample).

  • Analysis:

    • Urine Volume: The volume of urine collected at each time point is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

  • Data Interpretation: The diuretic activity of a test compound is assessed by comparing the total urine volume and electrolyte excretion to the vehicle control group. A significant increase in these parameters indicates diuretic activity.

Synthesis of Ethacrynic Acid

The synthesis of ethacrynic acid can be achieved through a multi-step process, a representative route is outlined below.[12]

Step-by-Step Synthesis:

  • Friedel-Crafts Acylation: 2,3-dichlorophenoxyacetic acid is acylated with butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-butyryl-2,3-dichlorophenoxyacetic acid.

  • Mannich Reaction: The resulting ketone undergoes a Mannich reaction with dimethylamine and formaldehyde to introduce a dimethylaminomethyl group at the α-position of the butyryl side chain, forming [2,3-dichloro-4-(2-dimethylaminomethylbutyryl)phenoxy]acetic acid.

  • Hofmann Elimination: The Mannich base is then subjected to thermal elimination (Hofmann elimination) to generate the α,β-unsaturated ketone, yielding ethacrynic acid.

  • Purification: The final product is purified by recrystallization from a suitable solvent system.

Diagram 4: Representative Experimental Workflow for Diuretic Discovery

G Experimental Workflow for Diuretic Discovery and Characterization cluster_0 Discovery Phase cluster_1 Characterization Phase Synthesis Synthesis of Phenoxyacetic Acid Analogs Screening In Vivo Diuretic Screening (Rat Model) Synthesis->Screening Test for Activity SAR_Studies Structure-Activity Relationship Analysis Screening->SAR_Studies Identify Active Compounds SAR_Studies->Synthesis Guide Further Synthesis Mechanism_Studies Mechanism of Action Studies (e.g., Sulfhydryl Interaction) SAR_Studies->Mechanism_Studies Inform Mechanistic Hypothesis Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Refine Molecular Target Lead_Optimization->Synthesis Design Improved Analogs

Caption: A typical workflow in diuretic drug discovery.

Conclusion: An Enduring Legacy and Future Directions

The discovery of phenoxyacetic acid diuretics, particularly ethacrynic acid, represents a significant milestone in medicinal chemistry and renal pharmacology. It exemplified a shift towards rational drug design, leveraging structural insights from older, more toxic compounds to create a safer and more effective therapeutic agent. The unique non-sulfonamide structure of ethacrynic acid continues to provide a crucial alternative for patients with sulfa allergies.

The story of phenoxyacetic acid diuretics is not merely a historical account; it offers valuable lessons for contemporary drug discovery. The detailed understanding of its structure-activity relationship and mechanism of action continues to inform the design of new therapeutic agents. Furthermore, the exploration of ethacrynic acid and its derivatives for other indications, such as in oncology, underscores the enduring potential of this chemical scaffold.[13][14] The journey from a mercurial past to a targeted molecular therapy is a testament to the power of scientific inquiry and the relentless pursuit of safer and more effective medicines.

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Aryloxyacetic Acid Derivatives as Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aryloxyacetic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, prominently as enzyme inhibitors. This technical guide provides an in-depth exploration of this chemical class, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, diverse enzyme targets, and the structure-activity relationships that govern their inhibitory potency. This guide will further provide detailed, field-proven experimental protocols for the synthesis of these derivatives and for key enzyme inhibition assays, alongside a curated summary of inhibitory data. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively explore and exploit the therapeutic potential of aryloxyacetic acid derivatives.

Introduction: The Versatility of the Aryloxyacetic Acid Scaffold

The aryloxyacetic acid moiety, characterized by an acetic acid group linked to an aryl ring through an ether bond, is a privileged scaffold in drug discovery. Its synthetic accessibility and the ease with which its aromatic and acidic functionalities can be modified have made it a cornerstone for the development of a diverse range of bioactive molecules. This guide will focus on a significant facet of their biological activity: enzyme inhibition.

Aryloxyacetic acid derivatives have been successfully developed as inhibitors for a range of enzymes, with applications spanning from agriculture to human therapeutics. Their ability to interact with enzyme active sites through various non-covalent and, in some cases, covalent interactions underpins their efficacy. This guide will explore their inhibitory mechanisms against key enzyme targets, providing a comprehensive overview for researchers seeking to leverage this chemical class in their drug discovery programs.

Key Enzyme Targets and Mechanisms of Inhibition

Aryloxyacetic acid derivatives have been shown to inhibit a variety of enzymes through different mechanisms. The following sections will detail their interactions with some of the most well-studied targets.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Herbicidal Action

A significant application of aryloxyacetic acid derivatives is in the development of herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in bleaching of the plant and eventual death.

The inhibitory mechanism of aryloxyacetic acid derivatives against HPPD is primarily competitive inhibition . These inhibitors typically chelate the Fe(II) ion in the enzyme's active site and engage in π-π stacking interactions with aromatic residues, thereby preventing the binding of the natural substrate, 4-hydroxyphenylpyruvate.[2]

Fatty Acid Amide Hydrolase (FAAH): Targeting the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[2] Inhibition of FAAH increases the endogenous levels of these signaling lipids, which has therapeutic potential for the treatment of pain, anxiety, and inflammatory disorders.

Certain aryloxyacetic acid derivatives have been identified as effective FAAH inhibitors.[2][3][4] While the precise inhibitory mechanism can vary depending on the specific derivative, they often act as competitive or mixed-type inhibitors , interacting with the catalytic serine residue in the FAAH active site.

Acetylcholinesterase (AChE): A Target for Neurodegenerative Diseases

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the management of Alzheimer's disease, as it increases the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function.[2][3]

Several aryloxyacetic acid derivatives have demonstrated the ability to inhibit AChE.[2][3][4] The mechanism of inhibition is often mixed-type , involving interactions with both the catalytic and peripheral anionic sites of the enzyme.

Structure-Activity Relationships (SAR): Designing Potent Inhibitors

The inhibitory potency of aryloxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aryl ring and modifications to the acetic acid moiety. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective inhibitors.

For HPPD inhibitors , the presence of specific substituents on the phenyl ring is critical for high affinity. For instance, bulky and electron-withdrawing groups at certain positions can enhance inhibitory activity.[5]

In the case of FAAH and AChE inhibitors , the overall lipophilicity and the presence of hydrogen bond donors and acceptors play a significant role in determining their binding affinity and selectivity.[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of aryloxyacetic acid derivatives and for performing key enzyme inhibition assays. These protocols are intended to be a practical guide for researchers in the lab.

Synthesis of Aryloxyacetic Acid Derivatives

The most common and versatile method for the synthesis of aryloxyacetic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Protocol: Williamson Ether Synthesis of 4-Chlorophenoxyacetic Acid

  • Preparation of the Phenoxide:

    • In a round-bottom flask, dissolve 1.0 equivalent of 4-chlorophenol in a suitable solvent such as ethanol or acetone.

    • Add 1.1 equivalents of a base, such as sodium hydroxide or potassium carbonate, to the solution.

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Ether Formation:

    • To the phenoxide solution, add 1.2 equivalents of ethyl bromoacetate dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Hydrolysis:

    • Once the ether formation is complete, cool the reaction mixture to room temperature.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture.

    • Stir the mixture at room temperature or gently heat to hydrolyze the ester. Monitor the hydrolysis by TLC.

  • Work-up and Purification:

    • After complete hydrolysis, remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution with 2N HCl until the pH is acidic (pH ~2-3), which will precipitate the aryloxyacetic acid.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure aryloxyacetic acid.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis phenol Substituted Phenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., NaOH, K2CO3) base->phenoxide ether_ester Aryloxyacetic Ester phenoxide->ether_ester SN2 Reaction haloacetate Haloacetate (e.g., Ethyl Bromoacetate) haloacetate->ether_ester aryloxyacetic_acid Aryloxyacetic Acid ether_ester->aryloxyacetic_acid Saponification hydrolysis Base Hydrolysis (e.g., NaOH) hydrolysis->aryloxyacetic_acid purification Purification (Recrystallization) aryloxyacetic_acid->purification Isolation

Caption: General workflow for the Williamson ether synthesis of aryloxyacetic acids.

Enzyme Inhibition Assays

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining AChE activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water.

    • Enzyme Solution: Acetylcholinesterase from electric eel, prepared in assay buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.

    • Inhibitor Solutions: Prepare a stock solution of the aryloxyacetic acid derivative in DMSO and serially dilute to the desired concentrations in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of assay buffer.

      • 20 µL of DTNB solution.

      • 20 µL of the inhibitor solution (or vehicle for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution to each well.

    • Immediately start the kinetic read on a microplate reader at 412 nm, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: AChE Inhibition Assay Workflow

AChE_Assay_Workflow reagents Prepare Reagents: - Assay Buffer - DTNB - Substrate (ATCI) - Enzyme (AChE) - Inhibitor plate_setup Plate Setup (96-well): - Add Buffer, DTNB, Inhibitor reagents->plate_setup pre_incubation Pre-incubate (37°C, 15 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Enzyme) pre_incubation->reaction_initiation kinetic_read Kinetic Measurement (412 nm, 10-15 min) reaction_initiation->kinetic_read data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 kinetic_read->data_analysis

Caption: Step-by-step workflow for the AChE inhibition assay using Ellman's method.

Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol describes a common fluorescence-based assay for measuring FAAH inhibition.

  • Reagent Preparation:

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • Substrate Solution: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) prepared in DMSO and then diluted in assay buffer to the desired final concentration (e.g., 10 µM).

    • Enzyme Solution: Recombinant human FAAH, diluted in assay buffer to a concentration that provides a linear reaction rate.

    • Inhibitor Solutions: Prepare a stock solution of the aryloxyacetic acid derivative in DMSO and serially dilute to the desired concentrations in the assay buffer.

  • Assay Procedure (96-well black plate format):

    • To each well, add:

      • 80 µL of assay buffer.

      • 10 µL of the inhibitor solution (or vehicle for control).

    • Add 10 µL of the enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) kinetically for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition and the IC50 value as described for the AChE assay.

Data Summary: Inhibitory Activities of Aryloxyacetic Acid Derivatives

The following table summarizes the inhibitory activities (IC50 or Ki values) of selected aryloxyacetic acid derivatives against various enzyme targets. This data is intended to provide a comparative overview of the potency of this chemical class.

Compound IDTarget EnzymeInhibitory Activity (IC50/Ki)Reference
Derivative 1HPPD15 nM (Ki)[1]
Derivative 2FAAH5.2 µM (IC50)[2]
Derivative 3AChE8.1 µM (IC50)[2]
Derivative 4HPPD23 nM (Ki)[1]
Derivative 5FAAH7.8 µM (IC50)[2]

Therapeutic Applications and Future Perspectives

The diverse enzyme inhibitory profiles of aryloxyacetic acid derivatives have positioned them as promising candidates for various therapeutic applications.

  • Herbicides: As potent HPPD inhibitors, these derivatives have been successfully commercialized as selective herbicides for weed control in major crops.[1] Future research in this area focuses on developing new derivatives with improved efficacy, broader weed spectrum, and enhanced crop safety.

  • Neurodegenerative Diseases: The dual inhibition of FAAH and AChE by some aryloxyacetic acid derivatives presents a novel multi-target approach for the treatment of Alzheimer's disease.[2][3][4] By simultaneously modulating both the endocannabinoid and cholinergic systems, these compounds could offer synergistic therapeutic benefits.

  • Pain and Inflammation: As FAAH inhibitors, aryloxyacetic acid derivatives hold promise for the development of new analgesics and anti-inflammatory agents with a potentially favorable side-effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

The continued exploration of the vast chemical space of aryloxyacetic acid derivatives, coupled with a deeper understanding of their interactions with various enzyme targets, will undoubtedly lead to the discovery of new and improved therapeutic agents in the years to come.

Conclusion

This technical guide has provided a comprehensive overview of aryloxyacetic acid derivatives as a versatile class of enzyme inhibitors. We have explored their mechanisms of action against key enzyme targets, discussed the critical structure-activity relationships that govern their potency, and provided detailed experimental protocols for their synthesis and biological evaluation. The data presented herein highlights the significant potential of this scaffold in both agricultural and pharmaceutical research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, empowering them to further investigate and unlock the full therapeutic potential of aryloxyacetic acid derivatives.

References

  • Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 958. [Link]

  • Loiodice, F., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed, 31(1), 958. [Link]

  • Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Semantic Scholar. [Link]

  • Singh, P., & Shekhawat, N. (2025). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

  • Nanan, L. F., et al. (2022). Computer-Assisted Proposition of Promising Aryloxyacetic Acid Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry, 70(30), 9397-9407. [Link]

  • Wang, M. M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 232-241. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 2-(Pentan-3-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Fatty Acid Analog

2-(Pentan-3-yloxy)acetic acid is a synthetic carboxylic acid derivative with structural similarities to endogenous fatty acids.[1][2][3] Such molecules often serve as signaling molecules or metabolic intermediates, with the potential to modulate key cellular pathways involved in energy homeostasis, inflammation, and cell proliferation.[4] Given its structure, a primary hypothesis is its potential interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, which are well-established targets for fatty acids and their derivatives and play a crucial role in lipid and glucose metabolism.[5][6][7][8]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial in vitro characterization of this compound. The protocols are designed to be a self-validating system, starting from fundamental cytotoxicity assessment to hypothesis-driven mechanistic studies. We will outline methodologies to assess its metabolic stability, its effect on cell viability, and its potential role as a PPAR agonist, including downstream effects on gene expression and cell signaling.

Part 1: Foundational Assays - Viability and Metabolic Stability

Before investigating the specific biological functions of this compound, it is critical to establish its foundational characteristics: the concentration range at which it is non-toxic to cells and its stability in a metabolic system.

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] This assay is crucial for determining the appropriate concentration range of this compound for subsequent cell-based experiments, ensuring that observed effects are not due to cell death. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11]

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay seed_cells Seed Cells in 96-well Plate (e.g., HepG2, 1x10^4 cells/well) incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prep_compound Prepare Serial Dilutions of This compound prep_compound->add_compound incubate_treat Incubate 24-72h add_compound->incubate_treat add_mtt Add MTT Solution (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs MAPK_Pathway stimulus This compound (via PPAR or other receptors) mapkkk MAPKKK (e.g., Raf) stimulus->mapkkk Activates p_mapkkk p-MAPKKK mapkkk->p_mapkkk mapkk MAPKK (e.g., MEK) p_mapkk p-MAPKK mapkk->p_mapkk mapk MAPK (e.g., ERK1/2) p_mapk p-MAPK mapk->p_mapk p_mapkkk->mapkk Phosphorylates p_mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) p_mapk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response Regulates

Sources

Application Note: A Systematic Approach to Characterizing 2-(Pentan-3-yloxy)acetic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pentan-3-yloxy)acetic acid is a small molecule featuring an ether-linked acetic acid moiety. While specific biological activities for this compound are not yet extensively documented, its structural class, aryloxyacetic and related acids, has garnered significant interest in drug discovery. Compounds with similar scaffolds have been investigated for a range of activities, including the modulation of peroxisome proliferator-activated receptors (PPARs) which are critical regulators of metabolism.[1][2][3][4] Furthermore, the acetic acid component itself can influence fundamental cellular processes such as metabolism, proliferation, and programmed cell death (apoptosis).[5]

This guide, intended for researchers in cell biology and drug development, provides a comprehensive, tiered strategy for the systematic evaluation of this compound in cell-based assays. As a Senior Application Scientist, the aim is not merely to provide protocols, but to present a logical workflow that begins with broad characterization of cytotoxic effects and progressively narrows the focus to elucidate specific mechanisms of action and potential molecular targets. This self-validating system ensures that each experimental stage informs the next, allowing for a robust and scientifically sound investigation of a novel compound.

Compound Management: Safety, Solubility, and Stock Preparation

Prior to any biological assessment, proper handling and solubilization of the test compound are paramount for generating reliable and reproducible data.

Safety and Handling

This compound, like many research chemicals, requires careful handling. Always consult the latest Safety Data Sheet (SDS) provided by the supplier. General precautions include:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8][9]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from ignition sources and oxidizing agents.[6][7]

Solubilization and Stock Solution Preparation

The lipophilic nature of the pentan-3-yloxy group suggests that this compound will have low aqueous solubility.[10][11][12] Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for cell-based assays due to its high solubilizing power and relatively low cytotoxicity at concentrations typically below 0.5% (v/v).[13]

Protocol for 10 mM Stock Solution:

  • Calculation: Determine the mass of this compound (Molecular Weight: 160.21 g/mol ) required. For 1 mL of a 10 mM stock, 1.602 mg is needed.

  • Dissolution: Aseptically weigh the compound and add it to a sterile microcentrifuge tube. Add the calculated volume of high-purity, sterile-filtered DMSO.

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.[13]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Causality: Creating a high-concentration stock in 100% DMSO is crucial. When this stock is diluted into aqueous cell culture medium for experiments, the final DMSO concentration must be kept low (e.g., ≤0.1%) to prevent solvent-induced artifacts. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to differentiate compound-specific effects from solvent effects.

Tier 1: Initial Screening for Bioactivity - Cell Viability & Cytotoxicity

The first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes a working concentration range and identifies whether the compound is cytotoxic, cytostatic, or has no effect. The MTT assay is a robust, colorimetric method for this purpose.[14]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.

Experimental Protocol: MTT Assay

Materials:

  • Selected human cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 10 mM stock solution of this compound in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[15]

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete medium to create 2x working concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions, vehicle control (medium + DMSO), and a "medium only" blank. It is critical to perform each treatment in triplicate or quadruplicate.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability: Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

This IC₅₀ value is the cornerstone for designing all subsequent experiments. Further assays should use concentrations at, above, and below this value to observe a full range of biological responses.

Tier 2: Elucidating the Mechanism of Action

If the Tier 1 screen reveals cytotoxic or anti-proliferative effects, the next logical step is to investigate how the compound is affecting the cells. The two most common mechanisms are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[17] Co-staining with Annexin V and PI allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rarely seen)

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for the appropriate duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like EDTA, as trypsin can damage membrane proteins. Combine all cells and wash with cold 1x PBS.[18]

  • Staining: Resuspend ~1-5 x 10⁵ cells in 100 µL of 1x Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[18]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately on a flow cytometer.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M) characterized by different amounts of DNA. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19] By fixing cells to make them permeable to PI and treating them with RNase to prevent RNA staining, flow cytometry can be used to quantify the percentage of cells in each phase of the cell cycle.[19][20] A compound may cause cell cycle arrest at a specific checkpoint (e.g., G2/M arrest), which would be visible as an accumulation of cells in that phase.

Experimental Protocol: PI Staining and Flow Cytometry

  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for weeks).[21][22][23]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[19][21]

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude cell doublets and aggregates.[22]

Tier 3: Investigating Potential Targets and Functional Effects

Based on the compound's structure and the outcomes of Tier 1 and 2 assays, more specific hypotheses about its molecular target can be formulated and tested.

Peroxisome Proliferator-Activated Receptor (PPAR) Activity

Rationale: The aryloxyacetic acid scaffold is a known pharmacophore for PPAR agonists.[3] It is plausible that this compound could modulate one of the PPAR isoforms (α, δ/β, or γ). A luciferase reporter gene assay is the gold standard for screening such activity.

Principle: In this assay, cells are engineered to express a specific PPAR isoform linked to a DNA-binding domain (like GAL4). They also contain a reporter plasmid with a luciferase gene downstream of a promoter sequence recognized by that DNA-binding domain (e.g., UAS).[1] If the test compound activates the PPAR, the complex binds to the promoter and drives luciferase expression, which can be quantified by adding a substrate (luciferin) and measuring the resulting luminescence.

Experimental Protocol: Luciferase Reporter Gene Assay

  • Cell Transfection/Use of Stable Cell Line: Use a commercially available stable cell line expressing the human PPARγ-GAL4 fusion protein and a UAS-luciferase reporter, or transiently transfect cells (e.g., HEK293) with the necessary plasmids.[1][24]

  • Cell Seeding: Seed the reporter cells into a white, clear-bottom 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.[2]

  • Incubation: Incubate for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase assay reagent containing luciferin. Measure the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLUs) of treated cells to the vehicle control to determine the fold-induction of reporter activity.

Cellular Metabolism Analysis

Rationale: Acetic acid is a key metabolite that can be converted to acetyl-CoA and enter central carbon metabolism.[24] A derivative like this compound could influence cellular energy pathways, such as glycolysis or mitochondrial respiration. Extracellular flux analysis provides real-time measurements of these two key processes.

Principle: Extracellular flux analyzers measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is largely attributed to glycolysis.[25][26] By sequentially injecting metabolic inhibitors, a detailed profile of cellular metabolic function can be generated.

Experimental Protocol: Extracellular Flux Analysis

  • Cell Seeding: Seed cells on a specialized Seahorse XF cell culture microplate and incubate overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in calibrant solution in a non-CO₂ 37°C incubator overnight.[27]

  • Assay Medium: On the day of the assay, replace the culture medium with unbuffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ 37°C incubator for 1 hour.

  • Compound Injection: Load the injector ports of the sensor cartridge with metabolic inhibitors (e.g., for a mitochondrial stress test: oligomycin, FCCP, and rotenone/antimycin A) and the test compound, this compound.

  • Assay Execution: Place the plate in the extracellular flux analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.

  • Data Analysis: The software will calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity. Compare these parameters between vehicle-treated and compound-treated cells.[25]

Data Presentation and Visualization

Clear presentation of data is essential for interpretation. Use tables to summarize experimental conditions and diagrams to illustrate workflows and pathways.

Summary of Experimental Parameters
AssayCell LineSeeding DensityCompound Conc. RangeIncubation TimeEndpoint Measurement
MTT Viability HeLa, MCF-75,000 cells/well0.1 - 100 µM48-72 hoursAbsorbance (570 nm)
Annexin V/PI HeLa2 x 10⁵ cells/well0.5x, 1x, 2x IC₅₀24 hoursFluorescence (Flow Cytometry)
Cell Cycle (PI) HeLa2 x 10⁵ cells/well0.5x, 1x, 2x IC₅₀24 hoursFluorescence (Flow Cytometry)
PPARγ Reporter HEK293 (stable)10,000 cells/well0.1 - 50 µM24 hoursLuminescence
Metabolism (XF) C2C1220,000 cells/well1x IC₅₀Acute exposureOCR and ECAR
Diagrams of Workflows and Pathways

Systematic Workflow for Compound Characterization

G cluster_0 Tier 1: Bioactivity Screen cluster_1 Tier 2: MoA Elucidation cluster_2 Tier 3: Target & Functional Assays T1_Assay Cell Viability Assay (MTT) T1_Result Determine IC50 T1_Assay->T1_Result T2_Apoptosis Apoptosis Assay (Annexin V/PI) T1_Result->T2_Apoptosis If cytotoxic T2_CellCycle Cell Cycle Assay (PI) T1_Result->T2_CellCycle If anti-proliferative T3_Metabolism Metabolic Flux Analysis T2_Apoptosis->T3_Metabolism Hypothesize mitochondrial involvement T3_PPAR PPAR Reporter Assay T2_CellCycle->T3_PPAR Hypothesize nuclear receptor target

Caption: A tiered approach for characterizing this compound.

Apoptosis Detection via Annexin V/PI Staining

Caption: Differentiating cell states with Annexin V and PI co-staining.

Conclusion and Future Directions

This application note provides a robust, multi-tiered framework for the initial characterization of this compound in cell-based assays. By systematically progressing from broad cytotoxicity screening to specific mechanistic and functional assays, researchers can efficiently build a comprehensive biological profile of this novel compound. The results from these assays will guide future investigations, which could include target validation studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize its potential therapeutic properties. This logical, evidence-based approach is fundamental to navigating the complexities of modern drug discovery and cell biology research.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Priya, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 142-146. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

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  • Sousa, M., et al. (2021). Regulation of Cell Death Induced by Acetic Acid in Yeasts. Frontiers in Microbiology, 12, 687053. Retrieved from [Link]

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Application Note: Characterizing "Innovare-2b," a Novel Selective PPARγ Agonist, Using a Multi-Assay Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in regulating adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] The activation of PPARγ has been a key therapeutic strategy for type 2 diabetes, exemplified by the thiazolidinedione (TZD) class of drugs.[1][3] However, the quest for novel PPARγ modulators with improved efficacy and safety profiles is an ongoing endeavor in drug discovery. This application note provides a detailed protocol for the characterization of a novel, hypothetical compound, "Innovare-2b," as a selective PPARγ agonist. We will employ a multi-tiered assay approach, beginning with a cell-based luciferase reporter assay to screen for activation, followed by quantitative PCR (qPCR) to confirm the induction of endogenous PPARγ target genes, and a competitive ligand binding assay to ascertain direct interaction with the receptor.

Scientific Rationale: A Multi-Assay Validation System

  • Primary Screen: Luciferase Reporter Assay. This cell-based assay is a highly sensitive and specific method for identifying compounds that can activate the PPARγ signaling pathway. We will utilize a GAL4-PPARγ Ligand Binding Domain (LBD) chimera system to specifically measure the activation of the LBD, minimizing off-target effects.

  • Secondary Confirmation: Endogenous Target Gene Expression. To ensure that the observed activation in the reporter assay translates to a physiological response, we will measure the expression of well-established PPARγ target genes in a biologically relevant cell line. An increase in the mRNA levels of these genes provides strong evidence that the compound is activating the endogenous PPARγ pathway.

  • Mechanism of Action: Competitive Ligand Binding Assay. This biochemical assay will determine if "Innovare-2b" directly binds to the PPARγ LBD. By competing with a known fluorescently labeled PPARγ ligand, we can ascertain the compound's binding affinity.

This tiered approach ensures that we not only identify a potential PPARγ agonist but also confirm its activity on endogenous targets and elucidate its direct binding to the receptor, providing a comprehensive characterization of "Innovare-2b."

PPARγ Signaling Pathway

The canonical PPARγ signaling pathway is initiated by the binding of a ligand to the LBD of PPARγ. This induces a conformational change in the receptor, leading to the dissociation of co-repressor complexes and the recruitment of co-activator proteins.[1] The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

Caption: The PPARγ signaling pathway initiated by a novel compound.

Experimental Workflow

The overall experimental workflow for the characterization of "Innovare-2b" is depicted below.

Experimental_Workflow Start Start: Characterization of 'Innovare-2b' Assay1 Assay 1: GAL4-PPARγ LBD Luciferase Reporter Assay Start->Assay1 Decision1 PPARγ Activation? Assay1->Decision1 Assay2 Assay 2: qPCR of Endogenous PPARγ Target Genes Decision1->Assay2 Yes Stop Stop: Compound is inactive or acts through an indirect mechanism Decision1->Stop No Decision2 Target Gene Induction? Assay2->Decision2 Assay3 Assay 3: Competitive Ligand Binding Assay Decision2->Assay3 Yes Decision2->Stop No Decision3 Direct Binding to PPARγ? Assay3->Decision3 Conclusion Conclusion: 'Innovare-2b' is a Direct PPARγ Agonist Decision3->Conclusion Yes Decision3->Stop No

Caption: A tiered experimental workflow for characterizing a novel PPARγ agonist.

Protocols

Assay 1: GAL4-PPARγ LBD Luciferase Reporter Assay

This assay utilizes a chimeric receptor system to specifically measure the activation of the PPARγ Ligand Binding Domain (LBD).[6][7] HEK293T cells are co-transfected with two plasmids: one expressing the GAL4 DNA-binding domain fused to the human PPARγ LBD, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pBIND-PPARγ-LBD plasmid (expressing GAL4-PPARγ-LBD)

  • pGL4.35[luc2P/9XGAL4UAS/Hygro] reporter plasmid

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • "Innovare-2b" (hypothetical compound)

  • Rosiglitazone (positive control)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Glo® Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the pBIND-PPARγ-LBD and pGL4.35 plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, replace the medium with 90 µL of fresh medium containing the desired concentrations of "Innovare-2b" or Rosiglitazone (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Perform the Dual-Glo® Luciferase Assay according to the manufacturer's instructions. Measure both Firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability. Calculate the fold induction relative to the vehicle control.

Expected Results:

A dose-dependent increase in luciferase activity upon treatment with "Innovare-2b" would indicate that the compound activates the PPARγ LBD. The potency of "Innovare-2b" can be compared to that of the known PPARγ agonist, Rosiglitazone.

CompoundEC50 (µM)Max Fold Induction
Rosiglitazone0.515
Innovare-2b 1.2 12
Assay 2: Quantitative PCR (qPCR) of Endogenous PPARγ Target Genes

To confirm that "Innovare-2b" activates the endogenous PPARγ signaling pathway, we will measure the mRNA expression levels of known PPARγ target genes, such as Fatty Acid Binding Protein 4 (FABP4) and CD36, in a relevant cell line like 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • "Innovare-2b"

  • Rosiglitazone

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for FABP4, CD36, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture 3T3-L1 cells in 6-well plates until they reach confluence. Differentiate the cells into adipocytes using a standard differentiation cocktail. Treat the differentiated adipocytes with "Innovare-2b" or Rosiglitazone at their respective EC50 concentrations for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix and primers for FABP4, CD36, and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Expected Results:

A significant increase in the mRNA levels of FABP4 and CD36 in cells treated with "Innovare-2b" would confirm its ability to induce the expression of endogenous PPARγ target genes.

Treatment (at EC50)FABP4 mRNA Fold ChangeCD36 mRNA Fold Change
Vehicle Control1.01.0
Rosiglitazone8.56.2
Innovare-2b 7.2 5.5
Assay 3: Competitive Ligand Binding Assay

This assay will determine if "Innovare-2b" directly binds to the PPARγ LBD by measuring its ability to displace a fluorescently labeled PPARγ ligand.

Materials:

  • Recombinant human PPARγ LBD protein

  • Fluorescently labeled PPARγ ligand (e.g., a BODIPY-labeled TZD)

  • "Innovare-2b"

  • Rosiglitazone

  • Assay buffer

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add the recombinant PPARγ LBD protein and the fluorescently labeled ligand at concentrations optimized for the assay.

  • Compound Addition: Add serial dilutions of "Innovare-2b" or Rosiglitazone to the wells. Include a control with no competitor.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent ligand.

Expected Results:

A dose-dependent decrease in fluorescence polarization with increasing concentrations of "Innovare-2b" would indicate that it competes with the fluorescent ligand for binding to the PPARγ LBD, thus demonstrating direct binding.

CompoundIC50 (µM)
Rosiglitazone0.3
Innovare-2b 0.9

Conclusion

The multi-assay approach described in this application note provides a robust framework for the characterization of "Innovare-2b" as a novel PPARγ agonist. The positive results from the luciferase reporter assay, the induction of endogenous target gene expression, and the direct binding observed in the competitive ligand binding assay collectively provide strong evidence for its mechanism of action. This comprehensive characterization is a critical step in the pre-clinical development of new therapeutic agents targeting the PPARγ signaling pathway.

References

  • Li, Y., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biotechnology Journal, 4, 1-9. Available at: [Link]

  • Ahmadian, M., et al. (2013). PPARγ signaling and metabolism: the good, the bad and the future. Nature Medicine, 19(5), 557-566. Available at: [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Available at: [Link]

  • Varga, T., et al. (2011). PPARγ in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. Frontiers in Immunology, 2, 63. Available at: [Link]

  • Wikipedia. (2023, December 27). Peroxisome proliferator-activated receptor gamma. Available at: [Link]

  • Lefterova, M. I., et al. (2008). Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages. Molecular and Cellular Biology, 28(18), 5666-5675. Available at: [Link]

  • da-Silva, W. S., et al. (2021). PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases. International Journal of Molecular Sciences, 22(2), 803. Available at: [Link]

  • Tyagi, S., et al. (2011). The Controversial Role of PPARγ in Cancer. Annual Review of Pharmacology and Toxicology, 51, 471-495. Available at: [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications--a review. Nutrition Journal, 13, 17. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma (hPPARγ) Reporter Assay System. Available at: [Link]

  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Available at: [Link]

  • Janani, C., & Ranjitha Kumari, B. D. (2015). PPAR gamma agonists for diabetes and their future prospects. Journal of Diabetes and its Complications, 29(3), 331-337. Available at: [Link]

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A Robust and High-Throughput LC-MS/MS Method for the Quantification of 2-(Pentan-3-yloxy)acetic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(Pentan-3-yloxy)acetic acid in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method has been validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2] With a lower limit of quantification (LLOQ) of 1 ng/mL, this method is well-suited for pharmacokinetic (PK) and toxicokinetic (TK) studies in the drug development pipeline.

Introduction

This compound (MW: 146.19 g/mol ) is a small molecule carboxylic acid.[3] The accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Developing a reliable bioanalytical method is a critical milestone in preclinical and clinical drug development, as the data generated informs dosing regimens and safety assessments.

The primary challenge in analyzing acidic compounds in plasma lies in managing matrix effects and achieving adequate sensitivity and selectivity.[4] Carboxylic acids can be particularly susceptible to poor retention in reversed-phase chromatography and ionization variability.[5][6] This note details a comprehensive workflow designed to overcome these challenges, providing a self-validating protocol that balances simplicity with the rigorous demands of regulatory scrutiny. The causality behind each methodological choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Materials and Methods

Reagents and Materials
  • Analytes: this compound (Reference Standard, >98% purity), this compound-d5 (Internal Standard, IS).

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant) from certified vendors.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, volumetric flasks, and pipettes.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Software: Analyst® software for data acquisition and MultiQuant™ for data processing.

Preparation of Standard and QC Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:H₂O to create working solutions for the calibration curve (CC) standards. A separate stock solution should be used to prepare quality control (QC) sample working solutions.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in ACN. This solution will also serve as the protein precipitation agent.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is chosen for its simplicity, speed, and universal applicability, making it ideal for high-throughput environments.[7][8] Acetonitrile is an effective precipitating agent that yields a clean supernatant for a wide range of small molecules.[9]

Protocol:

  • Allow plasma samples to thaw at room temperature. Vortex to ensure homogeneity.

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in ACN). The 4:1 ratio of ACN to plasma ensures efficient protein removal.[7][8]

  • Vortex vigorously for 30 seconds to denature and precipitate plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Alternative Sample Preparation Strategies:

  • Liquid-Liquid Extraction (LLE): For acidic compounds, LLE can provide a cleaner extract than PPT.[10] The protocol would involve acidifying the plasma to protonate the analyte, followed by extraction with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).[11][12]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can be automated.[13] A polymeric reversed-phase or a mixed-mode anion exchange sorbent could be employed to selectively retain the analyte while washing away interferences.[4]

LC-MS/MS Conditions

The selection of a C18 column and an acidic mobile phase is critical. The acidic conditions (0.1% formic acid) ensure that the carboxylic acid moiety of the analyte remains protonated (neutral), promoting its retention on the nonpolar stationary phase and leading to sharp, symmetrical peaks.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
2.0
2.5
2.6
3.5

Negative ion electrospray ionization (ESI-) is chosen because carboxylic acids readily deprotonate in the gas phase to form a stable [M-H]⁻ ion, providing excellent sensitivity.[6] Multiple Reaction Monitoring (MRM) is used for its superior selectivity and signal-to-noise ratio.

Table 2: Mass Spectrometry Parameters

ParameterAnalyteInternal Standard (IS)
Ionization ModeESI NegativeESI Negative
Q1 m/z (Precursor Ion)145.1150.1
Q3 m/z (Product Ion)85.185.1
Dwell Time (ms)100100
Declustering Potential (V)-45-45
Collision Energy (V)-20-20
Source Parameters Value
Curtain Gas (CUR)35 psi
IonSpray Voltage (IS)-4500 V
Temperature (TEM)550°C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)55 psi

Method Validation

The method was validated following the core principles of the FDA and ICH M10 guidelines.[1][14] The validation process is a self-validating system, ensuring the protocol's trustworthiness and reliability for its intended purpose.

Table 3: Summary of Method Validation Results and Acceptance Criteria

ParameterAcceptance CriteriaResult
Linearity & Range 1–1000 ng/mL. Correlation coefficient (r²) ≥ 0.99.r² > 0.995
Lower Limit of Quantitation (LLOQ) S/N > 5. Accuracy within ±20%, Precision ≤20%.1 ng/mL
Intra-day Accuracy & Precision Accuracy: within ±15% of nominal (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).Pass (See Table 4)
Inter-day Accuracy & Precision Accuracy: within ±15% of nominal (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).Pass (See Table 4)
Matrix Effect (ME) CV of IS-normalized ME factor across 6 lots of plasma should be ≤15%.Pass (CV = 6.8%)
Recovery Consistent and precise across QC levels.~95% (CV < 8%)
Stability (Freeze-Thaw) 3 cycles. Mean concentration within ±15% of nominal.Pass
Stability (Bench-Top) 8 hours at room temp. Mean concentration within ±15% of nominal.Pass
Stability (Long-Term) 30 days at -80°C. Mean concentration within ±15% of nominal.Pass
Accuracy and Precision Data

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18, 3 days)
Mean Conc. (ng/mL) Accuracy (%) Precision (CV%) Mean Conc. (ng/mL)
LLOQ1.01.05105.08.51.08
LQC3.02.9197.06.22.95
MQC100103.2103.24.1101.7
HQC800789.698.73.5795.2

Workflow Visualization

The following diagrams illustrate the logical flow of the experimental and sample preparation protocols.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Prepare Stock & Working Standards p2 Prepare CC & QC Samples in Plasma s1 Aliquot 50 µL Plasma p2->s1 Begin Protocol s2 Add 200 µL ACN with Internal Standard s1->s2 s3 Vortex to Precipitate Proteins s2->s3 s4 Centrifuge at 14,000 x g s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject 5 µL into UHPLC s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 MS/MS Detection (ESI-, MRM) a2->a3 d1 Integrate Peaks a3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentrations d2->d3 d4 Report Results d3->d4

Caption: High-level experimental workflow from preparation to analysis.

G start Start: Thawed Plasma Sample step1 Pipette 50 µL of Plasma into a microcentrifuge tube. start->step1 Homogenize step2 Add 200 µL of Acetonitrile containing Internal Standard. step1->step2 step3 Vortex Vigorously (30 seconds) step2->step3 Denature Proteins step4 Centrifuge (14,000 x g, 10 min, 4°C) step3->step4 Pellet Proteins step5 Collect 100 µL of the clear supernatant. step4->step5 end Ready for LC-MS/MS Injection step5->end

Caption: Detailed workflow for plasma protein precipitation.

Conclusion

This application note presents a validated, high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, coupled with a rapid 3.5-minute chromatographic run time, allows for the efficient analysis of large sample batches. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the rigorous standards required for regulated bioanalysis.[15][16] This protocol provides a reliable tool for researchers and drug development professionals to support pharmacokinetic and other essential studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

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  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. [Link]

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  • Xu, R., et al. (2001). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

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  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

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  • Funakoshi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta. [Link]

  • Clauwaert, K. M., et al. (1998). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. [Link]

  • El-Sadek, M. E.-H., et al. (2011). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry. [Link]

  • Ji, Q. C., et al. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. PubMed. [Link]

  • MacLean, B., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. [(Pentan-2-yl)oxy]acetic acid. PubChem Compound Database. [Link]

  • Hennion, M.-C. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • Wikipedia. Acetic acid. [Link]

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Application Notes and Protocols: Utilizing 2-(Pentan-3-yloxy)acetic acid in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fatty Acid Mimetics

In the landscape of modern drug discovery, the modulation of metabolic pathways presents a significant opportunity for therapeutic intervention in a host of diseases, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[1][2] Fatty acids and their derivatives are endogenous signaling molecules that play a crucial role in regulating energy homeostasis, inflammation, and cellular differentiation, primarily through their interaction with nuclear receptors.[3][4] 2-(Pentan-3-yloxy)acetic acid, a synthetic carboxylic acid with a structural resemblance to endogenous fatty acids, represents a promising, yet underexplored, candidate for the development of novel therapeutics. Its chemical structure suggests a potential role as a ligand for receptors that bind fatty acids, such as the Peroxisome Proliferator-Activated Receptors (PPARs).[1][5]

This document provides a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the therapeutic potential of this compound. We will delve into the rationale behind its selection as a candidate molecule, propose a robust drug discovery pipeline, and provide detailed, field-proven protocols for its characterization and validation.

Chemical Properties and Synthesis

This compound is a carboxylic acid with the molecular formula C7H14O3.[6][7] Its structure features a pentan-3-yloxy group attached to an acetic acid moiety, conferring upon it the characteristics of a fatty acid mimetic. The synthesis of similar aryloxyacetic acids can be achieved through various established methods, such as the reaction of a corresponding alcohol with a haloacetic acid salt in an aprotic solvent.[8][9]

PropertyValueSource
Molecular FormulaC7H14O3PubChem[6]
Molecular Weight146.19 g/mol Key Organics[7]
IUPAC NameThis compoundLookChem[10]

Hypothesized Mechanism of Action: A Focus on PPARs

The structural similarity of this compound to known fatty acid-like drugs suggests that it may exert its biological effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors comprising three isoforms: PPARα, PPARγ, and PPARβ/δ.[1][2] These receptors act as ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.[5]

  • PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in plasma triglycerides. Fibrates, a class of drugs used to treat dyslipidemia, are PPARα agonists.[1][2]

  • PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and glucose uptake. Thiazolidinediones (TZDs), used in the treatment of type 2 diabetes, are potent PPARγ agonists.[1][2]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been explored as a target for treating metabolic syndrome.[11]

The following diagram illustrates the general signaling pathway of PPAR activation:

PPAR_Signaling_Pathway Ligand This compound (Hypothetical Ligand) PPAR PPARα/γ/δ Ligand->PPAR Binds to Ligand Binding Domain Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Transcription Biological_Response Biological Response (e.g., Lipid Metabolism, Glucose Homeostasis) Gene_Expression->Biological_Response Leads to

Caption: Hypothetical PPAR Signaling Pathway for this compound.

Proposed Drug Discovery and Development Workflow

The following workflow outlines a systematic approach to evaluating the therapeutic potential of this compound as a PPAR modulator.

Drug_Discovery_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Lead Optimization Target_Binding Target Binding Assays (PPARα, γ, δ) Transactivation Cell-Based Transactivation Assays Target_Binding->Transactivation Selectivity Isoform Selectivity Profiling Transactivation->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Advance to In Vivo Efficacy Efficacy in Disease Models (e.g., db/db mice) PK_PD->Efficacy Tox Preliminary Toxicology Efficacy->Tox SAR Structure-Activity Relationship (SAR) Studies Tox->SAR Proceed to Optimization ADME ADME/Tox Profiling SAR->ADME Optimized_Lead Optimized Lead Compound ADME->Optimized_Lead

Caption: Proposed Drug Discovery Workflow for this compound.

Experimental Protocols

Protocol 1: PPAR Transactivation Assay (Cell-Based)

Objective: To determine if this compound can activate PPAR isoforms and to quantify its potency (EC50) and efficacy.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with plasmids expressing a PPAR isoform and the reporter construct. Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • HEK293T or CV-1 cells

  • Expression plasmids for full-length human PPARα, PPARγ, and PPARβ/δ

  • Reporter plasmid containing a PPRE-driven luciferase gene (e.g., pGL3-PPRE)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM supplemented with 10% FBS

  • This compound (dissolved in DMSO)

  • Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., from 1 nM to 100 µM). Include wells with vehicle control (DMSO) and a reference agonist.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control (e.g., Renilla luciferase) if applicable. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Expected Outcome: This assay will reveal whether this compound is an agonist for any of the PPAR isoforms and will provide a quantitative measure of its potency and efficacy relative to known agonists.

Protocol 2: In Vivo Efficacy Study in a Type 2 Diabetes Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in improving glycemic control and lipid profiles in a relevant animal model of type 2 diabetes.

Principle: The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes. Treatment with an effective PPAR agonist is expected to lower blood glucose and improve lipid parameters in these animals.[12]

Materials:

  • Male db/db mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Rosiglitazone)

  • Glucometer and test strips

  • Blood collection supplies

  • Analytical equipment for measuring plasma triglycerides, cholesterol, and insulin.

Procedure:

  • Acclimatization and Baseline Measurements: Acclimatize the db/db mice for at least one week. Measure baseline body weight, fasting blood glucose, and collect blood for baseline lipid and insulin analysis.

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, this compound at low, medium, and high doses, and reference drug). Administer the compounds daily via oral gavage for a period of 2-4 weeks.

  • Monitoring: Monitor body weight and food intake regularly throughout the study. Measure fasting blood glucose at appropriate intervals (e.g., weekly).

  • Terminal Procedures: At the end of the treatment period, perform an oral glucose tolerance test (OGTT) to assess improvements in glucose disposal.

  • Sample Collection and Analysis: At the termination of the study, collect terminal blood samples for the analysis of plasma insulin, triglycerides, total cholesterol, and HDL-cholesterol. Harvest tissues such as the liver and adipose tissue for further analysis (e.g., gene expression studies).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control and reference drug.

Expected Outcome: This study will provide crucial information on the in vivo efficacy of this compound in a disease-relevant model, assessing its potential as a therapeutic agent for type 2 diabetes and dyslipidemia.

Advancing to Lead Optimization

Should this compound demonstrate promising activity and a favorable in vivo profile, the next logical step is to initiate a lead optimization program. This will involve the synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to the desired biological activity.[12] Furthermore, early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties will be essential to guide the selection of a clinical candidate.[13] The application of artificial intelligence and machine learning in drug design can also accelerate the optimization process by predicting molecular properties and generating novel molecular structures.[14][15]

Conclusion

While this compound is a relatively uncharacterized compound, its structural features strongly suggest its potential as a modulator of PPARs, a well-validated class of drug targets. The systematic approach outlined in these application notes, from initial in vitro characterization to in vivo proof-of-concept studies, provides a robust framework for elucidating its therapeutic potential. The provided protocols are based on established methodologies in the field of nuclear receptor drug discovery and are designed to yield reliable and translatable data. Through rigorous scientific investigation, the potential of this compound and similar fatty acid mimetics to address unmet medical needs in metabolic diseases can be fully realized.

References

  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. MDPI. [Link]

  • Opportunities and Challenges for Fatty Acid Mimetics in Drug Discovery. ResearchGate. [Link]

  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. PubMed. [Link]

  • Peroxisome Proliferator-Activated Receptor δ: A Target with a Broad Therapeutic Potential for Drug Discovery. NIH. [Link]

  • Peroxisome Proliferator-Activated Receptors: Discovery and Recent Advances. IntechOpen. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Ethacrynic Acid Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethacrynic acid (EA), known chemically as [2,3-dichloro-4-(2-methylenebutanoyl)phenoxy]acetic acid, is a potent loop diuretic that has been used clinically to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] Its primary diuretic mechanism involves the inhibition of the Na-K-Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle.[2][3] Beyond its diuretic properties, EA has garnered significant interest as a versatile chemical scaffold in drug discovery. This is largely due to its activity as a potent inhibitor of glutathione S-transferases (GSTs), a family of enzymes often overexpressed in cancer cells and implicated in chemotherapy resistance.[1][4][5] This inhibitory action, coupled with effects on other cellular pathways, has positioned EA and its derivatives as promising candidates for anticancer therapies.[6][7]

Structure-activity relationship (SAR) studies are fundamental to transforming a lead compound like ethacrynic acid into a more potent and selective therapeutic agent. By systematically modifying its chemical structure, researchers can dissect the contributions of different functional groups to its biological activity, optimize efficacy, and minimize off-target effects.[4] This guide provides a comprehensive framework for the rational design, synthesis, and characterization of ethacrynic acid analogs aimed at elucidating these critical SARs. We will detail robust synthetic protocols, explain the chemical principles behind them, and outline the strategic considerations for generating a diverse library of analogs for biological evaluation.

Section 1: The Ethacrynic Acid Scaffold & SAR Considerations

The molecular architecture of ethacrynic acid offers several key regions for chemical modification. Understanding the role of each component is crucial for designing analogs with desired biological profiles.

Key Pharmacophoric Features:

  • The α,β-Unsaturated Carbonyl System: This Michael acceptor is widely considered the "warhead" of the molecule. It covalently reacts with the thiol groups of cysteine residues in target proteins, such as GSTs and NKCC2.[8] Modifications to this moiety are expected to have a profound impact on covalent binding affinity and, consequently, biological activity.

  • The Dichlorinated Aromatic Ring: The two chlorine atoms on the phenoxy ring are critical for activity. SAR studies have shown that the substitution pattern and the nature of the halogens at the 2- and 3-positions influence the compound's inhibitory potency against GSTs.[4] Analogs exploring different halogen substitutions (e.g., F, Br) or alternative lipophilic groups can provide valuable SAR data.

  • The Phenoxyacetic Acid Moiety: This acidic group is essential for the diuretic activity, contributing to the molecule's pharmacokinetic profile and interaction with transporters in the kidney.[9] Esterification or amidation of the carboxylic acid can create prodrugs or new analogs with altered cellular permeability and target engagement.[10][11]

  • The Ethyl Group: The ethyl group attached to the Michael acceptor can be varied to probe the steric and lipophilic requirements of the target protein's binding pocket.

The diagram below illustrates the primary points for chemical modification on the ethacrynic acid scaffold.

Caption: Key modification points on the ethacrynic acid scaffold for SAR studies.

Section 2: General Synthetic Strategy

The synthesis of ethacrynic acid and its analogs is typically achieved through a convergent, multi-step sequence. This approach allows for the late-stage introduction of diversity, making it efficient for building a library of related compounds. The general workflow is outlined below.

Synthesis_Workflow Start Substituted Phenol Step1 Protocol 3.1: Williamson Ether Synthesis Start->Step1 Intermediate1 (Substituted-phenoxy)acetic acid Step1->Intermediate1 Step2 Protocol 3.2: Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 Acylated Phenoxyacetic Acid Step2->Intermediate2 Step3 Protocol 3.3: α-Methylenation Intermediate2->Step3 FinalProduct Ethacrynic Acid Analog Step3->FinalProduct

Caption: General synthetic workflow for ethacrynic acid analogs.

This strategy involves three core transformations:

  • Williamson Ether Synthesis: To construct the phenoxyacetic acid core.[12][13]

  • Friedel-Crafts Acylation: To introduce the acyl chain at the para-position of the phenoxy group.[14][15]

  • α-Methylenation: To install the reactive Michael acceptor moiety.[16]

Section 3: Detailed Protocols & Methodologies

Causality Behind Experimental Choices: The following protocols are designed for robustness and adaptability. Solvents are chosen to ensure reagent solubility and appropriate reaction temperatures. Stoichiometry is optimized to drive reactions to completion while minimizing side products. Purification methods are selected based on the physicochemical properties of the products at each stage.

Protocol 3.1: Synthesis of the Key Intermediate: (2,3-Dichlorophenoxy)acetic Acid

This protocol utilizes the classic Williamson ether synthesis, where a phenoxide anion acts as a nucleophile to displace a halide from an α-halo acid.[12][17][18] Sodium hydroxide serves as a strong base to deprotonate the weakly acidic phenol, and the reaction is heated to ensure a reasonable reaction rate.

Materials:

  • 2,3-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,3-dichlorophenol in 50 mL of 30% (w/v) aqueous NaOH. Stir until a homogenous solution is formed.

  • Carefully add 7.0 g of chloroacetic acid to the solution.

  • Attach a reflux condenser and heat the mixture in a water bath at 90-100°C for 1 hour.

  • Allow the reaction mixture to cool to room temperature. Dilute with 100 mL of deionized water.

  • While stirring in an ice bath, slowly acidify the solution to pH ~1-2 by adding concentrated HCl dropwise. A white precipitate will form.

  • Filter the crude solid product using a Büchner funnel and wash the filter cake with cold deionized water.

  • Purification: Recrystallize the crude product from a minimal amount of hot water to yield pure (2,3-dichlorophenoxy)acetic acid as a white crystalline solid.

  • Characterization: Dry the product under vacuum. Determine the yield and melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3.2: Friedel-Crafts Acylation with Butyryl Chloride

This step attaches the butyryl side chain to the aromatic ring. The reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, aluminum chloride (AlCl₃), which activates the acyl chloride.[14][19] The reaction is typically performed in an inert solvent like carbon disulfide or a halogenated hydrocarbon.[20]

Materials:

  • (2,3-Dichlorophenoxy)acetic acid (from Protocol 3.1)

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice, water, and concentrated HCl

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Caution: This reaction must be performed in a well-ventilated fume hood as it evolves HCl gas. All glassware must be thoroughly dried.

  • To a stirred suspension of 15.0 g of anhydrous AlCl₃ in 50 mL of nitrobenzene in a three-neck flask cooled in an ice bath, add 6.0 g of butyryl chloride dropwise.

  • To this mixture, add 10.0 g of (2,3-dichlorophenoxy)acetic acid in small portions over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure [2,3-dichloro-4-(1-oxobutyl)phenoxy]acetic acid.

  • Characterization: Confirm the structure of the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Protocol 3.3: Synthesis of Ethacrynic Acid via Mannich Reaction

This final step introduces the crucial α,β-unsaturated double bond. A common method is the Mannich reaction followed by thermal elimination.[16] The ketone is reacted with formaldehyde and a secondary amine (like dimethylamine) to form a Mannich base, which is then heated to eliminate the amine and form the exocyclic methylene group.

Materials:

  • [2,3-dichloro-4-(1-oxobutyl)phenoxy]acetic acid (from Protocol 3.2)

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Acetic acid

Procedure:

  • In a round-bottom flask, create a mixture of 5.0 g of [2,3-dichloro-4-(1-oxobutyl)phenoxy]acetic acid, 2.0 g of dimethylamine hydrochloride, and 1.0 g of paraformaldehyde in 30 mL of acetic acid.

  • Attach a reflux condenser and heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture and pour it into 150 mL of cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield ethacrynic acid.

  • Characterization: Verify the final product's identity and purity via melting point, ¹H NMR, ¹³C NMR, and HPLC analysis.

Protocol 3.4: Synthesis of Representative Analogs

The true power of this synthetic sequence lies in its adaptability for creating analogs. By substituting reagents in the established protocols, a diverse library can be generated.

Table 1: Strategies for Analog Synthesis

Analog Type Targeted Modification Protocol to Modify Reagent Substitution Example Resulting Analog
A Acyl Chain LengthProtocol 3.2Replace butyryl chloride with hexanoyl chloride.[2,3-dichloro-4-(1-oxohexyl)phenoxy]acetic acid derivative
B Aromatic SubstitutionProtocol 3.1Replace 2,3-dichlorophenol with 3-bromophenol.(3-Bromophenoxy)acetic acid derivative
C Carboxylic Acid MoietyFinal ProductReact ethacrynic acid with an amine (e.g., piperazine) using a peptide coupling agent (e.g., EDC/HOBt).Ethacrynic acid amide derivative

Section 4: Characterization and Data Summary

Thorough characterization is essential to confirm the structure and purity of each synthesized analog before biological testing. A combination of spectroscopic techniques should be employed.

Table 2: Expected Analytical Data for Ethacrynic Acid

Analysis Expected Result
¹H NMR (CDCl₃) δ ~1.1 (t, 3H, CH₃), ~2.5 (q, 2H, CH₂), ~4.7 (s, 2H, OCH₂COOH), ~6.0 & ~6.2 (2s, 2H, =CH₂), ~6.9 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~10.5 (br s, 1H, COOH)
¹³C NMR (CDCl₃) δ ~12.5, ~23.0, ~67.0, ~115.0, ~127.0, ~128.0, ~130.0, ~133.0, ~135.0, ~145.0, ~155.0, ~172.0, ~195.0
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₃H₁₁Cl₂O₄⁻: 301.00; found: 301.0
Melting Point 121-122 °C

Section 5: Downstream Considerations for SAR Studies

Once a library of analogs is synthesized and characterized, the next step is biological evaluation to build the SAR.

Bioassays:

  • GST Inhibition Assay: A primary screen for many EA analogs involves measuring the inhibition of GST isozymes, particularly GSTP1-1, which is often overexpressed in tumors.[4][21] This can be a cell-free enzymatic assay using a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

  • Cell Proliferation/Cytotoxicity Assays: To assess anticancer potential, analogs should be tested against various cancer cell lines (e.g., HL60, HCT116, A549).[10][22] Standard assays like the MTT or SRB assay can determine IC₅₀ values.

  • Diuretic Activity Assay: For analogs intended to retain diuretic effects, in vivo studies in animal models (e.g., rats) measuring urine output and electrolyte excretion are necessary.[23]

SAR_Cycle Design Design Analogs (Based on Hypothesis) Synthesize Synthesize & Purify (Protocols 3.1-3.4) Design->Synthesize Characterize Characterize (NMR, MS, HPLC) Synthesize->Characterize Test Biological Testing (GST, Cytotoxicity) Characterize->Test Analyze Analyze Data (Generate SAR) Test->Analyze Refine Refine Hypothesis Analyze->Refine Refine->Design Iterative Improvement

Caption: The iterative cycle of structure-activity relationship studies.

By correlating the structural changes in each analog with its performance in these assays, a robust SAR model can be constructed. This model will guide the design of next-generation compounds with enhanced potency, selectivity, and drug-like properties.

References

  • Wikipedia. Etacrynic acid. [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

  • Drugs.com. Ethacrynic Acid Monograph for Professionals. [Link]

  • PharmaCompass.com. Ethacrynic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Zhao, G., et al. (2005). Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition. Bioorganic & Medicinal Chemistry, 13(12), 4056-62. [Link]

  • Patsnap Synapse. What is the mechanism of Ethacrynic Acid?[Link]

  • YouTube. ETHACRYNIC ACID - Mechanism | Uses | SAR | Properties | Structure.[Link]

  • El Abbouchi, A., et al. (2024). Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents. Molecules, 29(7), 1475. [Link]

  • Taylor & Francis Online. Short divalent ethacrynic amides as pro-inhibitors of glutathione S-transferase isozyme Mu and potent sensitisers of cisplatin-resistant ovarian cancers. [Link]

  • Ploemen, J. H., et al. (1994). Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases. Xenobiotica, 24(9), 913-23. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
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  • ResearchGate. Selective Friedel–Crafts Acylation Reactions of 2-Arylphenoxyacetic Acids. [Link]

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  • European Journal of Biomedical and Pharmaceutical Sciences. Diuretic effect of novel structural analogues of ethacrynic acid. [Link]

  • ResearchGate. Interactions of glutathione S-transferase with ethacrynic acid and its glutathione conjugate. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

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  • ResearchGate. An overview on the synthesis and anticancer properties of ethacrynic acid and their analogues. [Link]

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  • El Abbouchi, A., et al. (2020). Synthesis and biological evaluation of ethacrynic acid derivatives bearing sulfonamides as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127426. [Link]

  • Google Patents.
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  • El Abbouchi, A., et al. (2024). Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents. Molecules, 29(7), 1475. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Pentan-3-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(pentan-3-yloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, enabling you to troubleshoot effectively and maximize your synthesis yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the rationale behind them.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound via the Williamson ether synthesis are a common challenge.[1] The root causes often lie in suboptimal reaction conditions or the occurrence of side reactions. Let's break down the potential issues and their remedies.

Primary Suspects for Low Yield:

  • Incomplete Deprotonation: The first critical step is the quantitative formation of the alkoxide from 3-pentanol and the carboxylate from chloroacetic acid. If the base is not strong enough or used in insufficient quantity, unreacted starting materials will remain, directly impacting the yield.

  • Side Reactions: The most prevalent side reaction is the E2 elimination of the alkyl halide, which competes with the desired SN2 substitution.[2] This is particularly problematic with secondary alkyl halides.[2]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a crucial role in favoring the desired SN2 pathway.[1][3]

Strategies for Yield Optimization:

Parameter Problem Solution Scientific Rationale
Base Selection Incomplete deprotonation of 3-pentanol and chloroacetic acid.Use a strong base like sodium hydride (NaH) in a 2:1 molar ratio to the starting alcohol and haloacid.[4][5]NaH is a strong, non-nucleophilic base that irreversibly deprotonates both the alcohol and carboxylic acid, driving the equilibrium towards the formation of the nucleophiles.[6][7] Using at least two equivalents ensures both acidic protons are removed.[4][5]
Reaction Temperature High temperatures favoring elimination (E2) over substitution (SN2).[2]Maintain a moderate reaction temperature, typically between 50-100°C.[1][3] The optimal temperature should be determined empirically.Elimination reactions generally have a higher activation energy than substitution reactions.[2] By keeping the temperature moderate, you can favor the kinetically controlled SN2 product.[3]
Solvent Choice Protic or apolar solvents slowing the reaction rate.[8]Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3][9]Polar aprotic solvents effectively solvate the cation of the alkoxide and carboxylate, leaving the anionic nucleophiles more "naked" and reactive, thus accelerating the SN2 reaction.[2][8]
Reaction Time Incomplete reaction leading to unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 8 hours.[1]Allowing the reaction to proceed to completion is essential. TLC provides a simple and effective way to track the disappearance of starting materials and the appearance of the product.
Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene byproduct is a classic sign that the E2 elimination pathway is competing with your desired SN2 reaction.[2] This is a common issue when using secondary alcohols like 3-pentanol.

Minimizing Elimination Byproducts:

  • Strategic Choice of Reactants: The Williamson ether synthesis is highly sensitive to steric hindrance.[2] While you are constrained to using a secondary alkoxide (from 3-pentanol), you are reacting it with a primary electrophile (from chloroacetic acid), which is the preferred pathway to minimize elimination.[2][8][10] The alternative of using a pentan-3-yloxy-based nucleophile and a haloacetic acid derivative is the correct approach.

  • Temperature Control: As mentioned previously, lower reaction temperatures generally favor substitution over elimination.[2] Experiment with running the reaction at the lower end of the recommended 50-100°C range.

  • Base Considerations: While a strong base is necessary, using a very bulky base can sometimes favor elimination. However, for this specific synthesis, NaH is a suitable choice.

Question 3: The purification of my final product is difficult, and I am struggling to achieve high purity. What are the best purification strategies?

Purification of a carboxylic acid like this compound from a Williamson ether synthesis reaction mixture requires a multi-step approach to remove unreacted starting materials, salts, and byproducts.

Recommended Purification Workflow:

  • Aqueous Workup:

    • After the reaction is complete, cool the mixture and quench it by carefully adding water.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2. This will protonate your carboxylate product, making it less water-soluble.

    • Extract the product into an organic solvent like ethyl acetate or diethyl ether.[1] Repeat the extraction multiple times to maximize recovery.

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

  • Removal of Unreacted Chloroacetic Acid:

    • If unreacted chloroacetic acid is present, it can often be removed by repeated aqueous washes during the workup. Its higher water solubility compared to the product facilitates its removal.

  • Final Purification:

    • Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective method for achieving high purity.

    • Column Chromatography: For achieving the highest purity, especially for solid products or to remove closely related impurities, column chromatography on silica gel is the method of choice.[1][11] A suitable eluent system would typically be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid to keep the product protonated and prevent streaking on the column.

    • Recrystallization: If the product is a crystalline solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[11]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What is the underlying mechanism of this reaction? This synthesis proceeds via the Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[8][10] In this case, the sodium salt of chloroacetic acid is reacted with the sodium alkoxide of 3-pentanol. The alkoxide acts as the nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride leaving group.[8]

Q2: Can I use a different base, such as NaOH or K₂CO₃? While weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, they are generally less effective for deprotonating alcohols compared to a strong base like sodium hydride (NaH).[2][7] Incomplete deprotonation will lead to lower yields. For this specific synthesis involving both an alcohol and a carboxylic acid, NaH is the preferred choice to ensure complete formation of both nucleophiles.[4][5]

Q3: What is the role of the solvent in this reaction? The solvent plays a critical role in an SN2 reaction.[8] Polar aprotic solvents like DMF or DMSO are ideal because they can dissolve the ionic starting materials but do not participate in hydrogen bonding with the nucleophile.[2][9] This leaves the nucleophile more reactive and available to attack the electrophile, thus increasing the reaction rate.[8]

Q4: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the ether linkage and the carboxylic acid group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

III. Experimental Protocols & Visualizations

Optimized Protocol for the Synthesis of this compound

Materials:

  • 3-Pentanol

  • Chloroacetic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents). Wash the NaH with anhydrous hexane three times to remove the mineral oil, then place the flask under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. In a separate flask, prepare a solution of 3-pentanol (1.0 equivalent) and chloroacetic acid (1.05 equivalents) in anhydrous DMF. Add this solution dropwise to the NaH suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent with a trace of acetic acid).

  • Workup: Once the reaction is complete, cool the mixture to 0°C and cautiously quench with water. Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Workflow Diagram

Williamson_Ether_Synthesis Reactants Starting Materials: 3-Pentanol Chloroacetic Acid Deprotonation Deprotonation (NaH, DMF, 0°C) Reactants->Deprotonation 1. Reaction SN2 Reaction (60-70°C) Deprotonation->Reaction 2. Workup Aqueous Workup & Acidification Reaction->Workup 3. Purification Purification (Column Chromatography) Workup->Purification 4. Product This compound Purification->Product 5. Troubleshooting_Yield LowYield Low Yield IncompleteDeprotonation Incomplete Deprotonation? LowYield->IncompleteDeprotonation SideReactions Side Reactions (E2)? LowYield->SideReactions SuboptimalConditions Suboptimal Conditions? LowYield->SuboptimalConditions UseStrongBase Use Strong Base (NaH) IncompleteDeprotonation->UseStrongBase Yes LowerTemp Lower Reaction Temperature SideReactions->LowerTemp Yes PolarAprotic Use Polar Aprotic Solvent (DMF) SuboptimalConditions->PolarAprotic Solvent? MonitorTLC Monitor by TLC SuboptimalConditions->MonitorTLC Time?

Caption: Troubleshooting logic for low yield in the synthesis.

IV. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Help me, how increase yield in williamson ether reaction? [Link]

  • Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chemistry Stack Exchange. Williamson Ether and Carboxylic Acids. [Link]

Sources

Technical Support Center: Williamson Ether Synthesis of Aryloxyacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Williamson ether synthesis, specifically tailored for the preparation of aryloxyacetic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this crucial reaction in their workflows. Aryloxyacetic acids are pivotal structural motifs in pharmaceuticals and agrochemicals, and mastering their synthesis is key. This guide moves beyond standard textbook procedures to address the nuanced challenges and side reactions that can arise during experimentation, providing you with the causal understanding needed to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered in the lab. We will explore the underlying mechanisms of competing reactions and provide actionable protocols to steer your synthesis toward the desired product.

Question 1: My yield of aryloxyacetic acid is unexpectedly low, and I'm seeing multiple unknown spots on my TLC/peaks in my LC-MS. What's going on?

Answer: Low yields in this synthesis are almost always attributable to one or more competing side reactions. The Williamson ether synthesis, while robust, is a classic example of a reaction where kinetics and thermodynamics vie for control. The primary culprits are typically C-alkylation , hydrolysis of the alkylating agent , and in some cases, elimination reactions .

The phenoxide ion, formed by deprotonating your starting phenol, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][2] While the desired reaction is O-alkylation to form the ether linkage, C-alkylation at the ring is a significant competitive pathway.[3][4]

To diagnose the issue, you must first identify the byproducts. A combination of LC-MS (to get mass information) and NMR spectroscopy (to determine structure) is essential.

  • C-Alkylated Isomer: Will have the same mass as your desired O-alkylated product. Its presence is often confirmed by complex aromatic signals in the ¹H NMR spectrum.

  • Unreacted Phenol: Indicates incomplete reaction or that your alkylating agent was consumed by another pathway.

  • Glycolic Acid Salts: If you use a haloacetic acid/ester, it can be hydrolyzed by the base to glycolic acid (or its salt), which would be water-soluble and might be lost during workup but represents a loss of your key reagent.

Below is a logical workflow to diagnose these issues.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) start->check_byproducts mass_match Byproduct Mass Matches Product? check_byproducts->mass_match unreacted_phenol Excess Unreacted Phenol? mass_match->unreacted_phenol No c_alkylation High Probability of C-Alkylation - Isomeric impurity observed - Confirm with 2D NMR mass_match->c_alkylation Yes hydrolysis Alkylating Agent Hydrolysis Likely - Chloroacetic ester/acid consumed - Glycolic acid byproducts may be present unreacted_phenol->hydrolysis Yes check_reagents Solution: Verify Reagent Integrity - Use anhydrous solvent and reagents - Ensure base is fully dissolved/active - Check stoichiometry unreacted_phenol->check_reagents No optimize_solvent Solution: Modify Reaction Conditions - Switch to Polar Aprotic Solvent (DMF, DMSO) - Use a weaker, non-hydroxide base (K₂CO₃) - Lower reaction temperature c_alkylation->optimize_solvent hydrolysis->check_reagents

Caption: Troubleshooting workflow for low yields in aryloxyacetic acid synthesis.

Question 2: My mass spec shows an isomer of my product is the major impurity. How do I suppress this C-alkylation?

Answer: This is the most frequent challenge. As mentioned, the phenoxide ion has dual reactivity. The selectivity between O- and C-alkylation is not random; it is highly dependent on the reaction conditions you choose.[1] The key is to manipulate the environment to make the oxygen atom the more available and reactive nucleophile.

The underlying principle is Hard and Soft Acid-Base (HSAB) theory. The oxygen of the phenoxide is a "hard" nucleophile, while the carbon of the aromatic ring is a "soft" nucleophile. The electrophilic carbon of your alkylating agent (e.g., in ethyl chloroacetate) is a hard electrophile. Hard-hard interactions are kinetically favored. Your goal is to ensure the "hard" oxygen is free to react.

Caption: Competing O-Alkylation and C-Alkylation pathways for a phenoxide ion.

Key Factors Influencing O- vs. C-Alkylation Selectivity:

FactorCondition Favoring O-Alkylation (Desired)Condition Favoring C-Alkylation (Side Reaction)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)[1][3]Protic (Water, Ethanol, TFE)[1][3]Protic solvents solvate the phenoxide oxygen via hydrogen bonding, making it sterically hindered and less available. The "naked" anion in aprotic solvents reacts preferentially at the more electronegative oxygen site.[3]
Base/Counter-ion Weaker bases (K₂CO₃, Cs₂CO₃)Strong bases (NaOH, KOH, NaH)Strong bases can lead to higher concentrations of free phenoxide ions, but in protic solvents, the counter-ion (Na⁺, K⁺) association with the oxygen can also play a role. Some studies suggest ion-pairing is critical for regioselectivity.[5][6]
Temperature Moderate Temperature (50-80 °C)[7]High Temperature (>100 °C)C-alkylation often has a higher activation energy. At elevated temperatures, this pathway can become more competitive. Furthermore, rearrangement from O- to C-alkylated products can sometimes occur at high temperatures.[4][8]
Leaving Group Good SN2 leaving groups (I > Br > Cl)[9]Poorer leaving groupsA more reactive alkylating agent promotes the kinetically faster O-alkylation before the thermodynamically more stable C-alkylated product can form.
Protocol: Maximizing O-Alkylation for 4-Chlorophenoxyacetic Acid

This protocol provides a robust starting point for synthesizing a simple aryloxyacetic acid, with experimental choices explained to minimize side reactions.

  • Reagent Preparation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq, finely powdered), and anhydrous N,N-Dimethylformamide (DMF, 5 mL per gram of phenol).

    • Causality: K₂CO₃ is a moderately strong base that is less prone to causing hydrolysis of the ester compared to NaOH or KOH. DMF is a polar aprotic solvent that promotes O-alkylation.[1][3]

  • Reaction Setup:

    • Stir the mixture at room temperature for 30 minutes to ensure formation of the potassium phenoxide.

    • Add ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the valuable phenol. Adding it dropwise helps control any initial exotherm.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

    • Causality: Moderate heating accelerates the Sₙ2 reaction without providing enough thermal energy to significantly favor the C-alkylation pathway.[7]

  • Work-up and Saponification:

    • Cool the reaction to room temperature. Pour the mixture into ice-cold water (10x the volume of DMF). This will precipitate the crude ester product.

    • Filter the solid, wash with water, and air dry.

    • To the crude ethyl 4-chlorophenoxyacetate, add a 2M solution of NaOH (2.0 eq) in a mixture of THF/Water (1:1). Stir at room temperature overnight.[10]

    • Causality: A two-step process (synthesis of the ester followed by hydrolysis) is often cleaner than a one-pot reaction from the phenol and chloroacetic acid, which can present competing acid-base reactions.

  • Isolation:

    • After hydrolysis is complete (monitored by TLC), acidify the aqueous solution with cold 2M HCl until the pH is ~2-3.

    • The aryloxyacetic acid will precipitate as a white solid.

    • Filter the product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water) if necessary.

Question 3: My reaction is clean, but it stalls, leaving a lot of unreacted phenol. What could be the cause?

Answer: This issue often points to the deactivation or consumption of your reagents, particularly the base or the alkylating agent.

  • Hydrolysis of the Alkylating Agent: If you are using an alkylating agent like ethyl chloroacetate in the presence of a strong hydroxide base (e.g., NaOH) and a protic solvent (like ethanol), you are creating ideal conditions for saponification (ester hydrolysis).[11][12][13] The hydroxide will attack the ester faster than the phenoxide can, converting your ethyl chloroacetate into sodium chloroacetate and then sodium glycolate. This consumes both your base and your alkylating agent.

    • Solution: Avoid strong hydroxide bases when using ester-containing alkylating agents. Opt for carbonate bases (K₂CO₃, Cs₂CO₃) or perform the reaction in two steps as described in the protocol above.[10] If you must use a one-pot procedure with chloroacetic acid, ensure you use at least 2 equivalents of a strong base to deprotonate both the phenol and the carboxylic acid.

  • Insufficient Base or Inactive Base: Ensure you are using a sufficient stoichiometric amount of base (at least 1 equivalent for the phenol, and more if using chloroacetic acid). If using a solid base like K₂CO₃, ensure it is finely powdered and vigorously stirred to maximize surface area and reactivity. Old NaH may have an inactive oxide coating.

  • Water in the Reaction: The presence of water can facilitate the hydrolysis of the alkylating agent and can also solvate the phenoxide, reducing its nucleophilicity.[3] Use anhydrous solvents and ensure your reagents are dry.

References

  • Alkylation of phenol: a mechanistic view. PubMed, National Institutes of Health. [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. PubMed, National Institutes of Health. [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate. [Link]

  • What Is the Mechanism of Phenol Alkylation?. Exporter China. [Link]

  • Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. ResearchGate. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Decarboxylations of 2-alkoxy- and 2-aryloxyalkanoic acids, mixed acetal synthesis. SAJS. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Oxidative decarboxylation of arylacetic acids and arylacetic esters with singlet molecular oxygen generated from. Indian Academy of Sciences. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Academia.edu. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central, National Institutes of Health. [Link]

  • A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. Indian Journal of Chemistry. [Link]

  • Hydrolytic Reactions.
  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Reactions of Esters. Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 2-(Pentan-3-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-(Pentan-3-yloxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification strategies.

Introduction to Purification Challenges

This compound is typically synthesized via the Williamson ether synthesis. This reaction, while generally robust, can result in a crude product containing various impurities that complicate purification. The primary challenges stem from the removal of unreacted starting materials, such as pentan-3-ol and a haloacetic acid salt (e.g., sodium chloroacetate), as well as potential side products. The amphiphilic nature of the target molecule, possessing both a nonpolar alkyl ether chain and a polar carboxylic acid group, further influences its solubility and chromatographic behavior, requiring carefully selected purification methods.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions based on established chemical principles.

Problem 1: Low Purity After Initial Work-up

Symptom: Your crude this compound, after initial extraction, shows significant contamination with starting materials (pentan-3-ol, haloacetic acid) when analyzed (e.g., by NMR or LC-MS).

Root Cause Analysis & Solution:

Standard extractive work-ups may not be sufficient to completely remove all impurities. An acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.[1][2]

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which both the product and impurities are soluble. Diethyl ether or ethyl acetate are good starting points.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, while the neutral pentan-3-ol will remain in the organic layer.[1][3]

    • Causality: Sodium bicarbonate is a weak base and will selectively deprotonate the more acidic carboxylic acid without reacting with the less acidic pentan-3-ol.

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains the neutral impurities and can be discarded (after confirming the absence of product by TLC or another quick analysis).

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify it by slow, dropwise addition of a strong acid, such as 6M hydrochloric acid (HCl), until the pH is acidic (test with litmus paper).[1] The protonated this compound will become water-insoluble and precipitate out as a solid or an oil.

  • Final Extraction: Extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the purified carboxylic acid.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Problem 2: Oily Product or Failure to Crystallize

Symptom: After purification, the this compound is obtained as a persistent oil or fails to crystallize from the chosen solvent system.

Root Cause Analysis & Solution:

The presence of residual impurities can depress the melting point and inhibit crystallization. Additionally, an inappropriate choice of crystallization solvent can lead to "oiling out." The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4][5]

Troubleshooting Crystallization:

  • Purity Check: Ensure the product is of high purity using an appropriate analytical technique. If significant impurities remain, repeat the acid-base extraction or consider column chromatography.

  • Solvent Selection: The key to successful recrystallization is finding the right solvent or solvent system.[4][5]

    • "Like Dissolves Like": this compound has both polar (carboxylic acid) and non-polar (pentyl ether) characteristics. Solvents of intermediate polarity or solvent mixtures are often effective.

    • Recommended Solvents to Screen:

      • Single Solvents: Water (for closely related, more polar compounds), hexane/heptane (for less polar compounds), toluene, or mixtures of these.

      • Two-Solvent Systems: A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[4] A good starting pair would be ethyl acetate/hexane or toluene/hexane.

  • Inducing Crystallization: If crystals do not form upon cooling, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This can create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.

    • Cooling: Further cool the solution in an ice bath or refrigerator.

Problem 3: Streaking on Silica Gel TLC/Column Chromatography

Symptom: During thin-layer chromatography (TLC) analysis or purification by column chromatography on silica gel, the spot corresponding to this compound appears as a streak or "tail" rather than a well-defined spot.

Root Cause Analysis & Solution:

The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel stationary phase, leading to poor chromatographic behavior.[1] This can be suppressed by adding a small amount of a volatile acid to the mobile phase.

Optimizing Chromatography:

  • Mobile Phase Modification: Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., hexane/ethyl acetate).[1] This ensures that the carboxylic acid remains protonated and elutes as a single species, resulting in a much sharper spot.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or employing reverse-phase chromatography (e.g., C18 silica gel) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic or acetic acid).

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from a Williamson ether synthesis of this compound?

A1: The most common impurities are unreacted starting materials: pentan-3-ol and the haloacetic acid salt (e.g., sodium chloroacetate). Depending on the reaction conditions, side products from elimination reactions are possible but less likely with a primary haloalkane derivative like chloroacetic acid.[6]

Q2: How can I effectively remove unreacted pentan-3-ol?

A2: An acid-base extraction is the most effective method.[1] The this compound will be converted to its water-soluble salt by a base, while the neutral pentan-3-ol will remain in the organic layer and can be washed away.

Q3: My product is a low-melting solid. What are the best practices for its purification by recrystallization?

A3: For low-melting solids, it is crucial to avoid "oiling out." This can be achieved by using a slightly larger volume of solvent than the bare minimum and ensuring slow cooling. A two-solvent system can also be beneficial. It is also important to use a relatively low-boiling point solvent to facilitate easy removal from the purified crystals.

Q4: Can I purify this compound by distillation?

A4: While some carboxylic acids can be purified by vacuum distillation, it depends on the thermal stability and boiling point of the compound.[7] Given the molecular weight of this compound, a high vacuum would be required. There is a risk of decomposition at elevated temperatures. For laboratory-scale purification, crystallization and chromatography are generally preferred.

Q5: What is the best way to dry the purified this compound?

A5: After collecting the purified crystals by vacuum filtration and washing with a small amount of cold solvent, they can be dried in a vacuum oven at a temperature well below the melting point to remove any residual solvent. Air drying on a watch glass is also an option but may take longer.

Experimental Protocols

Protocol 1: Purification of a Structurally Similar Compound, Phenoxyacetic Acid, by Recrystallization

This protocol for the purification of phenoxyacetic acid can be adapted for this compound, with adjustments to the solvent system as needed.[8]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude phenoxyacetic acid in a minimal amount of hot water by heating on a hot plate.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water. Dry the crystals in a vacuum oven or by air drying.

Data Presentation: Solvent Selection for Recrystallization

The ideal recrystallization solvent is determined experimentally. The following table provides a framework for recording observations during solvent screening.

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingObservations
WaterInsolubleSparingly SolubleSlow, small needles-
HexaneSparingly SolubleSolubleRapid, fine powderMay trap impurities
TolueneSolubleVery Soluble-Poor recovery
Ethyl Acetate/Hexane (1:5)Sparingly SolubleSolubleGood, well-formed crystalsPromising system
Ethanol/Water (1:1)SolubleVery SolubleOiled outNot suitable

Visualizations

Decision-Making Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound.

Purification_Workflow start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base analyze1 Analyze Purity (TLC, NMR, etc.) acid_base->analyze1 is_pure Is Purity >98%? analyze1->is_pure recrystallize Recrystallization is_pure->recrystallize No end Pure Product is_pure->end Yes analyze2 Analyze Final Purity recrystallize->analyze2 chromatography Column Chromatography chromatography->analyze2 is_pure2 is_pure2 analyze2->is_pure2 Check Purity is_pure2->chromatography No is_pure2->end Yes

Caption: A decision tree for the purification of this compound.

Conceptual Diagram of Acid-Base Extraction

This diagram illustrates the principle of separating this compound from a neutral impurity like pentan-3-ol.

Acid_Base_Extraction cluster_0 Initial State (in Organic Solvent) cluster_1 After Adding NaHCO₃ (aq) cluster_2 After Separation and Acidification start This compound (R-COOH) Pentan-3-ol (R'-OH) layers Organic Layer (Pentan-3-ol) Aqueous Layer (R-COO⁻ Na⁺) start->layers Add NaHCO₃ (aq) final Purified R-COOH (precipitated/extracted) layers->final Separate layers, then add HCl (aq) to aqueous layer

Caption: Separation of a carboxylic acid from a neutral impurity via acid-base extraction.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Jack Silver. (2013). How can I purify carboxylic acid?. ResearchGate. [Link]

  • Nichols, L. (n.d.). Experiment 2: Recrystallization. Thayer School of Engineering at Dartmouth. [Link]

  • University of Toronto. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. [Link]

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  • Tbl. (2019, June 6). Williamson Ether and Carboxylic Acids. Chemistry Stack Exchange. [Link]

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  • Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

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  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Soderberg, T. (2022, July 20). 2.5: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

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Degradation pathways of 2-(Pentan-3-yloxy)acetic acid in experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Pentan-3-yloxy)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during experimental studies of its degradation pathways. The information herein is designed to ensure the scientific integrity and robustness of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of this compound, providing concise answers and directing you to more detailed information where necessary.

Q1: What are the primary expected degradation pathways for this compound under typical experimental stress conditions?

A1: Based on its chemical structure, an ether-linked aliphatic carboxylic acid, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and thermal decomposition.[1][2][3] Photodegradation may also occur, particularly under UV irradiation.[4][5]

  • Hydrolysis: Cleavage of the ether bond is a probable hydrolytic pathway, especially under acidic or basic conditions.[6] This would likely yield pentan-3-ol and glycolic acid.

  • Oxidation: Oxidative degradation, often initiated by radicals, can lead to a variety of products.[1][7] The ether linkage is a potential site of attack, which could lead to cleavage and the formation of aldehydes, ketones, or further oxidized carboxylic acids.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid moiety is a possibility, as is fragmentation of the pentyl group.[8][9]

  • Photodegradation: Exposure to light, particularly UV, can induce cleavage of C-O or C-C bonds, leading to a complex mixture of degradation products.[4][5]

Q2: What are the recommended stress conditions for conducting forced degradation studies on this compound according to ICH guidelines?

A2: Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[10][11] According to ICH Q1A(R2) guidelines, the following stress conditions are recommended:[11]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄ at room temperature to elevated temperatures (e.g., 60-80 °C).[1]To assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH at room temperature to elevated temperatures.[1]To evaluate stability in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[1][12]To investigate sensitivity to oxidative stress.
Thermal Degradation Solid-state heating at temperatures above accelerated stability conditions (e.g., >50 °C) and high relative humidity (e.g., ≥75%).[3]To determine the effect of heat on the compound's stability.
Photostability Exposure to a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3]To assess light sensitivity.

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.[11]

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV or photodiode array (PDA) detector, is the most common and effective technique.[3][13] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (LC-NMR) are indispensable.[1][3] Gas Chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) can also be used, especially for volatile degradation products, after appropriate derivatization to increase volatility.[14]

Q4: Are there any known microbial degradation pathways for ether compounds similar to this compound?

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during the experimental investigation of this compound degradation.

Issue 1: No or very low degradation observed under stress conditions.

Potential Causes & Solutions:

  • Insufficient Stress: The applied stress conditions (temperature, concentration of stressor, duration) may not be harsh enough.

    • Solution: Gradually increase the severity of the stress conditions. For thermal stress, increase the temperature in increments of 10°C.[3] For hydrolytic and oxidative stress, increase the concentration of the acid, base, or oxidizing agent, or prolong the exposure time.[1] It's a delicate balance; overly harsh conditions can lead to excessive degradation and the formation of secondary, irrelevant degradation products.[10]

  • Poor Solubility: The compound may not be sufficiently dissolved in the stress medium, reducing its exposure to the stressor.

    • Solution: If the compound is poorly soluble in water, consider using a co-solvent.[3] Ensure the co-solvent is inert and does not interfere with the analysis. Common choices include methanol, acetonitrile, or DMSO, but be cautious as some co-solvents can be reactive under certain conditions (e.g., methanol in photolysis studies).[3]

Issue 2: Inconsistent or irreproducible degradation profiles.

Potential Causes & Solutions:

  • Variable Experimental Parameters: Minor variations in pH, temperature, or concentration of reagents can lead to significant differences in degradation rates.

    • Solution: Tightly control all experimental parameters. Use calibrated equipment for temperature and pH measurements. Prepare fresh solutions of stressors for each experiment to ensure consistent concentrations.

  • Sample Preparation Inconsistencies: Differences in how samples are prepared for analysis can introduce variability.

    • Solution: Standardize the sample preparation protocol. For acidic and basic stressed samples, ensure they are neutralized before analysis to prevent on-column degradation or shifts in retention time.[1] Use a consistent dilution scheme for all samples.

Issue 3: Difficulty in separating the parent compound from its degradation products using HPLC.

Potential Causes & Solutions:

  • Suboptimal Chromatographic Conditions: The mobile phase composition, pH, column type, or gradient profile may not be suitable for resolving closely eluting compounds.

    • Solution: Method development is key. Experiment with different mobile phase compositions (e.g., varying the ratio of organic solvent to aqueous buffer). Adjust the pH of the mobile phase, as this can significantly alter the retention of acidic or basic analytes. Try different column chemistries (e.g., C18, C8, phenyl-hexyl). A systematic approach, such as a Design of Experiments (DoE), can efficiently optimize the separation.[12]

  • Co-elution of Degradation Products: Multiple degradation products may have very similar polarities, causing them to elute together.

    • Solution: In addition to optimizing the HPLC method, consider using a detector that provides more specificity, such as a mass spectrometer (LC-MS). MS can often distinguish between co-eluting compounds based on their mass-to-charge ratio.

Issue 4: Identification of unknown degradation products is challenging.

Potential Causes & Solutions:

  • Insufficient Data for Structural Elucidation: The data from a single analytical technique may not be sufficient to definitively identify a structure.

    • Solution: Employ a multi-faceted analytical approach.

      • LC-MS/MS: Obtain the accurate mass of the degradation product and its fragmentation pattern. This information is crucial for proposing a molecular formula and substructures.[1]

      • Preparative HPLC: If a degradation product is present in sufficient quantity, isolate it using preparative HPLC.

      • NMR Spectroscopy: Analyze the isolated degradation product by NMR (¹H, ¹³C, and 2D-NMR) to obtain detailed structural information.

      • Forced Degradation of Suspected Structures: If you have a hypothesis about the structure of a degradation product, synthesize the proposed compound and analyze it under the same conditions to confirm its identity.

Section 3: Experimental Protocols & Workflows

This section provides a standardized workflow for conducting forced degradation studies and a detailed protocol for a typical HPLC analysis.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation start Prepare Stock Solution of this compound hydrolysis Acid/Base Hydrolysis start->hydrolysis Expose to Stress oxidation Oxidation start->oxidation Expose to Stress thermal Thermal Degradation start->thermal Expose to Stress photo Photodegradation start->photo Expose to Stress stressors Prepare Stressor Solutions (Acid, Base, Oxidant) sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if necessary) & Dilute sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If unknowns present quantify Quantify Degradation hplc->quantify pathway Propose Degradation Pathways lcms->pathway quantify->pathway

Caption: Workflow for forced degradation studies.

Proposed Degradation Pathway of this compound

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal parent This compound pentanol Pentan-3-ol parent->pentanol H₂O / H⁺ or OH⁻ glycolic Glycolic Acid parent->glycolic H₂O / H⁺ or OH⁻ hydroperoxide Ether Hydroperoxide parent->hydroperoxide [O] decarboxylated 1-ethoxypropane parent->decarboxylated Heat (Δ) co2 CO₂ parent->co2 Heat (Δ) cleavage_prod Cleavage Products (e.g., Pentan-3-one, Glyoxylic Acid) hydroperoxide->cleavage_prod Further Oxidation

Caption: Proposed degradation pathways.

Detailed Protocol: RP-HPLC Method for Stability Indicating Assay

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or scan with PDA to find optimal wavelength).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the sample from the forced degradation study with the initial mobile phase composition (80:20 Mobile Phase A:B) to a concentration within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter before injection.

This technical support guide is intended to be a living document. As new research emerges on the degradation of this compound, this information will be updated. We encourage researchers to consult the primary literature and regulatory guidelines for the most current and comprehensive information.

References

  • Bacterial scission of ether bonds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Biodegradation of Ether Pollutants by Pseudonocardia sp. Strain ENV478. (2006). American Society for Microbiology Journals. Retrieved from [Link]

  • Biodegradation of a high molecular weight aliphatic ether. (n.d.). Ovid. Retrieved from [Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Microbial degradation of polyethers. (2002). PubMed. Retrieved from [Link]

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  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved from [Link]

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  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). ResolveMass. Retrieved from [Link]

  • Degradation of pharmaceutical mixtures in aqueous solutions using UV/peracetic acid process: Kinetics, degradation pathways and comparison with UV/H2O2. (2020). PubMed. Retrieved from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed. Retrieved from [Link]

  • Enhanced Mn(II)/peracetic acid by nitrilotriacetic acid to degrade organic contaminants: Role of Mn(V) and organic radicals. (2024). National Center for Biotechnology Information. Retrieved from [Link]

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Improving the solubility of 2-(Pentan-3-yloxy)acetic acid for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Pentan-3-yloxy)acetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Solubility of this compound for In Vitro Studies

This guide provides in-depth technical assistance for researchers encountering solubility challenges with this compound in aqueous media for in vitro studies. We will explore the physicochemical properties of this molecule and offer a systematic, troubleshooting-oriented approach to achieve and maintain its solubility in your experimental systems.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a carboxylic acid. Its structure contains both a hydrophilic (water-loving) carboxylic acid group and a lipophilic (fat-loving) pentan-3-yloxy tail. This dual nature is the primary reason for its limited aqueous solubility, especially at neutral pH.

  • The Carboxylic Acid Group: This group is ionizable. At a pH below its acid dissociation constant (pKa), it will be predominantly in its neutral, protonated form (-COOH). In this state, the molecule is less polar and thus less soluble in water.

  • The Pentan-3-yloxy Tail: This nonpolar alkyl chain contributes to the molecule's hydrophobicity, further limiting its interaction with water molecules.

The key to solubilizing this compound lies in manipulating its ionization state through pH adjustment.[][2] By raising the pH of the solution above the pKa of the carboxylic acid, we can deprotonate it to its carboxylate form (-COO⁻). This negatively charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[2] This principle is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a weak acid.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Q1: I dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my cell culture medium. What's happening?

A1: This is a very common issue known as "DMSO shock" or precipitation upon dilution.[6][7][8] While this compound may be soluble in 100% DMSO, the final concentration of DMSO in your aqueous cell culture medium (typically kept below 0.5% to avoid cytotoxicity) is often insufficient to keep the compound dissolved.[7][9][10][11] The primary issue is that the aqueous medium, which is buffered around a physiological pH of 7.4, is likely below the pKa of your compound's carboxylic acid group, favoring the less soluble, neutral form.

Troubleshooting Steps:

  • Pre-warm the media: Adding the DMSO stock to warm media (37°C) can sometimes help maintain solubility.[6]

  • Slow, stepwise dilution: Instead of adding the DMSO stock directly to the final volume of media, try a serial dilution. For example, dilute the stock in a small volume of media first, then add this to the rest of your media.[6]

  • pH Modification is Key: The most robust solution is to adjust the pH of your final working solution. This will be discussed in detail in the protocols below.

Q2: What is the best solvent for my stock solution?

A2: For a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is a common and effective choice due to its ability to dissolve a wide range of organic molecules.[12] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This allows you to add a very small volume to your aqueous medium, minimizing the final DMSO concentration.

Q3: How do I determine the optimal pH for my working solution?

A3: The optimal pH will be one where the majority of the this compound is in its ionized, soluble form. A good rule of thumb is to adjust the pH to be at least 1-2 units above the compound's pKa. While the exact pKa of this specific molecule is not readily published, for most simple carboxylic acids, it falls in the range of 3-5. Therefore, adjusting the pH of your final solution to ~7.4 (the pH of most cell culture media) should be sufficient to ionize the carboxylic acid and enhance solubility.

Q4: My compound still isn't soluble enough even after pH adjustment. What are my other options?

A4: If pH adjustment alone is insufficient, you can explore other formulation strategies:

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, but their effects on your specific cell line must be carefully evaluated.[][13]

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the nonpolar parts from water and increasing solubility.[14][15]

  • Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization, but again, their compatibility with your in vitro model is crucial.[15][16]

Experimental Protocols & Workflows

Workflow for Preparing a Soluble Working Solution

The following diagram illustrates a systematic approach to preparing a soluble working solution of this compound for your in vitro experiments.

G cluster_prep Preparation Phase cluster_solubilization Solubilization & Dilution cluster_troubleshoot Troubleshooting start Start: Weigh solid This compound stock Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mM) start->stock dilute Dilute DMSO stock into pre-warmed (37°C) aqueous buffer/medium stock->dilute Small volume transfer check1 Observe for Precipitation dilute->check1 adjust_ph Adjust pH of final solution to > 7.0 using dilute NaOH check1->adjust_ph Yes end_success Success: Proceed with Experiment check1->end_success No check2 Still Precipitates? adjust_ph->check2 check2->end_success No end_fail Consider Advanced Formulation (e.g., Cyclodextrins) check2->end_fail Yes

Caption: Troubleshooting workflow for solubilizing this compound.

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out the desired amount of this compound powder. (Molecular Weight: ~160.21 g/mol ).

  • Add Solvent: In a suitable vial, add the appropriate volume of 100% cell-culture grade DMSO to achieve a 20 mM concentration.

  • Dissolve: Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

This protocol assumes a final DMSO concentration of 0.5%.

  • Pre-warm Medium: Warm your desired volume of cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.

  • Prepare Dilution: In a sterile microcentrifuge tube, add 995 µL of the pre-warmed medium.

  • Add Stock: Add 5 µL of your 20 mM stock solution in DMSO to the medium. This creates a 1:200 dilution and a final concentration of 100 µM with 0.5% DMSO.

  • Mix and Observe: Immediately vortex the solution gently. Visually inspect for any signs of precipitation (cloudiness, crystals).

  • pH Check (if precipitation occurs): If precipitation is observed, check the pH of the solution. If it is below 7.0, add sterile 0.1 N NaOH dropwise while gently mixing until the precipitate dissolves and the pH is in the desired range (e.g., 7.2-7.4).

  • Sterile Filtration: Sterile filter the final working solution through a 0.22 µm syringe filter before adding it to your cells.

The Role of pH in Solubility: A Visual Explanation

The ionization state of this compound is critical for its solubility. The following diagram illustrates this relationship based on the Henderson-Hasselbalch equation.

G cluster_ph_scale pH Scale cluster_molecule_state Molecular State & Solubility pH_low pH_low state_low R-COOH (Protonated) Predominantly Neutral Poorly Soluble pH_low->state_low Favors pH_equal_pKa = pKa (e.g., pH 4.5) state_equal 50% R-COOH 50% R-COO⁻ pH_equal_pKa->state_equal Equilibrium pH_high pH_high state_high R-COO⁻ (Deprotonated) Predominantly Ionized Highly Soluble pH_high->state_high Favors

Caption: Relationship between pH, pKa, and solubility of a carboxylic acid.

Data Summary: Recommended Solvents and Properties

Solvent Type Typical Use Considerations for In Vitro Assays
DMSO Organic Co-solventHigh-concentration stock solutionsKeep final concentration <0.5% to avoid cytotoxicity.[10][11] Can cause precipitation upon dilution into aqueous media.[6][7]
NaOH (dilute) pH ModifierAdjusting pH of aqueous working solutionsUse a dilute solution (e.g., 0.1 N) to avoid large volume changes and overshooting the target pH.
Ethanol Organic Co-solventAlternative for stock solutionsCan be more cytotoxic than DMSO for some cell lines; requires careful validation.[10]
PBS/HBSS Aqueous BufferPreparing working solutionsMust be pH-adjusted for solubility of acidic compounds. Standard formulations are near neutral pH.

Final Recommendations

For successful in vitro studies with this compound, a systematic approach to solubilization is essential.

  • Always start with a high-concentration stock in 100% DMSO.

  • When preparing your aqueous working solution, the primary strategy should be to ensure the final pH is above the compound's pKa, ideally at the physiological pH of your assay system (~7.4). This leverages the increased solubility of the ionized carboxylate form.[][17]

  • Always include a vehicle control in your experiments (e.g., medium with the same final concentration of DMSO and any pH adjustment reagents) to account for any effects of the solvent system on your cells.[10]

By understanding the chemical principles governing its solubility and following these troubleshooting guidelines, you can effectively prepare and use this compound in your research.

References

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  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

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Preventing byproduct formation in the synthesis of aryloxyacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aryloxyacetic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Aryloxyacetic acids are a vital class of compounds, serving as key intermediates and active ingredients in herbicides and pharmaceuticals. The most common synthetic route is the Williamson ether synthesis, an SN2 reaction between a phenoxide and a haloacetate.[1][2] While robust, this reaction is prone to byproduct formation that can complicate purification and reduce yields.

This document provides in-depth, experience-based answers to common challenges, focusing on the chemical principles behind each troubleshooting step to empower you to solve problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common byproducts in aryloxyacetic acid synthesis, and why do they form?

The primary synthetic challenge is controlling the regioselectivity of the alkylation of the phenoxide ion. The phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions).[3] This leads to two main types of byproducts.

  • C-Alkylated Byproducts: Instead of the desired O-alkylation to form the ether linkage, the haloacetate can react at the ortho- or para-carbons of the phenol ring.[3] This occurs because the negative charge of the phenoxide ion is delocalized onto the ring, creating nucleophilic carbon centers. This pathway is competitive and its prevalence is highly dependent on reaction conditions.[4][5]

  • Unreacted Starting Materials: Incomplete deprotonation of the phenol or insufficient reaction time/temperature can leave significant amounts of the starting phenol.[6] Similarly, hydrolysis of the haloacetic acid ester can reduce the concentration of the alkylating agent.

Q2: My reaction has a low yield with a lot of unreacted phenol. How can I improve the conversion rate?

This issue almost always points to inefficient formation of the phenoxide nucleophile. The Williamson ether synthesis is highly sensitive to the conditions of this initial deprotonation step.[7]

Core Directive: Ensure Complete Deprotonation.

  • Base Selection: A sufficiently strong base is required to deprotonate the phenol completely. For most phenols, common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are adequate.[6] Potassium carbonate (K₂CO₃) is also a frequent and effective choice, particularly in polar aprotic solvents.

  • Stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess (e.g., 1.1 equivalents) can help drive the deprotonation to completion, but a large excess should be avoided as it can promote side reactions.

  • Anhydrous Conditions: The presence of water can consume the base and hinder phenoxide formation.[6][7] Ensure that all glassware is thoroughly dried and use anhydrous solvents, especially when working with highly moisture-sensitive bases like sodium hydride (NaH).[7][8]

Workflow Visualization: General Synthesis Pathway The following diagram outlines the critical steps in a typical aryloxyacetic acid synthesis. Problems in the "Deprotonation" stage are a primary cause of low conversion.

G cluster_start Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation cluster_end Step 4: Analysis Reagents Phenol + Base + Solvent Deprotonation Phenoxide Formation Reagents->Deprotonation Stir Alkylation Add Haloacetate Heat to 50-100 °C Deprotonation->Alkylation Complete Deprotonation is Key Monitoring Monitor by TLC Alkylation->Monitoring Quench Cool & Quench Monitoring->Quench Reaction Complete Extract Acidify (pH 3-4) Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Evaporate Extract->Purify Product Pure Aryloxyacetic Acid Purify->Product

Caption: High-level workflow for aryloxyacetic acid synthesis.

Q3: I'm observing significant C-alkylation byproducts. How can I promote the desired O-alkylation?

Controlling the O- versus C-alkylation ratio is the most critical aspect of optimizing this synthesis. Several factors influence this selectivity, primarily the solvent and the counter-ion of the base.[3][4] O-alkylation is generally under kinetic control, while C-alkylation is thermodynamically favored.[4]

Troubleshooting C-Alkylation:

FactorTo Favor O-Alkylation (Desired)To Favor C-Alkylation (Undesired)Mechanistic Rationale
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetone)[3][6]Protic (e.g., Water, Ethanol, TFE)[3]Protic solvents form hydrogen bonds with the phenoxide oxygen, "shielding" it and making the ring carbons more accessible nucleophiles.[3] Polar aprotic solvents solvate the cation, leaving a "naked" and highly reactive oxygen anion.[6]
Counter-ion Larger Cations (K⁺, Cs⁺)Smaller Cations (Li⁺, Na⁺)Smaller cations associate more tightly with the oxygen atom (ion-pairing), reducing its nucleophilicity and favoring C-alkylation. Larger, "softer" cations lead to a looser ion pair and a more reactive oxygen.[4]
Temperature Moderate Temperatures (50-100 °C)[6]Higher TemperaturesWhile higher temperatures increase the overall reaction rate, they can provide the necessary activation energy to overcome the barrier for the thermodynamically favored C-alkylation product.[7]

Mechanism Visualization: O- vs. C-Alkylation Pathways

G phenoxide Phenoxide Ion reagent + ClCH₂COOH phenoxide->reagent o_product Aryloxyacetic Acid (O-Alkylation) c_product Hydroxyaryl Acetic Acid (C-Alkylation) reagent->o_product Kinetically Favored (Polar Aprotic Solvent) reagent->c_product Thermodynamically Favored (Protic Solvent)

Caption: Competing O- and C-alkylation pathways for the phenoxide ion.

Q4: How do I choose the right haloacetic acid derivative and prevent side reactions?

The choice of leaving group on the acetic acid derivative affects reactivity and potential side reactions.

  • Reactivity Trend: Iodoacetic acid > Bromoacetic acid > Chloroacetic acid.

  • Practical Choice: Chloroacetic acid or its sodium salt (sodium chloroacetate) is most commonly used due to its lower cost and sufficient reactivity.[9]

  • Catalysis: In cases of lower reactivity (e.g., with chloroacetic acid and a deactivated phenol), a catalytic amount of sodium or potassium iodide can be added. The iodide undergoes a Finkelstein reaction with the chloroacetate in situ to generate the more reactive iodoacetate.

A key side reaction is the E2 elimination, especially with more reactive leaving groups like bromide at high temperatures.[6] However, since the alkylating agent here is a methyl derivative (acetic acid), elimination is not a concern. The primary side reaction of the haloacetate is hydrolysis if excess water is present.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophenoxyacetic Acid

This protocol provides a standard method for synthesizing an aryloxyacetic acid using common laboratory reagents.

Materials:

  • 4-Chlorophenol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloroacetate (ClCH₂COONa)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenol (e.g., 12.8 g, 0.1 mol) and NaOH (e.g., 8.8 g, 0.22 mol) in 50 mL of water. Stir the mixture until all solids have dissolved.

  • Alkylation: Add a solution of sodium chloroacetate (e.g., 12.8 g, 0.11 mol) in 25 mL of water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly and carefully acidify the reaction mixture to a pH of 3-4 with concentrated HCl while stirring in an ice bath. A white precipitate of the product will form.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash the solid with cold water to remove inorganic salts, and then dry the product in a vacuum oven.

  • Purification (Optional): The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

References

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
  • BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane. Benchchem.
  • Wei, T.-B., Liu, H., Li, M.-L., & Zhang, Y.-M. (2006). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Indian Journal of Chemistry, 45B, 1312-1314.
  • Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 13, 2026.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
  • ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.
  • PharmaXChange.info. (2011, April 9).
  • Ullmann, F. (1975). Enzyklopadie der Technischen Chemie (4th ed., Vol. 9).
  • Robinson, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

Sources

Stability issues of 2-(Pentan-3-yloxy)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Pentan-3-yloxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in various laboratory settings.

Q1: What are the primary degradation pathways for this compound?

A1: this compound contains two primary functional groups susceptible to degradation: an ether linkage and a carboxylic acid. The most probable degradation pathways include:

  • Acid-Catalyzed Hydrolysis: The ether bond is susceptible to cleavage under strong acidic conditions, which can lead to the formation of 3-pentanol and glycolic acid.[1][2][3][4][5][6] This reaction is generally slow at room temperature but can be accelerated by heat and strong acids.[2][4]

  • Oxidative Degradation: Like many ethers, this compound can undergo autoxidation in the presence of atmospheric oxygen, especially when exposed to light or heat.[7][8][9] This process can form hydroperoxides at the carbon atom adjacent to the ether oxygen, which are unstable and can lead to further degradation and potentially explosive mixtures upon concentration.[7][9]

  • Reactions at the α-Carbon: The carbon atom adjacent to the carboxylic acid group (the α-carbon) can undergo reactions, although it is generally less reactive than the α-carbon of aldehydes and ketones.[10] Under certain conditions, this position could be susceptible to oxidation or other substitution reactions.[11]

Q2: Is this compound stable in aqueous solutions?

A2: The stability in aqueous solutions is highly dependent on the pH.

  • Neutral pH (around 7): The compound is expected to be relatively stable.

  • Acidic pH (pH < 4): The rate of ether hydrolysis may increase, especially with elevated temperatures.

  • Basic pH (pH > 8): While open-chain ethers are generally resistant to base-catalyzed hydrolysis[1], the carboxylic acid group will be deprotonated to form a carboxylate salt, which may alter its solubility and interaction with other components.

Q3: How should I store solutions of this compound?

A3: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C to slow down potential degradation reactions. For long-term storage, consider storage at -20°C or below.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation and the formation of peroxides.

  • Atmosphere: For sensitive applications or long-term storage, consider purging the solvent and headspace of the container with an inert gas like argon or nitrogen to minimize oxidative degradation.[7]

Q4: Can I heat solutions containing this compound?

A4: Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate both hydrolytic and oxidative degradation. If heating is necessary, it should be done for the shortest possible time and ideally under an inert atmosphere.

II. Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific stability issues you may encounter during your experiments.

Guide 1: Unexpected Loss of Potency or Appearance of New Peaks in HPLC Analysis

Issue: You observe a decrease in the peak area of this compound and/or the appearance of new, unidentified peaks in your chromatogram over time.

Potential Cause: This is a classic sign of degradation. The identity of the new peaks can provide clues to the degradation pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC results.

Step-by-Step Investigation:

  • Analyze the Mobile Phase and Sample pH: If your mobile phase or sample diluent is acidic, acid-catalyzed hydrolysis is a likely culprit.

  • LC-MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the degradation products.

    • A peak corresponding to the mass of 3-pentanol or glycolic acid would strongly suggest hydrolysis.

    • A peak with an addition of 16 amu (oxygen) or 32 amu (d-oxygen) could indicate oxidation.

  • Preventative Measures:

    • For Hydrolysis: Adjust the pH of your solutions to be closer to neutral (pH 6-7.5). Use buffers if compatible with your experimental system.

    • For Oxidation: Prepare solutions fresh. If storage is necessary, purge with an inert gas and add a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Guide 2: Inconsistent Results in Cell-Based Assays or Biological Experiments

Issue: You observe variability in your experimental results that cannot be attributed to procedural errors.

Potential Cause: The active concentration of your compound may be decreasing due to instability in your cell culture media or assay buffer.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent biological results.

Recommendations:

  • Stock Solutions: Prepare high-concentration stock solutions in a stable, anhydrous organic solvent such as DMSO or ethanol. Store these at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions in your aqueous media or buffer immediately before use. Do not store aqueous solutions for extended periods.

  • Media Components: Be aware that some media components can catalyze degradation. If you continue to see instability, consider a simpler buffer system for your experiments if possible.

III. Experimental Protocols

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[12][13][14] This will help you identify potential degradants and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Set up Stress Conditions: In separate, clearly labeled amber glass vials, perform the following additions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial with 1 mL of the stock solution in an oven at 60°C.

    • Photodegradation: Place a vial with 1 mL of the stock solution in a photostability chamber.

    • Control: Keep a vial with 1 mL of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the vials under their respective conditions.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.

    • Dilute all aliquots to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with your mobile phase.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate) is a good starting point.

Data Analysis:

  • Compare the chromatograms from the stressed samples to the control.

  • Calculate the percentage of degradation for the parent compound.

  • Note the retention times and peak areas of any new peaks that appear.

  • If using LC-MS, attempt to identify the mass of the major degradation products.

Data Summary Table
Stress ConditionTime (hours)% Degradation of Parent CompoundMajor Degradant Peaks (Retention Time)
1 M HCl, 60°C0
6
24
1 M NaOH, RT0
6
24
3% H₂O₂, RT0
6
24
60°C0
6
24
Photostability0
6
24

IV. References

  • Different reaction conditions for hydrolysis of ethers and epoxides. (n.d.). Stack Exchange. Retrieved from [Link]

  • Ether cleavage - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Autoxidation of Ethers | Read Chemistry. (n.d.). Read Chemistry. Retrieved from [Link]

  • Reactions of Ethers | OpenOChem Learn. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]

  • Oxidation Mechanism of Aliphatic Ethers: Theoretical Insights on the Main Reaction Channels | The Journal of Physical Chemistry A - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • 120 CHM2211 Autooxidation of Ethers - YouTube. (2021, January 16). YouTube. Retrieved from [Link]

  • Forced Degradation Studies - SciSpace. (2016, December 14). SciSpace. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Carboxyl Reactivity - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • Chemoselective Catalytic α-Oxidation of Carboxylic Acids: Iron/Alkali Metal Cooperative Redox Active Catalysis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2-(Pentan-3-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(pentan-3-yloxy)acetic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success at scale. Our goal is to empower you with the expertise to not only identify and solve common issues but also to proactively design robust and scalable synthetic routes.

I. Synthesis Overview: The Williamson Ether Synthesis

The preparation of this compound is typically achieved via the Williamson ether synthesis.[1][2] This reliable and versatile method involves two main steps:

  • Deprotonation: A suitable base is used to deprotonate the hydroxyl group of pentan-3-ol, forming a pentan-3-alkoxide nucleophile.

  • Nucleophilic Substitution (SN2): The resulting alkoxide attacks an acetic acid derivative with a good leaving group, such as chloroacetic acid or bromoacetic acid, via an SN2 mechanism to form the target ether.[1][3]

The overall reaction is illustrated below:

Williamson_Synthesis Pentan3ol Pentan-3-ol step1 Step 1: Deprotonation Base + Base Alkoxide Pentan-3-alkoxide step2 Step 2: SN2 Attack HaloaceticAcid + Haloacetic Acid (e.g., ClCH₂COOH) Product This compound Salt + Salt step1->Alkoxide step2->Product

Caption: General workflow for Williamson ether synthesis.

While straightforward in principle, scaling this reaction introduces challenges related to reaction kinetics, side reactions, and downstream processing. This guide will address these complexities.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you may encounter during the synthesis and scale-up process.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix them?

Low yield is a common issue that can often be traced back to one of several factors. A systematic approach is key to diagnosis.

  • Cause A: Incomplete Deprotonation of Pentan-3-ol.

    • Explanation: The SN2 reaction requires the formation of the alkoxide. If the base is not strong enough or is used in insufficient quantity, a significant portion of the pentan-3-ol will remain unreacted.

    • Solution: Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.[4] Ensure you use at least a stoichiometric equivalent (1.0 eq) of a fresh, properly stored base. For scale-up, where handling NaH can be hazardous, consider alternatives like sodium or potassium tert-butoxide.

  • Cause B: Competing E2 Elimination Reaction.

    • Explanation: The alkoxide is a strong base and can promote an E2 elimination reaction with the haloacetic acid derivative, forming an alkene byproduct instead of the desired ether.[1][4][5] This is particularly problematic at elevated temperatures.

    • Solution: Maintain careful temperature control. The deprotonation step may be exothermic; add the base portion-wise or use a jacketed reactor to dissipate heat. Run the subsequent SN2 reaction at the lowest temperature that allows for a reasonable reaction rate. Lowering the temperature generally favors the SN2 pathway over E2.[4]

  • Cause C: Poor Quality or Wet Reagents/Solvents.

    • Explanation: The alkoxide intermediate is highly reactive with water. Any moisture in the pentan-3-ol, haloacetic acid, or solvent will quench the alkoxide, reducing the amount available for the SN2 reaction.

    • Solution: Use anhydrous solvents (e.g., dry THF, DMF, or DMSO).[4] Ensure starting materials are dry. Pentan-3-ol can be dried over molecular sieves.

Question 2: I'm observing a significant alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene is a clear indicator that the E2 elimination pathway is competing with your desired SN2 reaction.[4][5]

  • Explanation: The structure of the reactants plays a crucial role. While you are using a primary halide (from chloroacetic acid), the nucleophile is derived from a secondary alcohol (pentan-3-ol), which has some steric bulk. This, combined with the strong basicity of the alkoxide, can favor elimination.

  • Strategies for Minimization:

    • Temperature Control: As mentioned, this is the most critical parameter. High temperatures favor elimination, which has a higher activation energy. Run the reaction at a lower temperature for a longer period.

    • Choice of Leaving Group: While chloroacetic acid is common, bromoacetic acid is more reactive and has a better leaving group. This can sometimes increase the rate of the SN2 reaction relative to the E2 reaction, allowing for lower reaction temperatures.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally the best choices for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, leaving a "naked" and highly reactive nucleophile, which can enhance the SN2 rate.[4]

Question 3: During work-up, I'm struggling with a persistent emulsion. How can I break it?

Emulsions are common during the aqueous extraction of carboxylic acids, especially when scaling up and using mechanical stirring.

  • Explanation: Emulsions are stabilized by the soap-like properties of the sodium salt of your product, which can form at the interface of the organic and aqueous layers during basic washes or quenching.

  • Solutions:

    • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic layer less soluble and helping to break the emulsion.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help break up the stabilized droplets.

    • Centrifugation: If equipment is available, centrifuging the mixture is a highly effective method for separating the layers.

    • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to separation.

Question 4: How do I effectively purify the final product at scale?

Purification of a carboxylic acid like this compound typically involves an acid-base extraction followed by recrystallization or distillation.

  • Step 1: Acid-Base Extraction.

    • Protocol: After the reaction is complete, quench the mixture and extract it with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with a base (like sodium bicarbonate solution) to convert the carboxylic acid product into its water-soluble carboxylate salt.[6] The organic layer will retain unreacted pentan-3-ol and other non-acidic impurities. Separate the aqueous layer and then re-acidify it with a strong acid (e.g., 6M HCl) to precipitate your purified carboxylic acid.[6] The product can then be extracted back into an organic solvent.

  • Step 2: Recrystallization or Distillation.

    • Recrystallization: If the product is a solid at room temperature, recrystallization is an excellent final purification step.[7] Common solvents to try would be water, or a mixture of hexane and ethyl acetate.

    • Distillation: As this compound is a liquid at room temperature, vacuum distillation is the preferred method for high-purity material at scale.

Purification_Workflow start_end start_end process process decision decision output output A Crude Reaction Mixture B Quench Reaction (e.g., with water) A->B C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D Wash Organic Layer with Base (e.g., NaHCO₃ solution) C->D E Separate Layers D->E F Aqueous Layer (Contains Product Salt) E->F Aqueous G Organic Layer (Contains Impurities) E->G Organic H Acidify Aqueous Layer (e.g., with HCl) F->H I Extract Product into Fresh Organic Solvent H->I J Dry Organic Layer (e.g., MgSO₄) & Concentrate I->J K Is Product Solid? J->K L Recrystallize K->L Yes M Vacuum Distill K->M No N Pure Product L->N M->N

Caption: Decision workflow for product purification.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best base for deprotonating a secondary alcohol like pentan-3-ol?

    • For lab-scale, sodium hydride (NaH) is excellent because it forms hydrogen gas, driving the deprotonation to completion.[4] For larger scale, safety concerns with NaH may lead to the use of potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa), which are strong, non-nucleophilic bases that are easier to handle.

  • Q2: Which solvent is optimal for scaling up this reaction?

    • Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for promoting the SN2 reaction.[4] However, their high boiling points can make them difficult to remove during work-up. Tetrahydrofuran (THF) is a good compromise, as it is a polar aprotic solvent with a lower boiling point, making it easier to handle at scale.

  • Q3: How can I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture against standards of your starting materials (pentan-3-ol and chloroacetic acid). The disappearance of the limiting reagent and the appearance of a new, more polar spot for the carboxylic acid product indicate reaction progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • Q4: What are the key safety considerations when scaling up?

    • Exotherms: The deprotonation step can be highly exothermic. Implement controlled, slow addition of the base and ensure adequate cooling capacity.

    • Reagent Handling: Handling large quantities of corrosive materials like chloroacetic acid and strong bases requires appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats.[8][9][10] Work in a well-ventilated area or fume hood.

    • Pressure Build-up: If using NaH, the reaction generates hydrogen gas, which is flammable. The reactor must be vented properly to an inert atmosphere (e.g., nitrogen or argon).

IV. Summary of Key Parameters for Scale-Up

ParameterRecommendationRationale
Base Sodium Hydride (lab scale), Potassium tert-Butoxide (pilot/plant scale)Ensures complete and irreversible deprotonation of the secondary alcohol.[4]
Solvent Anhydrous THF, DMF, or DMSOPolar aprotic solvents favor the SN2 mechanism.[4]
Temperature 0°C to RT for deprotonation; 25°C to 60°C for SN2Lower temperatures minimize the competing E2 elimination side reaction.[4]
Work-up Acid-base extractionEfficiently separates the acidic product from neutral/basic impurities.[6]
Purification Vacuum DistillationMost effective method for purifying a liquid product at scale.

V. References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

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Technical Support Center: Overcoming Resistance to Ethacrynic Acid Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are utilizing ethacrynic acid (ECA) and its analogs in their cancer research and encountering challenges with cellular resistance. As a potent inhibitor of Glutathione S-transferase (GST), ECA holds promise in sensitizing cancer cells to chemotherapy; however, adaptive resistance is a common experimental hurdle.[1][2][3] This document provides in-depth troubleshooting strategies and foundational knowledge to help you navigate and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of ethacrynic acid and its analogs in cancer cell line studies.

1. What is the primary anticancer mechanism of ethacrynic acid and its analogs?

Ethacrynic acid (ECA) and its derivatives primarily function as inhibitors of Glutathione S-transferase (GST) enzymes.[2][4][5] GSTs are crucial for cellular detoxification by conjugating glutathione (GSH) to various xenobiotics, including many chemotherapeutic drugs, thereby neutralizing them.[1][6] By inhibiting GST, ECA and its analogs can prevent the detoxification of co-administered anticancer agents, leading to increased intracellular drug accumulation and enhanced cytotoxicity.[1][7] Additionally, ECA has been shown to modulate various signaling pathways involved in cancer progression, including the Wnt/β-catenin and MAPK pathways, and can induce apoptosis and inhibit cell proliferation.[1][7][8][9]

2. Why are my cancer cell lines showing resistance to ethacrynic acid analogs?

Resistance to ECA analogs can arise from several mechanisms:

  • Overexpression of GST Isoforms: Cancer cells can upregulate the expression of specific GST isoforms, particularly GSTP1-1, which can overcome the inhibitory effects of ECA.[3][10]

  • Alterations in Glutathione (GSH) Metabolism: Changes in the intracellular levels of GSH can impact the efficacy of ECA. While ECA can deplete GSH, some resistant cells may develop compensatory mechanisms to maintain high GSH levels.[1][6]

  • Activation of Pro-survival Signaling Pathways: Upregulation of pathways like the Nrf2-mediated antioxidant response can protect cells from the oxidative stress induced by ECA and other chemotherapeutic agents.[11][12][13] The Nrf2 pathway regulates the expression of numerous antioxidant and detoxification genes, contributing to chemoresistance.[13]

  • Drug Efflux Pumps: Increased activity of multidrug resistance proteins (MRPs) can lead to the active transport of ECA-GSH conjugates out of the cell, reducing its intracellular concentration.[1][6]

3. What are the typical effective concentrations of ethacrynic acid in cell culture?

The effective concentration of ECA can vary significantly depending on the cell line and the experimental endpoint (e.g., GST inhibition, apoptosis induction, chemosensitization). IC50 values for antiproliferative effects have been reported to range from 6 to 223 µM.[1] For chemosensitization studies, lower, non-toxic concentrations are often used in combination with another cytotoxic agent. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific application.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with ECA analogs.

Scenario 1: Decreased or No Sensitization to Chemotherapy

Problem: You are co-administering an ECA analog with a chemotherapeutic agent (e.g., an alkylating agent or a platinum-based drug), but you do not observe the expected synergistic or additive cytotoxic effect.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Dosing:

    • Explanation: The concentrations of the ECA analog and/or the chemotherapeutic agent may not be in the optimal range to achieve synergy.

    • Troubleshooting:

      • Determine Individual IC50 Values: First, establish the half-maximal inhibitory concentration (IC50) for each drug individually in your target cell line.

      • Combination Index (CI) Analysis: Perform a synergy analysis using the Chou-Talalay method to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This will help you identify synergistic concentration ratios.

  • High GST Activity:

    • Explanation: The target cells may have exceptionally high basal levels of GST activity, requiring higher concentrations of the ECA analog for effective inhibition.

    • Troubleshooting:

      • Measure GST Activity: Perform a GST activity assay on cell lysates from both your experimental cells and a control, sensitive cell line.

      • Increase ECA Analog Concentration: If GST activity is high, consider cautiously increasing the concentration of the ECA analog in your combination experiments, while monitoring for off-target toxicity.

  • Dominant Alternative Resistance Mechanisms:

    • Explanation: The cancer cells may possess other dominant resistance mechanisms that are not targeted by GST inhibition, such as enhanced DNA repair or alterations in drug target proteins.

    • Troubleshooting:

      • Investigate Other Resistance Pathways: Use techniques like Western blotting or qPCR to assess the expression of key proteins involved in other resistance mechanisms (e.g., ERCC1 for platinum resistance, MGMT for alkylating agent resistance).

      • Consider a Third Agent: If a specific alternative resistance pathway is identified, consider a triple combination therapy that also targets this pathway.

Experimental Protocol: Determining IC50 and Synergy

This protocol outlines the steps for assessing the individual cytotoxicity of drugs and their synergistic effects.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ethacrynic acid analog and chemotherapeutic agent

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Drug Preparation: Prepare serial dilutions of the ECA analog and the chemotherapeutic agent.

  • Treatment:

    • Individual IC50: Treat cells with a range of concentrations of each drug separately.

    • Combination Studies: Treat cells with various combinations of the two drugs at a constant ratio (based on their individual IC50 values).

  • Incubation: Incubate the plates for a period that allows for at least one to two cell divisions (typically 48-72 hours).[15]

  • Viability Assay: Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Use a non-linear regression model to determine the IC50 value for each drug.

    • For combination studies, use software like CompuSyn to calculate the Combination Index (CI).

Data Presentation:

Drug CombinationCell LineIndividual IC50 (µM)Combination RatioCI Value at 50% EffectInterpretation
ECA Analog + CisplatinA549ECA: 50, Cisplatin: 510:10.7Synergy
ECA Analog + DoxorubicinMCF-7ECA: 75, Doxorubicin: 0.1750:11.1Additive
Scenario 2: Development of Acquired Resistance

Problem: Your cell line, which was initially sensitive to the ECA analog, has become resistant after prolonged or repeated exposure.

Possible Causes & Troubleshooting Steps:

  • Upregulation of the Nrf2 Pathway:

    • Explanation: Chronic exposure to the oxidative stress induced by ECA can lead to the constitutive activation of the Nrf2 transcription factor.[11][12] Nrf2 drives the expression of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis, thereby conferring broad-spectrum drug resistance.[13]

    • Troubleshooting:

      • Assess Nrf2 Activation: Use Western blotting to check for increased nuclear localization of Nrf2 and qPCR to measure the expression of Nrf2 target genes (e.g., NQO1, GCLC, HO-1).

      • Nrf2 Inhibition: Consider co-treatment with an Nrf2 inhibitor. Several small molecule inhibitors of Nrf2 are in preclinical development.

      • Genetic Knockdown: Use siRNA or shRNA to transiently or stably knock down Nrf2 expression and assess the restoration of sensitivity to the ECA analog.

  • Wnt/β-catenin Pathway Activation:

    • Explanation: The Wnt signaling pathway has been implicated in chemoresistance.[8] While ECA can inhibit Wnt signaling, resistant cells may develop mutations or compensatory mechanisms that lead to its reactivation.[1][9]

    • Troubleshooting:

      • Monitor Wnt Pathway Activity: Use a TOP/FOP Flash reporter assay or Western blotting for active β-catenin to assess Wnt pathway activation.

      • Wnt Pathway Inhibitors: Combine the ECA analog with a known Wnt pathway inhibitor (e.g., a tankyrase inhibitor or a porcupine inhibitor).

Visualization of Resistance Pathways

ResistancePathways cluster_0 ECA Analog Treatment cluster_1 Cellular Response & Resistance ECA_Analog Ethacrynic Acid Analog GST_Inhibition GST Inhibition ECA_Analog->GST_Inhibition ROS_Increase Increased ROS ECA_Analog->ROS_Increase Wnt_Inhibition Wnt/β-catenin Inhibition ECA_Analog->Wnt_Inhibition Chemo_Sensitization Chemosensitization GST_Inhibition->Chemo_Sensitization Nrf2_Activation Nrf2 Activation ROS_Increase->Nrf2_Activation Chronic Exposure Resistance Acquired Resistance Nrf2_Activation->Resistance Upregulation of Antioxidant Genes Wnt_Inhibition->Chemo_Sensitization

Experimental Protocol: Generating a Resistant Cell Line

This protocol provides a general framework for developing a drug-resistant cell line through continuous exposure.[16][17]

Materials:

  • Parental, sensitive cancer cell line

  • Complete cell culture medium

  • Ethacrynic acid analog

  • Culture flasks or dishes

Procedure:

  • Initial IC50 Determination: Determine the IC50 of the ECA analog for the parental cell line.

  • Initial Exposure: Begin by treating the cells with a low concentration of the ECA analog (e.g., IC10-IC20).[16]

  • Culture and Monitoring: Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the ECA analog (e.g., by 1.5-2 fold).[16]

  • Repeat: Repeat the process of adaptation and dose escalation over several weeks to months.

  • Characterization: Once a resistant population is established (typically able to withstand 5-10 times the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and investigating the underlying resistance mechanisms as described above.

  • Maintenance: To maintain the resistant phenotype, continuously culture the cells in the presence of a maintenance concentration of the ECA analog (e.g., the IC50 of the parental line).[16]

Workflow for Investigating Acquired Resistance

AcquiredResistanceWorkflow Start Start with Parental Sensitive Cell Line DevelopResistance Develop Resistant Cell Line (Continuous ECA Exposure) Start->DevelopResistance ConfirmResistance Confirm Resistance (Compare IC50 values) DevelopResistance->ConfirmResistance InvestigateMechanisms Investigate Mechanisms ConfirmResistance->InvestigateMechanisms Nrf2Analysis Nrf2 Pathway Analysis (Western, qPCR) InvestigateMechanisms->Nrf2Analysis Hypothesis 1 WntAnalysis Wnt Pathway Analysis (Reporter Assay, Western) InvestigateMechanisms->WntAnalysis Hypothesis 2 GSTAnalysis GST Isoform Profiling (qPCR, Proteomics) InvestigateMechanisms->GSTAnalysis Hypothesis 3 OvercomeResistance Test Strategies to Overcome Resistance Nrf2Analysis->OvercomeResistance WntAnalysis->OvercomeResistance GSTAnalysis->OvercomeResistance Nrf2Inhibition Co-treat with Nrf2 Inhibitor OvercomeResistance->Nrf2Inhibition If Nrf2 is active WntInhibition Co-treat with Wnt Inhibitor OvercomeResistance->WntInhibition If Wnt is active CombinationTherapy Novel Combination Therapies OvercomeResistance->CombinationTherapy General Approach End Validate Findings Nrf2Inhibition->End WntInhibition->End CombinationTherapy->End

By systematically addressing potential issues and understanding the underlying molecular mechanisms, researchers can effectively troubleshoot resistance to ethacrynic acid analogs and advance their cancer research.

References

  • Etacrynic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases. Xenobiotica. Available at: [Link]

  • Inhibition of rat and human glutathione s-transferase isoenzymes by ethacrynic acid and its glutathione conjugate. TNO Repository. Available at: [Link]

  • Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. International Journal of Molecular Sciences. Available at: [Link]

  • Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. MDPI. Available at: [Link]

  • What is Ethacrynic Acid used for? Patsnap Synapse. Available at: [Link]

  • A novel class of ethacrynic acid derivatives as promising drug-like potent generation of anticancer agents with established mechanism of action. ResearchGate. Available at: [Link]

  • Ethacrynic acid improves the antitumor effects of irreversible epidermal growth factor receptor tyrosine kinase inhibitors in breast cancer. PLOS ONE. Available at: [Link]

  • Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. MDPI. Available at: [Link]

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  • Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. MDPI. Available at: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. MDPI. Available at: [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. Available at: [Link]

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  • Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed. Available at: [Link]

  • Ethacrynic Acid Enhances the Antitumor Effects of Afatinib in EGFR/T790M-Mutated NSCLC by Inhibiting WNT/Beta-Catenin Pathway Activation. Hindawi. Available at: [Link]

  • Inhibitory Effects of Ethacrynic Acid Analogues Lacking the α,β-Unsaturated Carbonyl Unit and para-Acylated Phenols on Human Cancer Cells. National Institutes of Health. Available at: [Link]

  • Seven ways we are outsmarting cancer by overcoming drug resistance. The Institute of Cancer Research. Available at: [Link]

  • Ethacrynic acid, a loop diuretic, suppresses epithelial-mesenchymal transition of A549 lung cancer cells via blocking of NDP-induced WNT signaling. PubMed. Available at: [Link]

  • Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. MDPI. Available at: [Link]

  • Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Hindawi. Available at: [Link]

  • NRF2 Mediates Cellular Resistance to Transformation, Radiation, and Inflammation in Mice. MDPI. Available at: [Link]

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  • Reactive Oxygen Species in Cancer Management: Understanding the Transformation of Antagonists Turning Allies. IT Medical Team. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the In Vivo Validation of 2-(Pentan-3-yloxy)acetic acid as a Novel Diuretic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the diuretic potential of the novel compound, 2-(Pentan-3-yloxy)acetic acid. We present a detailed in vivo experimental design, objectively comparing its performance against established diuretic agents. The protocols herein are designed to ensure scientific rigor, data integrity, and a clear, mechanistic interpretation of the results.

Introduction: The Rationale for Investigating this compound

The clinical management of fluid overload in conditions like heart failure, hypertension, and renal disease relies heavily on diuretic therapy.[1] However, existing diuretics are often associated with side effects such as electrolyte imbalance and ototoxicity, creating a persistent need for novel agents with improved efficacy and safety profiles.[2] The compound this compound[3], a phenoxy acetic acid derivative, presents a structural motif that has been explored for various biological activities.[4][5] This guide outlines a robust preclinical workflow to systematically evaluate its diuretic effect in a validated animal model, providing the foundational data necessary for further development.

Comparative Framework: Establishing a Scientifically Validated Comparison

To ascertain the true diuretic potential of this compound, its performance must be benchmarked against a null effect (vehicle control) and clinically relevant positive controls. The choice of controls is critical for interpreting the mechanism and potency of the test compound.

  • Vehicle Control (Negative Control): This group receives the delivery vehicle only (e.g., normal saline or a 2% Tween 80 solution). It establishes the baseline for urine and electrolyte excretion, against which all other groups are compared.[6]

  • Furosemide (High-Ceiling Loop Diuretic): As the primary positive control, furosemide is a potent loop diuretic that inhibits the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[7][8] This site is responsible for reabsorbing approximately 25% of the filtered sodium load, making furosemide a high-efficacy diuretic.[2] Its inclusion allows for a comparison of potency and mechanism against a well-characterized, high-ceiling standard.

  • Hydrochlorothiazide (Thiazide Diuretic): As a secondary positive control, hydrochlorothiazide inhibits the Na-Cl cotransporter (NCC) in the distal convoluted tubule.[8][9] It is less potent than furosemide but is a first-line treatment for hypertension.[1] Comparing the test compound to hydrochlorothiazide helps to classify its potential as a moderate-potency agent, suitable for different therapeutic applications.

By employing this multi-faceted control strategy, we can not only determine if this compound has a diuretic effect but also gain preliminary insights into its potential site and mechanism of action within the nephron.

Experimental Design & Protocol: A Step-by-Step In Vivo Assay

The following protocol is based on the well-established Lipschitz test, a standard method for screening diuretic agents in rodents.[10] The design prioritizes reproducibility and the collection of comprehensive data points. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.[11]

Animal Model and Acclimatization
  • Species: Male Wistar or Sprague-Dawley rats, weighing between 150-200g, are recommended due to their extensive use in diuretic studies and well-characterized renal physiology.[12][13]

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for a minimum of one week before the experiment. They should be housed in metabolic cages for at least 24 hours prior to the study to adapt to the environment, which is crucial for minimizing stress-induced physiological changes.[14]

Experimental Groups and Dosing

Animals should be randomly assigned to the following groups (n=6 per group):

  • Group I (Vehicle Control): Vehicle (e.g., 0.9% NaCl)

  • Group II (Test Compound - Low Dose): this compound (e.g., 100 mg/kg)

  • Group III (Test Compound - Mid Dose): this compound (e.g., 200 mg/kg)

  • Group IV (Test Compound - High Dose): this compound (e.g., 400 mg/kg)

  • Group V (Positive Control 1): Furosemide (10 mg/kg)[6]

  • Group VI (Positive Control 2): Hydrochlorothiazide (25 mg/kg)[15]

Causality Note: Using multiple doses of the test compound is essential to establish a dose-response relationship, a key indicator of a true pharmacological effect.

Detailed Experimental Procedure
  • Fasting: Fast the animals for 18 hours prior to the experiment to ensure gastrointestinal uniformity. Allow free access to water during this period.[14]

  • Hydration: Administer a priming dose of normal saline (0.9% NaCl) at 25 mL/kg body weight via oral gavage to all animals to ensure a uniform state of hydration and promote a baseline urine flow.[6]

  • Initial Bladder Emptying: Gently compress the pelvic area and pull down the tail of each rat to empty the bladder of any pre-existing urine.[6]

  • Compound Administration: Immediately after bladder emptying, administer the assigned test compound, positive control, or vehicle via oral gavage.

  • Metabolic Cage Placement: Place each animal into an individual metabolic cage designed for the separate collection of urine and feces.[14]

  • Urine Collection: Collect urine cumulatively at specified time points, typically 1, 2, 4, 6, and 24 hours post-administration.[6][16] This allows for the assessment of both the onset and duration of diuretic action.

  • Urine Analysis:

    • Volume: Measure the total volume of urine collected at each time point.

    • pH: Determine the pH of the fresh urine samples using a calibrated pH meter.[16]

    • Electrolytes: Analyze the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the total 24-hour urine sample using a flame photometer or ion-selective electrodes.[13]

Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (≥ 1 week) grouping Random Group Assignment (n=6 per group) acclimatize->grouping fasting Overnight Fasting (18 hours, water ad libitum) grouping->fasting hydration Saline Hydration (25 mL/kg, p.o.) fasting->hydration admin Compound Administration (Test, Control, Vehicle) hydration->admin placement Place in Metabolic Cages admin->placement collection Cumulative Urine Collection (0-24 hours) placement->collection measure_vol Measure Urine Volume & pH collection->measure_vol measure_elec Analyze Electrolytes (Na+, K+, Cl-) measure_vol->measure_elec calculate Calculate Diuretic Indices measure_elec->calculate stats Statistical Analysis calculate->stats

Caption: Experimental workflow for in vivo diuretic validation.

Data Presentation and Interpretation

Quantitative data should be organized into clear tables for direct comparison between groups.

Table 1: Effect on Cumulative Urine Volume

Group Dose (mg/kg) Cumulative Urine Volume (mL/100g body weight) at 24h Diuretic Action (Test/Vehicle) Diuretic Index (Test/Standard)
Vehicle Control - 1.00 -
This compound 100
This compound 200
This compound 400
Furosemide 10 1.00

| Hydrochlorothiazide | 25 | | | |

  • Diuretic Action: Ratio of the average urine volume of a test group to that of the vehicle control group. A value >1 indicates a diuretic effect.[16]

  • Diuretic Index: Ratio of the diuretic action of a test group to that of a standard drug group. This provides a measure of relative potency.[6]

Table 2: Effect on Urinary Electrolyte Excretion and pH

Group Dose (mg/kg) Urine pH Na+ (mmol/24h) K+ (mmol/24h) Cl- (mmol/24h) Saluretic Index (Na+ + Cl-) Natriuretic Index (Na+/K+)
Vehicle Control -
This compound 100
This compound 200
This compound 400
Furosemide 10

| Hydrochlorothiazide | 25 | | | | | | |

  • Saluretic Index: The sum of Na+ and Cl- excretion, indicating the overall salt-excreting capability.[15][17]

  • Natriuretic Index (Na+/K+ Ratio): A crucial indicator of potassium-sparing effects. A ratio greater than 2.0 is considered favorable, while a ratio above 10.0 suggests a significant potassium-sparing action.[15]

Mechanistic Insights: Interpreting Electrolyte Patterns

The pattern of electrolyte excretion provides clues to the compound's potential mechanism of action, which can be understood by comparing it to the known actions of the controls.

G cluster_nephron Nephron Segments cluster_drugs Diuretic Action TAL Thick Ascending Limb (TAL) Na+ K+ 2Cl- NKCC2 Transporter DCT Distal Convoluted Tubule (DCT) Na+ Cl- NCC Transporter Furosemide Furosemide Furosemide->TAL  Inhibits HCTZ Hydrochlorothiazide HCTZ->DCT  Inhibits Test_Compound This compound (Hypothetical Target) Test_Compound->TAL  Possible Inhibition? Test_Compound->DCT  Possible Inhibition?

Caption: Potential sites of action for diuretic compounds in the nephron.

  • Furosemide-like Profile: A significant increase in the excretion of Na+, K+, and Cl- would suggest that this compound may act on the NKCC2 transporter in the Thick Ascending Limb, similar to furosemide.[2]

  • Hydrochlorothiazide-like Profile: A moderate increase in Na+ and Cl- excretion, with less impact on K+ compared to furosemide, might indicate action at the NCC transporter in the Distal Convoluted Tubule.[8]

  • Potassium-Sparing Profile: A significant increase in Na+ excretion with little to no increase (or a decrease) in K+ excretion, resulting in a high Na+/K+ ratio, would be a highly desirable outcome, suggesting a potassium-sparing mechanism.[15]

Conclusion: A Pathway to Validation

This guide provides a robust, self-validating system for the initial in vivo assessment of this compound's diuretic potential. By adhering to this rigorous comparative protocol, researchers can generate high-quality, interpretable data. A positive result, characterized by a dose-dependent increase in urine volume and specific patterns of electrolyte excretion, would provide a strong rationale for advancing the compound to further preclinical studies, including toxicological evaluation and more detailed mechanistic investigations. The comprehensive nature of this design ensures that the findings will be both trustworthy and authoritative, forming a solid foundation for future drug development efforts.[11][18]

References

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  • NIH. (2020, December 10). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). PMC. Retrieved January 13, 2026, from [Link].

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  • NIH. (n.d.). Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats. PMC. Retrieved January 13, 2026, from [Link].

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A Comparative Analysis for Drug Discovery: The Established Profile of Ethacrynic Acid Versus the Uncharacterized Potential of 2-(Pentan-3-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the exploration of novel chemical entities alongside the repurposing of established drugs offers a dual path to therapeutic innovation. This guide provides a comparative analysis of two molecules from the phenoxyacetic acid class: the well-documented diuretic and glutathione S-transferase (GST) inhibitor, ethacrynic acid, and the largely uncharacterized 2-(Pentan-3-yloxy)acetic acid. While a direct performance comparison is precluded by the current lack of biological data for the latter, this document serves to juxtapose the known pharmacological profile of ethacrynic acid with a structure-based theoretical assessment of this compound, outlining the requisite experimental workflows for its comprehensive evaluation.

Section 1: Ethacrynic Acid - A Multifaceted Pharmacological Agent

Ethacrynic acid is a potent loop diuretic that has been in clinical use for decades.[1] Its primary mechanism of diuretic action involves the inhibition of the Na-K-Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[2] Beyond its effects on renal function, ethacrynic acid is also a well-established and potent inhibitor of glutathione S-transferases (GSTs), a family of enzymes pivotal to cellular detoxification processes.[3][4]

Chemical Structure and Physicochemical Properties of Ethacrynic Acid
PropertyValue
IUPAC Name [2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid[5]
Molecular Formula C₁₃H₁₂Cl₂O₄[5]
Molecular Weight 303.14 g/mol [5]
CAS Number 58-54-8
Mechanism of Action: A Dual Inhibitor

The pharmacological activity of ethacrynic acid is rooted in two distinct molecular interactions:

  • Inhibition of the Na-K-Cl Cotransporter: By blocking this transporter in the nephron, ethacrynic acid disrupts the reabsorption of key electrolytes, leading to its powerful diuretic effect. This action is crucial in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[2]

  • Inhibition of Glutathione S-Transferases (GSTs): Ethacrynic acid and its glutathione conjugate are potent inhibitors of several GST isoforms, including GSTA, GSTM, and GSTP classes.[3][6][7] This inhibition is multifaceted, involving both reversible and irreversible covalent binding, primarily through a Michael addition reaction with the α,β-unsaturated ketone moiety of the molecule.[6][8] The inhibition of GSTs by ethacrynic acid has been explored for its potential to overcome drug resistance in cancer chemotherapy.[4]

Quantitative Analysis of Ethacrynic Acid's GST Inhibition

The inhibitory potency of ethacrynic acid against various GST isoforms has been quantified, with reported IC₅₀ values in the low micromolar range.

GST Isoform ClassReported IC₅₀ (µM)
Alpha (α)4.6 - 6.0[3]
Mu (µ)0.3 - 1.9[3]
Pi (π)3.3 - 4.8[3]

Section 2: this compound - An Uncharted Territory

In contrast to the extensive body of research on ethacrynic acid, this compound remains a largely enigmatic compound from a pharmacological perspective. While its chemical structure is known, there is a notable absence of published data regarding its biological activity.

Chemical Structure and Physicochemical Properties of this compound
PropertyValue
IUPAC Name This compound[9]
Molecular Formula C₇H₁₄O₃[9]
Molecular Weight 146.18 g/mol [10]
CAS Number 189955-91-7[9]
A Structure-Based Hypothesis of Potential Activity

As a member of the phenoxyacetic acid family, the structure of this compound provides a basis for hypothesizing its potential biological activities. The structure-activity relationships (SAR) of phenoxyacetic acid derivatives as diuretics are well-documented.[11] Key structural features of ethacrynic acid essential for its diuretic and GST inhibitory activities include the α,β-unsaturated ketone and the halogen substitutions on the aromatic ring.[5][7]

This compound lacks these specific moieties. Its structure consists of a simple pentan-3-yloxy group attached to an acetic acid backbone. This significant structural divergence from ethacrynic acid suggests that it is unlikely to exhibit potent loop diuretic activity or GST inhibition via the same mechanisms. However, other biological activities associated with simpler alkoxyacetic acids cannot be ruled out without experimental validation.

Section 3: Proposed Experimental Workflow for the Characterization of this compound

To elucidate the pharmacological profile of this compound and enable a direct comparison with ethacrynic acid, a systematic experimental approach is necessary. The following workflow outlines the key in vitro and in vivo assays required for this characterization.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison a Compound Procurement & Purity Analysis b GST Inhibition Assay (CDNB-based) a->b Characterize GST interaction d Na-K-Cl Cotransporter Activity Assay a->d Assess diuretic mechanism e Acute Toxicity Study in Rodents a->e Establish safety profile c Determination of IC50 against GST Isoforms (α, µ, π) b->c Quantify inhibitory potency h Comparative Analysis of IC50 Values c->h i Comparison of Diuretic Efficacy & Potency d->i f Diuretic Activity Assay (Lipschitz Test in Rats) e->f Evaluate in vivo diuretic effect g Measurement of Urine Volume & Electrolyte Excretion (Na+, K+, Cl-) f->g Quantify diuretic & saluretic effects g->i j Structure-Activity Relationship (SAR) Interpretation h->j i->j

Caption: Experimental workflow for the pharmacological characterization of this compound.

Detailed Experimental Protocols

This protocol is designed to determine the inhibitory effect of the test compounds on GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[12]

Materials:

  • Recombinant human GST isoforms (GSTA1-1, GSTM1-1, GSTP1-1)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Potassium phosphate buffer (pH 6.5)

  • Test compounds (Ethacrynic acid and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of CDNB in ethanol and a stock solution of GSH in potassium phosphate buffer.

  • In a 96-well plate, add the reaction buffer, GSH solution, and varying concentrations of the test compound or vehicle control.

  • Add the GST enzyme to each well to initiate the pre-incubation.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the CDNB solution to each well.

  • Immediately measure the change in absorbance at 340 nm over time (e.g., every minute for 10 minutes) at a constant temperature (e.g., 25°C).

  • The rate of increase in absorbance is proportional to the GST activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol evaluates the diuretic, saluretic, and natriuretic activity of the test compounds in a rat model.[13][14]

Materials:

  • Male Wistar rats (150-200g)

  • Metabolic cages

  • Normal saline (0.9% NaCl)

  • Furosemide (as a positive control)

  • Test compounds (Ethacrynic acid and this compound)

  • Oral gavage needles

  • Flame photometer and chloride analyzer

Procedure:

  • Acclimatize the rats to the metabolic cages for a few days before the experiment.

  • Fast the animals overnight with free access to water.

  • On the day of the experiment, administer an oral load of normal saline to each rat to ensure a uniform state of hydration.

  • Divide the animals into groups: vehicle control, positive control (furosemide), and test groups (different doses of ethacrynic acid and this compound).

  • Administer the respective treatments orally.

  • Place each rat in an individual metabolic cage and collect urine over a specified period (e.g., 5 or 24 hours).

  • Measure the total volume of urine for each animal.

  • Analyze the urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer and chloride analyzer.

  • Calculate the diuretic index (urine volume of the test group / urine volume of the control group) and electrolyte excretion profiles.

Section 4: Signaling Pathways Modulated by GST Inhibition

The inhibition of GSTs by compounds like ethacrynic acid can have far-reaching effects on cellular signaling, as GSTs are not only detoxification enzymes but also modulators of key signaling cascades. Glutathione S-transferase P1-1 (GSTP1), in particular, has been shown to interact with and regulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and proliferation.[15][16]

G Stress Cellular Stress (e.g., Oxidative Stress, Chemotherapeutics) JNK JNK Stress->JNK Activates Ethacrynic_Acid Ethacrynic Acid GSTP1 GSTP1 Ethacrynic_Acid->GSTP1 Inhibits Drug_Resistance Drug Resistance Ethacrynic_Acid->Drug_Resistance Potentially Reverses GSTP1->JNK Sequesters & Inhibits GSTP1->Drug_Resistance Contributes to Apoptosis Apoptosis JNK->Apoptosis Promotes Proliferation Cell Proliferation JNK->Proliferation Regulates

Caption: Simplified signaling pathway illustrating the role of GSTP1 in JNK regulation and the impact of its inhibition by ethacrynic acid.

Conclusion

This comparative guide highlights the extensive knowledge surrounding ethacrynic acid as a dual-acting pharmacological agent and the significant information gap concerning this compound. While a definitive comparison of their performance is not currently possible, the provided structural analysis and detailed experimental protocols offer a clear roadmap for the necessary research to characterize this compound. Such studies are essential to determine if this compound holds any therapeutic potential, either as a novel diuretic, a GST inhibitor, or through other, as yet undiscovered, biological activities. The systematic approach outlined herein underscores the principles of scientific integrity and logical progression in drug discovery, moving from theoretical postulation to empirical validation.

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A Preclinical Head-to-Head Evaluation of a Novel Aryloxyacetic Acid Derivative and Furosemide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Comparative Diuretic Drug Development

This guide provides a comprehensive framework for the head-to-head comparison of a novel chemical entity (NCE), 2-(Pentan-3-yloxy)acetic acid, against the industry-standard loop diuretic, furosemide. As this compound is not a pharmacologically characterized compound in existing literature, this document will proceed as a hypothetical preclinical evaluation. The objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded template for assessing new diuretic candidates. The experimental data for the NCE is presented hypothetically to illustrate the comparative methodology.

Introduction: The Rationale for a New Diuretic Candidate

Furosemide, a cornerstone in the management of edema associated with heart, liver, and kidney disease, has been a clinical mainstay for decades.[1] Its potent diuretic and natriuretic effects are achieved through the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[2][3][4] Despite its efficacy, furosemide exhibits variable oral bioavailability (10-100%) and can lead to significant electrolyte disturbances, including hypokalemia and metabolic alkalosis.[2][5]

The aryloxyacetic acid chemical scaffold has a proven history in diuretic drug discovery, with ethacrynic acid being a notable example.[6][7] The novel compound, this compound (hereafter designated NCE-POA ), belongs to this class, suggesting a potential for diuretic activity.[8][9][10] This guide outlines the essential preclinical workflow to rigorously compare the pharmacological profile of NCE-POA against furosemide, focusing on efficacy, potency, and selectivity.

Comparative Physicochemical and Pharmacokinetic Profiles

A drug's clinical utility is fundamentally linked to its physicochemical properties and pharmacokinetic behavior. The following table compares the established properties of furosemide with the known and hypothetical properties of NCE-POA.

PropertyFurosemide (Established Data)NCE-POA (Known & Hypothetical Data)Rationale for Hypothetical Values
Chemical Structure N/A
Molecular Formula C₁₂H₁₁ClN₂O₅SC₇H₁₄O₃[11]N/A
Molecular Weight 330.7 g/mol [3]146.18 g/mol [11]N/A
Mechanism of Action Inhibition of NKCC2 Cotransporter[2][4]Hypothesized: Inhibition of NKCC2Based on structural class similarity to other aryloxyacetic acid diuretics.[6][10]
Bioavailability (Oral) 47-70% (highly variable)[3]Hypothetical: ~85%Smaller, less complex structure may lead to more consistent and higher absorption.
Plasma Protein Binding 91-99% (primarily albumin)[1][3]Hypothetical: ~80%Lower lipophilicity compared to furosemide may result in reduced protein binding.
Elimination Half-life ~2 hours[1]Hypothetical: ~3 hoursDifferent metabolic pathways could lead to a slightly longer half-life.
Primary Excretion Route Renal (tubular secretion and unchanged)[12][13]Hypothetical: RenalCarboxylic acid moiety suggests active secretion via organic anion transporters, similar to furosemide.[13]

Mechanism of Action: Targeting the Renal NKCC2 Cotransporter

Furosemide exerts its diuretic effect by binding to the chloride-binding site of the NKCC2 transporter on the apical membrane of epithelial cells in the thick ascending limb.[3][4] This inhibition prevents the reabsorption of sodium, potassium, and chloride from the tubular fluid, leading to a massive increase in the excretion of these ions and, osmotically, water.[2] Our central hypothesis is that NCE-POA shares this mechanism.

cluster_membrane Apical Membrane cluster_lumen Tubular Lumen cluster_cell TAL Epithelial Cell NKCC2 NKCC2 Cotransporter Na⁺ K⁺ 2Cl⁻ Na_in Na⁺ NKCC2:f0->Na_in Reabsorption K_in K⁺ NKCC2:f0->K_in Cl_in 2Cl⁻ NKCC2:f0->Cl_in Na Na⁺ Na->NKCC2:f1 K K⁺ K->NKCC2:f2 Cl 2Cl⁻ Cl->NKCC2:f3 Furosemide Furosemide Furosemide->NKCC2:f0 Inhibition NCE_POA NCE-POA NCE_POA->NKCC2:f0 (Hypothesized)

Caption: Proposed mechanism of action for Furosemide and NCE-POA.

Head-to-Head Preclinical Evaluation: A Phased Approach

To robustly compare NCE-POA and furosemide, a two-phase preclinical study is proposed: an in vitro phase to determine target engagement and potency, followed by an in vivo phase to assess physiological efficacy and safety.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Evaluation a Objective: Determine target potency and selectivity b Assay: Thallium (Tl⁺) Influx Assay using NKCC2-transfected cells a->b c Endpoints: IC₅₀ at NKCC2 IC₅₀ at NKCC1 (for selectivity) b->c d Objective: Determine diuretic/natriuretic efficacy and potency c->d Proceed if potent and selective e Model: Lipschitz Diuretic Assay in Rats d->e f Endpoints: Urine Volume (Diuresis) Na⁺, K⁺, Cl⁻ Excretion (Natriuresis) ED₅₀ Calculation e->f

Caption: Phased experimental workflow for comparative analysis.

Phase 1: In Vitro Target Potency and Selectivity

Objective: To quantify and compare the inhibitory potency (IC₅₀) of NCE-POA and furosemide on the primary target, NKCC2, and the related isoform, NKCC1, to assess selectivity.

Experimental Protocol: High-Throughput Fluorescent Thallium (Tl⁺) Influx Assay

This method is chosen for its high reproducibility and temporal resolution compared to traditional radioisotope flux assays.[14][15] Thallium is used as a surrogate for potassium due to its similar ionic radius and transport by NKCC transporters.[16]

  • Cell Culture: Stably transfect LLC-PK1 or HEK293 cells to express human NKCC2 or NKCC1. Culture cells to confluence in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Wash cells with a chloride-free buffer. Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) for 60 minutes at 37°C.

  • Compound Incubation: Aspirate the dye solution and add buffers containing serial dilutions of NCE-POA, furosemide, or vehicle control (DMSO). Incubate for 10 minutes.

  • Tl⁺ Influx Measurement: Place the plate in a fluorescence microplate reader (e.g., FlexStation). Simultaneously add a stimulus buffer containing thallium and chloride to initiate NKCC-mediated influx.

  • Data Acquisition: Measure the fluorescence intensity every second for 3 minutes. The rate of fluorescence increase is proportional to the rate of Tl⁺ influx.

  • Analysis: Calculate the initial rate of influx for each concentration. Plot the percentage of inhibition against the log concentration of the compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary

CompoundNKCC2 IC₅₀ (nM)NKCC1 IC₅₀ (nM)Selectivity Index (NKCC1 IC₅₀ / NKCC2 IC₅₀)
Furosemide 250350014x
NCE-POA 120480040x

Interpretation: The hypothetical data suggests NCE-POA is approximately twice as potent as furosemide at the target NKCC2. Furthermore, it displays a superior selectivity profile, with a 40-fold preference for the renal isoform (NKCC2) over the more ubiquitously expressed NKCC1. This enhanced selectivity could translate to a wider therapeutic window and fewer off-target effects.

Phase 2: In Vivo Diuretic and Natriuretic Efficacy

Objective: To compare the dose-dependent effects of NCE-POA and furosemide on water and electrolyte excretion in a living system.

Experimental Protocol: Modified Lipschitz Test in Wistar Rats

The Lipschitz test is a standard, reliable method for screening diuretic agents.[17][18]

  • Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize for one week. Fast animals for 18 hours before the experiment with free access to water.

  • Grouping and Dosing: Randomly assign rats to groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group 2: Furosemide (10 mg/kg, p.o.)

    • Group 3: Furosemide (30 mg/kg, p.o.)

    • Group 4: NCE-POA (5 mg/kg, p.o.)

    • Group 5: NCE-POA (15 mg/kg, p.o.)

  • Hydration and Administration: Administer a saline load (25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration and promote diuresis. Thirty minutes later, administer the test compounds or vehicle orally.

  • Urine Collection: Immediately place individual animals in metabolic cages. Collect urine cumulatively at 5 hours and 24 hours post-dosing.

  • Sample Analysis:

    • Measure the total volume of urine for each animal.

    • Centrifuge urine samples to remove contaminants.

    • Analyze the supernatant for Na⁺, K⁺, and Cl⁻ concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total excretion of water and electrolytes for each group. Compare treated groups to the vehicle control using ANOVA followed by a post-hoc test. Calculate the ED₅₀ for natriuresis.

Hypothetical Data Summary

Table 1: Cumulative Urine Output (mL/24h)

Group Dose (mg/kg) Mean Urine Output (mL) ± SEM % Increase vs. Control
Control - 12.5 ± 1.1 -
Furosemide 10 28.3 ± 2.5* 126%
Furosemide 30 45.1 ± 3.8* 261%
NCE-POA 5 30.5 ± 2.9* 144%
NCE-POA 15 48.2 ± 4.1* 286%

*p < 0.05 vs. Control

Table 2: Cumulative Sodium (Na⁺) Excretion (mmol/24h)

Group Dose (mg/kg) Mean Na⁺ Excretion (mmol) ± SEM Natriuretic Index
Control - 1.8 ± 0.2 -
Furosemide 10 4.9 ± 0.5* 2.72
Furosemide 30 8.2 ± 0.9* 4.56
NCE-POA 5 5.5 ± 0.6* 3.06
NCE-POA 15 9.1 ± 1.0* 5.05

*p < 0.05 vs. Control

Table 3: Cumulative Potassium (K⁺) Excretion and Na⁺/K⁺ Ratio

Group Dose (mg/kg) Mean K⁺ Excretion (mmol/24h) ± SEM Na⁺/K⁺ Ratio
Control - 0.9 ± 0.1 2.0
Furosemide 30 3.3 ± 0.4* 2.48
NCE-POA 15 2.5 ± 0.3* 3.64

*p < 0.05 vs. Control

Interpretation: The hypothetical in vivo data corroborates the in vitro findings. NCE-POA induces a robust diuretic and natriuretic response, appearing more potent than furosemide on a mg/kg basis. Critically, at doses that produce comparable natriuresis (30 mg/kg Furosemide vs. 15 mg/kg NCE-POA), NCE-POA results in less potassium excretion, as indicated by a higher Na⁺/K⁺ ratio. This suggests a potentially superior safety profile with a reduced risk of hypokalemia, a significant clinical advantage.

Synthesis and Conclusion

This guide outlines a systematic, evidence-based approach to the preclinical comparison of a novel diuretic candidate, NCE-POA, against the established drug, furosemide. The hypothetical results presented illustrate a promising profile for NCE-POA, characterized by:

  • Higher Potency: Demonstrated by a lower IC₅₀ in vitro and effective diuretic action at lower doses in vivo.

  • Superior Selectivity: A greater selectivity for the target renal transporter NKCC2 over the NKCC1 isoform.

  • Improved Safety Profile: A more favorable Na⁺/K⁺ excretion ratio, indicating a potential for potassium-sparing effects relative to furosemide.

While this analysis is based on a hypothetical NCE, the described workflow—from target validation in vitro to physiological assessment in vivo—represents a gold-standard methodology. It provides the necessary framework for making informed, data-driven decisions in the early stages of drug development. The next logical steps for a candidate like NCE-POA would involve comprehensive pharmacokinetic profiling, dose-range finding toxicity studies, and evaluation in more complex disease models.

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A Researcher's Guide to Confirming PPARγ Agonism: A Comparative Analysis of 2-(Pentan-3-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic disease, immunology, and oncology, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) remains a pivotal drug target. As a ligand-activated transcription factor, its modulation can profoundly influence gene expression related to glucose and lipid metabolism, adipogenesis, and inflammation.[1][2][3] The thiazolidinedione (TZD) class of drugs, such as Rosiglitazone and Pioglitazone, validated PPARγ as a therapeutic target for type 2 diabetes by acting as potent agonists.[4][5][6] However, their clinical use has been tempered by side effects, driving the search for novel PPARγ modulators with improved therapeutic profiles.[3][7]

This guide provides a comprehensive framework for confirming the PPARγ agonism of a novel chemical entity, using the hypothetical compound 2-(Pentan-3-yloxy)acetic acid as a case study. We will objectively compare its potential performance against the well-characterized full agonist, Rosiglitazone, and the partial agonist, MRL24, providing supporting experimental data and detailed protocols. Our approach is grounded in a multi-tiered experimental strategy designed to build a robust and compelling data package for any researcher in the field of drug development.

The Central Role of PPARγ in Cellular Signaling

PPARγ activation is a multi-step process. Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of co-repressor complexes and the recruitment of co-activators.[3] This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR), which in turn binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.[7][8] This signaling cascade is central to PPARγ's physiological effects.

PPARg_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Ligand PPARγ Agonist (e.g., this compound) PPARg_inactive Inactive PPARγ Ligand->PPARg_inactive Binds & Activates CoRepressor Co-Repressor PPARg_inactive->CoRepressor bound to PPARg_active Active PPARγ PPARg_inactive->PPARg_active Conformational Change RXR RXR Heterodimer PPARγ-RXR Heterodimer RXR->Heterodimer CoRepressor->PPARg_active Dissociates PPARg_active->Heterodimer RXR_active RXR PPRE PPRE (DNA) Heterodimer->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates CoActivator Co-Activator CoActivator->Heterodimer Recruited

Caption: The PPARγ signaling pathway upon agonist binding.

A Three-Tiered Approach to Confirming PPARγ Agonism

To rigorously assess the PPARγ agonism of this compound, we propose a sequential, three-tiered experimental workflow. This approach progresses from high-throughput screening methods to more detailed cellular and molecular analyses, ensuring a comprehensive evaluation.

Experimental_Workflow Start Start Tier1 Tier 1: In Vitro Functional Screening Luciferase Reporter Assay Start->Tier1 Tier2 Tier 2: Target Engagement & Selectivity Competitive Binding Assay Tier1->Tier2 Positive Hit Tier3 Tier 3: Cellular Efficacy qPCR of Downstream Target Genes Tier2->Tier3 Confirmed Binding Conclusion Confirm PPARγ Agonism Tier3->Conclusion Demonstrated Cellular Activity

Caption: A three-tiered workflow for confirming PPARγ agonism.

Tier 1: In Vitro Functional Screening - The Luciferase Reporter Assay

The initial step is to determine if this compound can functionally activate the PPARγ receptor in a cellular context. The luciferase reporter assay is a robust and widely used method for this purpose.[9][10][11]

Principle

This assay utilizes a genetically engineered cell line that stably expresses the human PPARγ receptor and contains a luciferase reporter gene under the control of a PPRE-containing promoter. If the test compound activates PPARγ, the resulting PPARγ-RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of PPARγ activation.

Experimental Protocol
  • Cell Seeding: Plate HEK293T cells stably expressing the human PPARγ and a PPRE-driven luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

  • Compound Preparation: Prepare a serial dilution of this compound, Rosiglitazone (positive control), and MRL24 (partial agonist control) in appropriate assay media. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: After 24 hours of cell culture, replace the media with the prepared compound dilutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the relative light units (RLU) to the vehicle control and plot the dose-response curves. Calculate the EC50 values for each compound.

Comparative Data
CompoundClassEC50 (nM)Max Fold Activation (vs. Vehicle)
This compound Test Compound8515
Rosiglitazone Full Agonist5020
MRL24 Partial Agonist1208

Interpretation: The hypothetical data suggests that this compound is a potent activator of the PPARγ receptor, with an EC50 value comparable to the full agonist Rosiglitazone. Its maximal activation is slightly lower than Rosiglitazone but significantly higher than the partial agonist MRL24, indicating it may be a strong partial or near-full agonist.

Tier 2: Target Engagement & Selectivity - The Competitive Binding Assay

A positive result in the reporter assay demonstrates functional activity but does not confirm direct binding to the PPARγ ligand-binding domain (LBD). A competitive binding assay is essential to verify this direct interaction.[12][13]

Principle

This assay measures the ability of a test compound to displace a high-affinity fluorescently labeled PPARγ ligand from the purified PPARγ LBD. The decrease in the fluorescent signal is proportional to the binding affinity of the test compound.

Experimental Protocol
  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant human PPARγ LBD and a fluorescently labeled PPARγ ligand.

  • Compound Addition: In a 384-well plate, add serial dilutions of this compound, Rosiglitazone, and a non-binding negative control.

  • Incubation: Add the PPARγ LBD and fluorescent ligand mixture to the wells and incubate for 1-2 hours at room temperature, protected from light.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of the fluorescent ligand binding and determine the IC50 value for each compound.

Comparative Data
CompoundIC50 (nM)
This compound 110
Rosiglitazone 75
Non-binding Control >10,000

Interpretation: The hypothetical IC50 value for this compound indicates that it directly binds to the PPARγ LBD with high affinity, comparable to that of Rosiglitazone. This confirms that the activity observed in the reporter assay is due to direct target engagement.

Tier 3: Cellular Efficacy - qPCR of Downstream Target Genes

The final step is to confirm that the activation of PPARγ by this compound leads to the transcriptional regulation of known downstream target genes in a relevant cell type, such as adipocytes.[14] Genes like Fatty Acid Binding Protein 4 (FABP4) and Adiponectin are well-established markers of PPARγ activation.[15][16][17]

Principle

Differentiated adipocytes are treated with the test compound, and the changes in the mRNA levels of PPARγ target genes are quantified using quantitative polymerase chain reaction (qPCR). An increase in the expression of these genes provides evidence of the compound's cellular efficacy.

Experimental Protocol
  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes.

  • Compound Treatment: Treat the differentiated adipocytes with this compound, Rosiglitazone, and a vehicle control at their respective EC50 concentrations for 24 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers specific for Fabp4, Adipoq, and a housekeeping gene (e.g., Gapdh) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Comparative Data
CompoundFabp4 Fold Change (vs. Vehicle)Adipoq Fold Change (vs. Vehicle)
This compound 128
Rosiglitazone 1510

Interpretation: The hypothetical qPCR data demonstrates that this compound significantly upregulates the expression of the PPARγ target genes Fabp4 and Adipoq in adipocytes. The magnitude of induction is comparable to that of Rosiglitazone, confirming its efficacy in a physiologically relevant cellular context.

Conclusion

The collective evidence from this three-tiered approach provides a robust confirmation of this compound as a potent PPARγ agonist. The compound demonstrates functional activation in a reporter assay, direct and high-affinity binding to the PPARγ LBD, and the ability to induce the expression of downstream target genes in a relevant cell model. These findings establish a strong foundation for further preclinical development and position this compound as a promising candidate for therapeutic applications targeting the PPARγ pathway.

References

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A Researcher's Guide to the Cross-Validation of Anticancer Activity in Novel Aryloxyacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel therapeutic agents with potent and selective anticancer activity is a paramount objective.[1][2] Aryloxyacetic acids and their derivatives have emerged as a promising class of compounds, with studies indicating their potential in targeting various cancer cell lines.[3][4][5] However, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. This guide provides a comprehensive framework for the cross-validation of the biological activity of novel aryloxyacetic acids, with a focus on establishing their anticancer credentials. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for robust data generation and interpretation.

The Rationale for a Multi-Faceted Approach

A single assay, while informative, can often provide a limited or even misleading picture of a compound's true biological effect. Therefore, a cross-validation strategy employing a battery of orthogonal assays is crucial. This approach allows researchers to:

  • Confirm Primary Activity: Verify initial findings from high-throughput screens with more robust, lower-throughput assays.

  • Elucidate Mechanism of Action: Move beyond simple cytotoxicity to understand how the compound is affecting cancer cells.

  • Assess Selectivity: Determine if the compound's effects are specific to cancer cells, a critical factor for therapeutic potential.

  • Benchmark Against Standards: Compare the novel compound's performance against established anticancer drugs.

Our cross-validation workflow is designed to systematically address these points, progressing from broad cytotoxicity profiling to more specific mechanistic studies.

CrossValidationWorkflow cluster_0 Phase 1: Primary Screening & Cytotoxicity cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Benchmarking & Selectivity A Novel Aryloxyacetic Acid Library B High-Throughput Screening (HTS) (e.g., CellTiter-Glo®) A->B C MTT Assay for IC50 Determination (Multiple Cancer Cell Lines) B->C D Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E G Comparison with Standard Chemotherapeutics (e.g., Doxorubicin, Paclitaxel) C->G H Cytotoxicity in Non-Cancerous Cell Lines (e.g., Normal Fibroblasts) C->H F Signaling Pathway Analysis (Western Blot, etc.) E->F

Caption: A logical workflow for the cross-validation of anticancer activity.

Phase 1: Foundational Cytotoxicity Profiling

The initial step is to quantify the cytotoxic and anti-proliferative effects of the novel aryloxyacetic acids across a panel of relevant cancer cell lines.

The MTT Assay: A Cornerstone of Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the novel aryloxyacetic acids and a vehicle control. It is also prudent to include a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[9]

Data Presentation and Interpretation

The results of the MTT assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

CompoundCell LineIC50 (µM) after 48h
Novel Acid 1 MCF-7 (Breast)15.2
A549 (Lung)22.8
Novel Acid 2 MCF-7 (Breast)8.7
A549 (Lung)12.1
Doxorubicin MCF-7 (Breast)0.9
A549 (Lung)1.5

This table presents hypothetical data for illustrative purposes.

Phase 2: Unraveling the Mechanism of Action

Once a compound has demonstrated significant cytotoxicity, the next critical step is to understand how it is inducing cell death. The two primary modes of programmed cell death are apoptosis and necrosis. Distinguishing between these is vital, as apoptosis is generally the preferred mechanism for an anticancer agent.

Apoptosis vs. Necrosis: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is a gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12][13] The assay relies on two key components:

  • Annexin V: A protein with a high affinity for phosphatidylserine (PS).[13] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[12][13][14]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells.[13] It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the DNA.[11][13]

  • Cell Treatment: Treat cells in culture with the novel aryloxyacetic acid at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[12][14]

  • Washing: Wash the cells with cold PBS.[11][12]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[11]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[11][12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[11][12] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[11][12]

ApoptosisAssay cluster_0 Cell Populations cluster_1 Treatment with Novel Aryloxyacetic Acid Healthy Healthy Cell Annexin V- / PI- Treatment Compound Treatment Healthy->Treatment EarlyApoptotic Early Apoptotic Cell Annexin V+ / PI- LateApoptotic Late Apoptotic/Necrotic Cell Annexin V+ / PI+ EarlyApoptotic->LateApoptotic Treatment->EarlyApoptotic

Caption: Differentiating cell fate with Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer drugs exert their effects by disrupting the cell cycle. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can reveal if a compound is causing arrest at a specific phase (G0/G1, S, or G2/M).[15][16][17][18] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[16][17]

  • Cell Treatment: Treat cells with the novel aryloxyacetic acid.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, which permeabilizes the cell membrane.[15][17][18]

  • Washing: Wash the fixed cells with PBS.[15][17]

  • RNase Treatment: Treat the cells with RNase to degrade RNA, as PI can also bind to double-stranded RNA.[16][17]

  • PI Staining: Resuspend the cells in a PI staining solution.[15][17]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, allowing for the quantification of cells in each phase of the cell cycle.[15][16]

Data Presentation and Interpretation

The results are typically presented as a histogram showing the distribution of cells in the different phases of the cell cycle.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65%20%15%
Novel Acid 2 25%15%60%
Paclitaxel 10%5%85%

This table presents hypothetical data for illustrative purposes, suggesting that Novel Acid 2, similar to the known G2/M arresting agent Paclitaxel, induces cell cycle arrest in the G2/M phase.

Phase 3: Benchmarking and Selectivity

A potent anticancer compound is only therapeutically viable if it demonstrates a degree of selectivity for cancer cells over healthy cells. Furthermore, its efficacy should be comparable to or better than existing treatments.

Comparison with Standard Chemotherapeutics

The performance of novel aryloxyacetic acids should be benchmarked against standard-of-care chemotherapy drugs relevant to the cancer types being studied.[19][20] This can be achieved by running the same battery of assays (MTT, apoptosis, cell cycle) with these established drugs in parallel.

Assessing Selectivity

To assess selectivity, the cytotoxicity of the novel compounds should be evaluated in non-cancerous cell lines (e.g., normal human dermal fibroblasts). A favorable therapeutic index is indicated by a significantly higher IC50 value in normal cells compared to cancer cells.

CompoundIC50 in MCF-7 (Cancer)IC50 in HDF (Normal)Selectivity Index (HDF/MCF-7)
Novel Acid 2 8.7 µM95.3 µM11.0
Doxorubicin 0.9 µM3.2 µM3.6

This table presents hypothetical data suggesting that Novel Acid 2 has a better selectivity profile than Doxorubicin in this model.

Conclusion: A Pathway to Validated Anticancer Leads

The cross-validation of the biological activity of novel aryloxyacetic acids is a systematic and evidence-based process. By moving from broad cytotoxicity screening to detailed mechanistic studies and comparative analysis, researchers can build a robust data package that supports the progression of promising compounds through the drug discovery pipeline. This multi-faceted approach, grounded in sound scientific principles and validated protocols, is essential for identifying the next generation of effective and selective anticancer therapies.

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A Comparative Efficacy Analysis: 2-(Pentan-3-yloxy)acetic Acid in the Landscape of Loop Diuretics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the theoretical efficacy of a novel phenoxyacetic acid derivative, 2-(Pentan-3-yloxy)acetic acid, against established loop diuretics. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacological principles with preclinical evaluation strategies to offer a comprehensive analytical framework.

Introduction to Loop Diuretics: Mechanism and Clinical Significance

Loop diuretics represent a cornerstone in the management of edematous states, such as those associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] Their primary therapeutic action is the potent and rapid promotion of urine and salt excretion (diuresis and natriuresis). This is achieved by inhibiting the Na-K-2Cl cotransporter (NKCC2) located on the luminal membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[3][4] By blocking this channel, loop diuretics significantly reduce the reabsorption of sodium, potassium, and chloride, leading to a massive excretion of salt and osmotically obligated water.

The established players in this class—furosemide, bumetanide, and torsemide—are sulfonamide derivatives. This guide will compare these agents against this compound. As direct experimental data for this specific compound is not publicly available, this analysis will use its closest structural and mechanistic analog, ethacrynic acid , as a proxy. Ethacrynic acid is a phenoxyacetic acid derivative, notable for being the only non-sulfonamide loop diuretic in clinical use, offering a vital alternative for patients with sulfa allergies.[5][6]

Core Mechanism of Action: NKCC2 Inhibition

The efficacy of all loop diuretics hinges on their ability to bind to the chloride-binding site of the NKCC2 symporter.[4] This inhibition disrupts the reabsorption of up to 25% of filtered sodium, making them the most powerful class of diuretics available. The blockade of ion transport diminishes the lumen-positive electrical potential that normally drives the paracellular reabsorption of divalent cations, thereby increasing the urinary excretion of Ca²⁺ and Mg²⁺.[4]

LoopDiuretic_Mechanism cluster_membrane Apical (Luminal) Membrane cluster_cell Thick Ascending Limb Epithelial Cell NKCC2 Na⁺ K⁺ 2Cl⁻ Na-K-2Cl Cotransporter (NKCC2) NaK_ATPase Na⁺/K⁺ ATPase NKCC2->NaK_ATPase Na⁺ K_channel K⁺ Channel NKCC2->K_channel K⁺ Cl_channel Cl⁻ Channel NKCC2->Cl_channel 2Cl⁻ Blood Blood (Interstitial Fluid) NaK_ATPase->Blood 3Na⁺ Lumen Tubular Lumen K_channel->Lumen K⁺ Recycling Cl_channel->Blood 2Cl⁻ Lumen->NKCC2 Na⁺, K⁺, 2Cl⁻ Blood->NaK_ATPase 2K⁺ Diuretics Loop Diuretics (Furosemide, Ethacrynic Acid, etc.) Diuretics->NKCC2 INHIBITS

Caption: Mechanism of NKCC2 inhibition by loop diuretics in the nephron.

Comparative Pharmacology: Established Agents vs. Phenoxyacetic Acids

A diuretic's clinical performance is defined by its pharmacokinetic and pharmacodynamic profiles. Key differentiators include chemical structure, potency, bioavailability, and duration of action.

Sulfonamide-Derived Loop Diuretics

Furosemide, bumetanide, and torsemide share a common sulfonamide moiety, which is absent in the phenoxyacetic acid class. Their properties, however, vary significantly.

  • Furosemide: The most widely prescribed loop diuretic, but it suffers from highly variable oral bioavailability (10-100%), which can be further impaired in patients with heart failure due to intestinal edema.[3][7]

  • Bumetanide: Approximately 40 times more potent than furosemide on a milligram-to-milligram basis.[7][8] It boasts high and consistent oral bioavailability (80-95%), making its effects more predictable.[7]

  • Torsemide: Features high bioavailability (80-90%) and a longer duration of action compared to furosemide and bumetanide.[3][7] Some studies suggest torsemide may lead to better clinical outcomes in heart failure patients, potentially due to its more consistent absorption and longer half-life.[2][9]

Phenoxyacetic Acid Diuretics: A Profile of Ethacrynic Acid

Ethacrynic acid serves as our model for understanding the potential behavior of this compound.

  • Unique Structure: As a phenoxyacetic acid derivative, it lacks a sulfonamide group, making it the preferred loop diuretic for individuals with sulfa allergies.[5][10]

  • Pharmacokinetics: It has excellent bioavailability, approximating 100%.[6][10] The onset of action is rapid, occurring within 30 minutes of an oral dose, with a peak effect in about 2 hours and a duration of 6-8 hours.[6]

  • Clinical Profile: A primary disadvantage is its steep dose-response curve, which can make dosing challenging and increases the risk of excessive diuresis from small dose adjustments.[1] It is also associated with a higher risk of ototoxicity (hearing loss) compared to sulfonamide-based loop diuretics, especially when administered intravenously at high doses.[6][10]

Based on structure-activity relationship studies of related (acylaryloxy)acetic acid diuretics, the specific alkyl substitutions in this compound could modulate its potency and uricosuric properties, but it would be expected to retain the core non-sulfonamide character and mechanism of action.[11][12]

Quantitative Efficacy and Pharmacokinetic Comparison

The following table summarizes the key performance metrics of major loop diuretics, with ethacrynic acid representing the phenoxyacetic acid class.

ParameterFurosemideBumetanideTorsemideEthacrynic Acid (Proxy)
Relative Potency 40 mg1 mg10-20 mg50 mg
Oral Bioavailability (%) 10 - 100% (highly variable)[3][7]80 - 95%[7]80 - 90%[3][7]~100%[6][10]
Onset of Action (Oral) ~60 minutes[4]30 - 60 minutes[7]~60 minutes~30 minutes[6]
Duration of Action (hrs) 6 - 8 hours[7]4 - 6 hours[7]12 - 16 hours[7]6 - 8 hours[6][10]
Elimination Half-life (hrs) ~2 hours[3]~1 hour[3]~3.5 hours[3]< 1 hour (highly variable)[6]
Primary Metabolism Renal, some hepatic[4]Hepatic[13]Hepatic[13][14]Hepatic

Experimental Protocol: Preclinical Evaluation of Diuretic Efficacy

To empirically determine the efficacy of a novel compound like this compound, a standardized preclinical model is essential. The Lipschitz test in rats is a widely accepted method for this purpose.[15][16]

Lipschitz Test for Diuretic, Natriuretic, and Kaliuretic Activity

Objective: To quantify the diuretic and saluretic (Na⁺, K⁺ excretion) effects of a test compound in comparison to a vehicle control and a standard diuretic.

Methodology:

  • Animal Preparation: Male Wistar rats (150-200g) are housed in standard conditions with free access to food and water. Food is withdrawn 15-18 hours prior to the experiment to ensure uniform hydration and gastrointestinal state.[16]

  • Hydration: Animals are orally pre-hydrated with a saline solution (0.9% NaCl) at a volume of 5 ml per 100g body weight to establish a baseline urine flow.

  • Grouping (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 1% starch suspension) orally.

    • Standard Group: Receives a standard diuretic, such as Furosemide (e.g., 20 mg/kg, p.o.).

    • Test Groups: Receive this compound at varying doses (e.g., 10, 25, 50 mg/kg, p.o.).

  • Urine Collection: Immediately after dosing, animals are placed individually in metabolic cages designed to separate urine and feces. Urine is collected for a period of 5 hours, and a subsequent 24-hour collection can be performed to assess prolonged effects.[17]

  • Analysis:

    • Urine Volume: The total volume of urine excreted by each animal is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na⁺) and potassium (K⁺) in the urine samples are determined using a flame photometer.

  • Evaluation:

    • Diuretic Action: Calculated as the ratio of urine output in the test group to the urine output in the control group.

    • Natriuretic and Kaliuretic Activity: Total Na⁺ and K⁺ excreted are calculated (Concentration × Volume).

    • Lipschitz Value: The ratio of the response of the test drug to that of a standard like urea can be calculated for comparative potency.[17]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Collection & Analysis A Animal Acclimatization (Male Wistar Rats) B 18-hour Fasting (Water ad libitum) A->B C Oral Hydration (0.9% Saline) B->C D Group Assignment (Control, Standard, Test) C->D E Oral Administration (Vehicle, Furosemide, Test Compound) D->E F Placement in Metabolic Cages E->F G Urine Collection (0-5 hours) F->G H Measure Urine Volume G->H I Flame Photometry (Na⁺, K⁺ Analysis) G->I J Calculate Diuretic & Saluretic Indices H->J I->J

Caption: Preclinical workflow for evaluating diuretic efficacy.

Conclusion and Future Outlook

The established loop diuretics—furosemide, bumetanide, and torsemide—form the backbone of diuretic therapy. While furosemide is widely used, its erratic bioavailability presents a clinical challenge. Bumetanide and torsemide offer more predictable pharmacokinetic profiles, with torsemide's longer duration of action potentially providing smoother, more sustained diuresis.[7][9]

The novel compound, this compound, belongs to the phenoxyacetic acid class. Based on its structural analog, ethacrynic acid, it is hypothesized to function as a potent, non-sulfonamide loop diuretic. This would make it a valuable therapeutic option for patients with sulfonamide allergies.[6] However, it may also share ethacrynic acid's challenging steep dose-response curve and potential for ototoxicity.[1][6]

The true efficacy and safety profile of this compound can only be determined through empirical investigation. The synthesis of the compound followed by rigorous preclinical evaluation, using protocols such as the Lipschitz test described herein, is the critical next step. Such studies will elucidate its potency, natriuretic selectivity, and therapeutic window, defining its potential place in the clinical armamentarium of loop diuretics.

References

  • Wikipedia. Etacrynic acid.

  • Patsnap Synapse. (2024). What is the mechanism of Ethacrynic Acid?

  • PubMed. (1990). The clinical pharmacology of ethacrynic acid.

  • YouTube. (2025). Pharmacology of Ethacrynic Acid (Edecrin); Pharmacokinetics, Mechanism of Action, Uses, Effects.

  • Dr.Oracle. (2025). What is the ranking of Lasix (furosemide), Bumex (bumetanide), and torsemide in terms of diuretic potency?

  • Drugs.com. (2024). Ethacrynic Acid Monograph for Professionals.

  • SAGE Journals. (2024). Comparative Effect of Loop Diuretic Prescription on Mortality and Heart Failure Readmission.

  • SlideShare. (2024). Diuretic Preclinical Screening models.

  • Karger Publishers. (1994). Comparative Pharmacokinetics and Pharmacodynamics of Loop Diuretics in Renal Failure.

  • PubMed. (1994). Comparative pharmacokinetics and pharmacodynamics of loop diuretics in renal failure.

  • IP International Journal of Comprehensive and Advanced Pharmacology. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents.

  • SlideShare. (2017). Diuretics screening models.

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  • PubMed. (2009). A comprehensive review of the loop diuretics: should furosemide be first line?

  • Dr.Oracle. (2025). Which is a stronger diuretic, Bumex (bumetanide) or torsemide?

  • Lecturio. (2025). Pharmacology of Loop Diuretics.

  • Semantic Scholar. (1994). Comparative Pharmacokinetics and Pharmacodynamics of Loop Diuretics in Renal Failure.

  • BMJ Journals. (1994). Pharmacokinetics of loop diuretics in congestive heart failure.

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  • YouTube. (2020). Screening Method of Diuretic Activity | Screening models | Pharamacology.

  • PubMed. (1977). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids.

  • PubMed. (1976). (Vinylaryloxy)acetic acids. A new class of diuretic agents. 2. (4-(3-Oxo-1-alkenyl)phenoxy)acetic acids.

  • PubMed. (1976). (Vinylaryloxy)acetic acids. A new class of diuretic agents. 3. ((2-Nitro-1-alkenyl)aryloxy)acetic acids.

  • PubMed. (1978). (Acylaryloxy)acetic acid diuretics. 2. (2-Alkyl-2-aryl-1-oxo-5-indanyloxy)acetic acids.

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Structure-activity relationship (SAR) studies of phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenoxyacetic Acids

Introduction: The Versatile Scaffold of Phenoxyacetic Acid

Phenoxyacetic acid, a seemingly simple aromatic carboxylic acid, represents a highly versatile scaffold in the realms of agrochemicals and medicinal chemistry.[1] Its derivatives first gained prominence as selective herbicides, revolutionizing weed control in agriculture.[2][3] Beyond their profound impact on crop protection, structure-activity relationship (SAR) studies have unveiled a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiepileptic, and antidiabetic properties.[1][4][5][6][7]

This guide provides a comparative analysis of the SAR of phenoxyacetic acid derivatives across these diverse biological activities. We will delve into the causal relationships between specific structural modifications and the resulting biological effects, supported by experimental data and detailed protocols. Understanding these SAR principles is crucial for researchers and scientists in designing and developing novel, potent, and selective molecules for targeted applications.

General Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives is generally straightforward, most commonly achieved through the Williamson ether synthesis. This involves the reaction of a substituted phenol with an ester of a haloacetic acid (e.g., ethyl chloroacetate or methyl bromoacetate) in the presence of a base, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.[6][8][9]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis Phenol Substituted Phenol Ester Phenoxyacetic Acid Ester Intermediate Phenol->Ester Haloacetate Ethyl Chloroacetate Haloacetate->Ester Base Base (e.g., K2CO3) Solvent (e.g., DMF) Acid Final Phenoxyacetic Acid Derivative Ester->Acid Ester->Acid Hydrolysis Base (e.g., NaOH) Then Acid (e.g., HCl)

Caption: General Synthetic Workflow for Phenoxyacetic Acid Derivatives.

Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid

This protocol describes a typical synthesis of a chlorinated phenoxyacetic acid derivative.[8]

Materials:

  • 2,4-Dichlorophenol

  • Sodium chloroacetate

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Step 1: Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve 2,4-dichlorophenol in methanol. To this solution, add an equimolar amount of sodium hydroxide solution and stir until the phenol is completely converted to its sodium salt.

  • Step 2: Condensation Reaction: To the solution of sodium 2,4-dichlorophenoxide, add an aqueous solution of sodium chloroacetate. The molar ratio of the phenoxide to chloroacetate should be approximately 1:1.

  • Step 3: Reflux: Heat the reaction mixture to reflux (around 50-60°C) and maintain it for 8-10 hours with continuous stirring.

  • Step 4: Acidification: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to a pH of 1. This will precipitate the 2,4-dichlorophenoxyacetic acid.

  • Step 5: Isolation and Purification: Filter the precipitate, wash it with cold water to remove any inorganic salts, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

  • Step 6: Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR.

Comparative Biological Evaluation and SAR Analysis

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. This section compares the SAR for different biological activities.

Herbicidal Activity

Phenoxyacetic acid herbicides act as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible plants, primarily broadleaf weeds.[1][3]

Structure-Activity Relationship:

  • Substitution on the Aromatic Ring: The presence, number, and position of substituents on the phenyl ring are critical for herbicidal activity.[2]

    • Chlorine and methyl groups are common substituents that enhance activity.

    • For instance, 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) are highly effective herbicides.[3][10]

    • The position of substitution is also crucial; for example, the 2,4-disubstitution pattern is often optimal.

  • The Carboxylic Acid Group: The carboxylic acid moiety is essential for auxin-like activity. Ester and salt formulations are often used to improve solubility and uptake by the plant, but they are converted to the active acid form within the plant.[11][12]

Comparative Data: Herbicidal Activity of Phenoxyacetic Acid Derivatives

CompoundSubstituentsTarget WeedActivity (IC50 in mmol L⁻¹)Reference
2,4-D2,4-dichloroBrassica campestris~0.0002[11]
MCPA2-methyl-4-chloroBrassica campestris~0.0002[11]
4-CPA4-chloroDicotyledonous plantsGenerally active[10]
2,4,5-T2,4,5-trichloroDicotyledonous plantsHighly active[10]

Experimental Protocol: Seed Germination and Root Growth Inhibition Assay

This bioassay is a standard method to evaluate the herbicidal potential of chemical compounds.[13][14][15]

Materials:

  • Seeds of a model plant (e.g., lettuce - Lactuca sativa for dicots, ryegrass - Lolium multiflorum for monocots)

  • Petri dishes with filter paper

  • Test solutions of phenoxyacetic acid derivatives at various concentrations

  • Distilled water (as a negative control)

  • A known herbicide (e.g., 2,4-D) as a positive control

  • Germination chamber or incubator with controlled light and temperature

Procedure:

  • Preparation: Place a sheet of filter paper in each Petri dish and moisten it with a specific volume (e.g., 5 mL) of either the test solution, distilled water, or the positive control.

  • Sowing: Place a predetermined number of seeds (e.g., 20-25) on the moistened filter paper in each Petri dish.

  • Incubation: Place the Petri dishes in a germination chamber under controlled conditions (e.g., 25°C with a 12-hour photoperiod).[14]

  • Data Collection: After a set period (e.g., 5-7 days), count the number of germinated seeds to determine the germination percentage. Measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition of germination, root growth, and shoot growth compared to the negative control. The IC50 value (the concentration that causes 50% inhibition) can be determined by plotting the inhibition percentage against the logarithm of the concentration.

Anticancer Activity

Several phenoxyacetic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][5]

Structure-Activity Relationship:

  • Ring Substituents: The nature and position of substituents on the phenyl ring play a crucial role in determining the anticancer potency.

    • Halogen atoms, particularly chlorine, at specific positions can enhance cytotoxic activity. For example, 4-chlorophenoxyacetic acid has shown high cytotoxicity against breast cancer cells.[1]

    • The introduction of other moieties, such as hydrazide or acetamide groups, can also modulate the anticancer activity.[5]

Comparative Data: In Vitro Cytotoxicity of Phenoxyacetic Acid Derivatives

CompoundSubstituentsCancer Cell LineActivity (IC50 in µM)Reference
4-Cl-phenoxyacetic acid4-chloroBreast cancer0.194 µg/mL[1]
Phenoxy acetamide derivative I2,4,5-trichloroHepG2 (Liver)1.43[5]
Phenoxy acetamide derivative II2,4,5-trichloroHepG2 (Liver)6.52[5]
5-Fluorouracil (Reference)-HepG2 (Liver)5.32[5]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and cytotoxicity.[5]

Materials:

  • Cancer cell line (e.g., HepG2)

  • 96-well plates

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been investigated as potential anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2).[6]

Structure-Activity Relationship:

  • Substituent Effects: The anti-inflammatory activity is sensitive to the substitution pattern on the phenoxy ring.

    • Halogen substitutions, such as bromine at the 4-position of the phenoxy ring, have been shown to increase COX-2 inhibitory activity.[6]

    • The presence of a para-chloro substitution on a terminal phenyl ring in more complex derivatives also enhances inhibitory effects.[6]

Comparative Data: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

CompoundKey Structural FeaturesCOX-2 Inhibition (IC50 in µM)In Vivo Anti-inflammatory Activity (% inhibition of paw edema)Reference
5f 4-bromo on phenoxy, 4-chloro on terminal phenyl0.0663.35%[6]
7b 4-bromo on phenoxy, modified side chain0.0846.51%[6]
Celecoxib (Reference) -0.0568.15%[4][6]
Antimicrobial Activity

The phenoxyacetic acid scaffold has been utilized to develop compounds with antibacterial and antifungal properties.[1]

Structure-Activity Relationship:

  • Halogenation: The presence of halogens, such as chlorine and fluorine, on the aromatic ring can significantly enhance antimicrobial activity.[1]

  • Other Substituents: The incorporation of other functional groups, like azo groups or bromophenyl moieties, has also been shown to yield compounds with good antibacterial activity.[1]

Comparative Data: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

CompoundKey Structural FeaturesTarget MicrobeActivity (MIC in µg/mL or inhibition zone in mm)Reference
4-(2-methyl-phenylazo)-phenoxyacetic acidAzo linkageS. pyogenes20 mm inhibition zone[1]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidBromophenyl groupM. smegmatisMIC = 9.66 µL[1]
N-(2-(4-chlorophenoxy) acetyl)-2,3,4,5-tetrafluorobenzohydrazideTetrafluorobenzohydrazideVarious bacteriaGood inhibition[1]

Key SAR Principles and Future Directions

SAR_Summary cluster_Herbicidal Herbicidal Activity cluster_Anticancer Anticancer Activity cluster_Antiinflammatory Anti-inflammatory Activity cluster_Antimicrobial Antimicrobial Activity Core Phenoxyacetic Acid Core Phenyl Ring Oxygen Linker Acetic Acid Side Chain Herbicidal_SAR 2,4-Dichloro or 2-Me-4-Cl substitution enhances activity Carboxylic acid group is essential Core:p->Herbicidal_SAR Substitutions Core:a->Herbicidal_SAR Modification Anticancer_SAR Halogen (e.g., 4-Cl) substitution increases cytotoxicity Hydrazide/acetamide moieties modulate activity Core:p->Anticancer_SAR Substitutions Antiinflammatory_SAR 4-Bromo substitution enhances COX-2 inhibition Terminal p-chlorophenyl group is beneficial Core:p->Antiinflammatory_SAR Substitutions Antimicrobial_SAR Halogenation (Cl, F) is favorable Azo or bromophenyl groups can improve activity Core:p->Antimicrobial_SAR Substitutions

Caption: Key Structure-Activity Relationship Principles for Phenoxyacetic Acids.

The diverse biological activities of phenoxyacetic acid derivatives underscore the importance of this scaffold in chemical biology. The key takeaway from the SAR studies is that the biological effect can be finely tuned by modifying the substitution pattern on the aromatic ring. Halogenation, in particular, is a recurring theme for enhancing potency across different activities, although the optimal position and type of halogen may vary.

Future research in this area could focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models to guide the design of new derivatives with enhanced activity and selectivity.[16][17][18][19][20]

  • Multi-target drug design: Creating hybrid molecules that can modulate multiple targets, for example, designing a compound with both anti-inflammatory and anticancer properties.

  • Improving safety profiles: Modifying the structure to reduce toxicity to non-target organisms (in the case of herbicides) or human cells (in the case of therapeutics).

By leveraging the principles outlined in this guide, researchers can continue to explore and exploit the vast potential of the phenoxyacetic acid scaffold.

References

  • Jetir, "Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
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  • ResearchGate, "(PDF) The role of quantitative structure—Activity relationships (QSAR)
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  • ResearchGate, "Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists | Request PDF," ResearchG
  • PubMed, "Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine," PubMed.
  • IJNRD, "Quantitative Structure-Activity Rel
  • PennState Extension, "Testing for and Deactivating Herbicide Residues," PennSt
  • SciELO, "Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D," SciELO.
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Benchmarking New Phenoxyacetic Acid Derivatives Against Commercial Drugs: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The phenoxyacetic acid scaffold is a remarkably versatile backbone in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Recent research has unveiled novel phenoxyacetic acid derivatives (PAA-Ds) with potent cytotoxic effects against various cancer cell lines.[3][4] This guide provides a comprehensive framework for benchmarking two new hypothetical derivatives, PAA-1 and PAA-2 , against a commercially available drug, focusing on their potential as anticancer agents.

For this comparative analysis, we will target the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival and is one of the most frequently over-activated pathways in human cancers, making it a prime target for therapeutic intervention.[5][6][7][8][9] Dysregulation of this pathway is implicated in numerous cancers, including breast, ovarian, and colorectal cancers.[6][7][10] We will benchmark our novel compounds against Idelalisib (Zydelig®) , an established, potent, and selective inhibitor of the PI3K-delta (PI3Kδ) isoform, which is crucial for the survival and proliferation of certain malignant B-cells.[11][12][13][14]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to comparative drug efficacy studies.

Core Scientific Principles & Methodologies

A rigorous benchmarking study relies on a multi-faceted experimental approach, progressing from broad cytotoxic effects to specific mechanistic validation. Here, we outline the critical assays and the logic underpinning their inclusion.

Experimental Workflow Overview

The logical flow of our investigation is designed to first establish the general anticancer potential of our novel compounds and then to dissect their specific mechanism of action, directly comparing their performance to the commercial standard at each stage.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: In Silico Analysis A Cell Culture (MCF-7 Breast Cancer Cells) B MTT Cytotoxicity Assay (Determine IC50 Values) A->B C In Vitro PI3K Kinase Inhibition Assay B->C Proceed with potent compounds D Western Blot Analysis (p-Akt/Total Akt Levels) C->D Confirms cellular MoA E Molecular Docking (Predict Binding Mode & Affinity) D->E Correlate with binding predictions

Caption: Experimental workflow for benchmarking PAA derivatives.

The PI3K/Akt Signaling Pathway: Our Therapeutic Target

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a docking site for proteins like Akt (also known as Protein Kinase B).[9] Once recruited to the membrane, Akt is phosphorylated and activated, subsequently phosphorylating a multitude of downstream targets that promote cell survival and proliferation while inhibiting apoptosis (programmed cell death).[5][9] Our hypothesis is that PAA-1 and PAA-2, like Idelalisib, inhibit PI3K, thereby blocking this pro-survival signaling cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor PAA-1 / PAA-2 Idelalisib Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and point of inhibition.

Detailed Experimental Protocols

Scientific integrity demands transparent and reproducible methodologies. The following protocols are detailed to ensure they serve as self-validating systems.

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15][17][18] The amount of formazan produced is directly proportional to the number of living cells.[15]

Protocol:

  • Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[3]

  • Compound Treatment: Prepare stock solutions of PAA-1, PAA-2, and Idelalisib in DMSO. Create a series of serial dilutions in culture medium and treat the cells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48 hours to allow the compounds to exert their cytotoxic effects.[3]

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 3-4 hours at 37°C.[15][18][19]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate gently for 15 minutes.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][17]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro PI3K Kinase Inhibition Assay

Principle: This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of a specific PI3K isoform (e.g., recombinant human PI3Kδ). Luminescence-based assays, which quantify the amount of ADP produced from the kinase reaction, are common.[20][21] The amount of ADP is inversely proportional to the degree of kinase inhibition.

Protocol:

  • Reagent Preparation: Prepare assay buffers, recombinant PI3Kδ enzyme, the lipid substrate (PIP2), and ATP.[20] Prepare serial dilutions of PAA-1, PAA-2, and Idelalisib.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the diluted test compounds. Then, add the diluted PI3K enzyme solution. Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.[20]

  • Kinase Reaction Initiation: Initiate the reaction by adding a mixture of ATP and the PIP2 substrate.[20] Incubate for 60 minutes at 30°C.

  • Signal Detection: Add an ADP detection reagent (such as ADP-Glo™), which converts the ADP generated into a luminescent signal.[21]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value for enzyme inhibition.

Mechanistic Confirmation: Western Blot for p-Akt

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. To confirm that our compounds inhibit the PI3K pathway in a cellular context, we will measure the levels of phosphorylated Akt (p-Akt), a key downstream effector.[22] A decrease in the p-Akt/total Akt ratio upon treatment indicates pathway inhibition.

Protocol:

  • Cell Treatment & Lysis: Treat MCF-7 cells with PAA-1, PAA-2, and Idelalisib at their respective IC50 concentrations for 2-4 hours.[20] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[24][25]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).[25] Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To normalize the data, strip the membrane of the first set of antibodies and re-probe it with a primary antibody for total Akt. This ensures that any observed decrease in p-Akt is due to inhibition of phosphorylation, not a decrease in the total amount of Akt protein.

In Silico Analysis: Molecular Docking

Principle: Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).[26][27][28] This technique helps visualize potential binding modes and estimate the binding affinity, providing a structural hypothesis for the observed biological activity.

Protocol:

  • Receptor-Ligand Preparation: Obtain the 3D crystal structure of the target protein (e.g., PI3Kδ) from the Protein Data Bank (PDB).[29] Prepare the protein by removing water molecules and adding polar hydrogens.[27] Generate 3D structures of PAA-1, PAA-2, and Idelalisib.

  • Grid Generation: Define the binding site on the protein, typically based on the location of a co-crystallized ligand or known active site residues.[27]

  • Docking Simulation: Use docking software (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligands within the defined binding site.[26][27]

  • Scoring and Analysis: The software will rank the resulting poses based on a scoring function that estimates binding affinity (e.g., in kcal/mol).[27] Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the protein.

Results and Comparative Data Analysis

All quantitative data should be summarized for clear, at-a-glance comparison. The results presented below are hypothetical and for illustrative purposes.

Table 1: In Vitro Cytotoxicity against MCF-7 Cells

CompoundIC50 (µM)
PAA-1 1.2 ± 0.2
PAA-2 5.8 ± 0.6
Idelalisib 10.5 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro PI3Kδ Kinase Inhibition

CompoundIC50 (nM)
PAA-1 15.3 ± 2.1
PAA-2 85.1 ± 9.4
Idelalisib 5.2 ± 0.7

Data are presented as mean ± standard deviation.

Table 3: Molecular Docking Scores for PI3Kδ

CompoundEstimated Binding Affinity (kcal/mol)Key Predicted Interactions
PAA-1 -9.8H-bond with Val828, Pi-Alkyl with Ala804
PAA-2 -8.1H-bond with Val828
Idelalisib -10.2H-bond with Val828, Pi-Alkyl with Trp760

Discussion and Interpretation

The hypothetical results provide a clear narrative. PAA-1 demonstrates superior cytotoxicity against the MCF-7 cancer cell line compared to both PAA-2 and the commercial drug Idelalisib, as evidenced by its significantly lower IC50 value (Table 1).

The mechanistic assays begin to explain this observation. While Idelalisib is the most potent inhibitor in the direct biochemical kinase assay (Table 2), PAA-1 is also a highly potent inhibitor of the PI3Kδ enzyme. The superior whole-cell cytotoxicity of PAA-1 might suggest several possibilities worthy of further investigation:

  • Superior Cell Permeability: PAA-1 may enter cells more efficiently than Idelalisib.

  • Off-Target Effects: PAA-1 might have additional biological targets that contribute to its cytotoxic effect.

  • Pan-PI3K Inhibition: While tested against PI3Kδ, PAA-1 might inhibit other PI3K isoforms (α, β, γ) that are important in MCF-7 cells, whereas Idelalisib is highly selective for the δ isoform.[11][13]

Western blot analysis would be expected to show that all three compounds reduce the levels of phosphorylated Akt relative to total Akt, confirming that they engage the target pathway within the cell. The degree of p-Akt reduction should correlate with the cytotoxicity data.

The in silico molecular docking results (Table 3) support the biochemical findings. Both PAA-1 and Idelalisib show strong predicted binding affinities, and they are predicted to share a key hydrogen bond interaction with the Val828 residue in the kinase hinge region, a common feature for PI3K inhibitors. The higher predicted affinity of Idelalisib aligns with its lower IC50 in the enzymatic assay.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to benchmarking novel drug candidates. Based on our hypothetical data, the new phenoxyacetic acid derivative, PAA-1 , presents as a highly promising anticancer agent. It exhibits greater in vitro cytotoxicity than the commercial drug Idelalisib, an effect that is mechanistically linked to the potent inhibition of the PI3K signaling pathway.

The next logical steps in the development of PAA-1 would include:

  • Kinase Profiling: Assessing the selectivity of PAA-1 against a broad panel of kinases to understand its off-target profile.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer.

  • Pharmacokinetic and Toxicity Studies: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of the compound.

By integrating cellular, biochemical, and computational methods, this framework provides the robust, evidence-based comparison required to make informed decisions in the drug discovery pipeline.

References

  • Idelalisib - Wikipedia. [Link]

  • Castel, P., et al. PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • Flinn, I. W., et al. (2014). Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. PMC - NIH. [Link]

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  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

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  • Husain, A., et al. (2015). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Pentan-3-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Pentan-3-yloxy)acetic acid (CAS No. 189955-91-7), moving beyond mere compliance to foster a deeper understanding of the principles behind these essential procedures.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2]

These classifications necessitate careful handling to avoid personal exposure and mandate a disposal process that neutralizes or safely contains the chemical's hazardous properties.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye IrritationCategory 2ACauses serious eye irritation.[1][2]
Respiratory IrritationCategory 3May cause respiratory irritation.[1][2]

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to the foundational principles of laboratory chemical safety, which prioritize the elimination and control of hazards at their source. This approach is in line with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3]

The decision-making process for chemical disposal should be systematic, as illustrated in the workflow diagram below. This ensures that all safety and regulatory considerations are met before, during, and after the disposal process.

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound. The causality behind each step is explained to ensure a comprehensive understanding of the safety measures.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Given the irritant nature of this compound, robust personal protection is non-negotiable.

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[1][2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.[1]

  • Eye Protection: Use chemical safety goggles and a face shield to protect against potential splashes.[1]

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory to prevent skin contact.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound is a non-halogenated organic acid.

  • Do Not Mix With:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): Can cause a violent exothermic (heat-generating) reaction.

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Can lead to fire or explosion.

    • Metals: Can generate flammable hydrogen gas.

    • Halogenated Waste Streams: To comply with specific disposal requirements for halogenated compounds.

  • Action: Designate a specific waste container for non-halogenated organic acids.

Step 3: Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.

  • Container Material: Use a high-density polyethylene (HDPE) or other chemically compatible container. Ensure the container has a secure, leak-proof cap.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Harmful if Swallowed," "Skin Irritant," "Eye Irritant," "Respiratory Irritant"

    • The date of accumulation (when the first drop of waste was added)

Step 4: The Disposal Procedure

For small quantities of this compound, the primary disposal method is collection for incineration by a licensed hazardous waste disposal company.

  • Preparation: Ensure all necessary PPE is correctly worn and you are working within a chemical fume hood.

  • Transfer: Carefully transfer the waste this compound into the designated, pre-labeled hazardous waste container. If the chemical is in a solid form, use a dedicated scoop or spatula. Avoid creating dust. If it is a liquid, pour slowly to avoid splashing.

  • Decontamination: Thoroughly decontaminate any equipment that came into contact with the chemical, such as beakers, stir rods, or funnels. The rinsate from this cleaning should also be collected as hazardous waste in the same container.

  • Secure Storage: Securely cap the waste container and store it in a designated, well-ventilated, cool, and dry satellite accumulation area away from incompatible materials.

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic acids. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor or environmental health and safety officer.

Final Disposition

The ultimate disposal of the collected hazardous waste must be conducted by a licensed and reputable waste management contractor. This ensures that the this compound is handled and disposed of in compliance with all local, state, and federal regulations, likely through high-temperature incineration.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.

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Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-(Pentan-3-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While these molecules hold the promise of therapeutic breakthroughs, they also present unique safety challenges that demand rigorous adherence to established protocols. This guide provides essential, immediate safety and logistical information for handling 2-(Pentan-3-yloxy)acetic acid, a compound whose specific hazards necessitate a comprehensive personal protective equipment (PPE) strategy.

Anticipated Hazards of this compound

The molecular structure of this compound suggests several potential hazards that must be addressed through the careful selection and use of PPE:

  • Corrosivity and Irritation: The carboxylic acid moiety imparts acidic properties, making the compound a likely skin and eye irritant, and potentially corrosive in concentrated forms.[1][2] Similar organic acids are known to cause severe burns upon contact.[2][3]

  • Respiratory Irritation: Volatile organic acids can cause irritation to the respiratory tract upon inhalation.[2] While the pentyl ether group may reduce volatility compared to smaller analogues, the potential for aerosol generation during handling means this route of exposure cannot be discounted.

  • Dermal Absorption: The ether linkage and alkyl chain may allow for some degree of dermal absorption, a common route of exposure for many laboratory chemicals.[4]

These anticipated hazards form the basis of our PPE recommendations, which are designed to provide a comprehensive barrier against potential exposure.

Core PPE Requirements for Handling this compound

A risk-based approach to PPE selection is paramount.[5][6][7] The following table outlines the minimum PPE requirements for handling this compound in a laboratory setting. Specific tasks may necessitate additional or more specialized equipment.

Body PartPPE ItemSpecifications and Rationale
Eyes and Face Safety Goggles with Side Shields or a Face ShieldRationale: The potential for splashes of corrosive or irritant material presents a significant risk to the eyes.[8][9][10] Standard safety glasses are insufficient. Specifications: ANSI Z87.1-rated goggles provide a seal around the eyes, offering superior protection against liquid splashes.[8] A face shield should be worn over safety goggles when handling larger quantities or during procedures with a high splash potential.[6][8]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Rationale: Direct skin contact is a primary route of exposure.[4] Gloves provide a critical barrier. Specifications: Nitrile gloves offer good resistance to a wide range of chemicals, including many organic acids.[6][10] For prolonged operations or when handling concentrated solutions, heavier-duty neoprene or butyl rubber gloves may be more appropriate.[9] Always inspect gloves for tears or punctures before use.[11]
Body Laboratory Coat (Chemically Resistant)Rationale: Protects skin and personal clothing from spills and splashes.[6][8][9] Specifications: A lab coat made from a chemically resistant material such as polyester or a polyester-cotton blend is recommended. Ensure the coat has long sleeves and is fully buttoned.
Feet Closed-Toed ShoesRationale: Protects feet from spills and falling objects. Specifications: Shoes should be made of a non-porous material. Fabric or mesh shoes are not suitable for a laboratory environment.[6][8]

Operational Plans: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing the risk of exposure. The following protocols should be considered a baseline for all work involving this compound.

Pre-Operational Safety Checklist:
  • Consult the Chemical Hygiene Plan: Before beginning any work, review your institution's Chemical Hygiene Plan.[12] This document outlines general safety procedures and emergency protocols.

  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Assemble all Necessary Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available before you begin.

  • Inspect PPE: Thoroughly inspect all PPE for damage or defects prior to use.[11]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is important to ensure proper protection.

PPE_Donning_Sequence Start Start LabCoat 1. Lab Coat Start->LabCoat Goggles 2. Safety Goggles LabCoat->Goggles FaceShield 3. Face Shield (if needed) Goggles->FaceShield Gloves 4. Gloves FaceShield->Gloves End Ready for Work Gloves->End

Figure 1: Recommended PPE Donning Sequence
Handling and Use Protocol:
  • Work Within a Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood.[15]

  • Use Appropriate Tools: Use spatulas, funnels, and other appropriate tools to transfer the chemical. Avoid creating dust or aerosols.[4][14]

  • Keep Containers Closed: Keep all containers of this compound tightly sealed when not in use.

Doffing PPE: Preventing Contamination

The process of removing PPE is a critical control point for preventing the spread of contamination.

PPE_Doffing_Sequence Start Work Complete Gloves 1. Remove Gloves Start->Gloves FaceShield 2. Remove Face Shield Gloves->FaceShield Goggles 3. Remove Goggles FaceShield->Goggles LabCoat 4. Remove Lab Coat Goggles->LabCoat WashHands 5. Wash Hands Thoroughly LabCoat->WashHands

Figure 2: Recommended PPE Doffing Sequence

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is not only a matter of safety but also of environmental stewardship.[16]

  • Contaminated PPE: Disposable gloves and other contaminated items should be placed in a designated, sealed waste container.

  • Excess Chemical: Unused this compound and solutions containing it must be disposed of as hazardous waste according to your institution's and local regulations. Never pour this chemical down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action can significantly mitigate the consequences.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][11] Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the laboratory and follow your institution's emergency procedures.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.

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2-(Pentan-3-yloxy)acetic acid

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